molecular formula C14H10BrN B1330653 9-Bromophenanthren-3-amine CAS No. 7473-67-8

9-Bromophenanthren-3-amine

Cat. No.: B1330653
CAS No.: 7473-67-8
M. Wt: 272.14 g/mol
InChI Key: JCVXVMFYAJHMFE-UHFFFAOYSA-N
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Description

9-Bromophenanthren-3-amine ( 7473-67-8) is an organic compound with the molecular formula C14H10BrN and a molecular weight of 272.14 g/mol . It is typically supplied with a purity of 95% . This compound is classified as an Organic Building Block, making it a valuable intermediate in research-scale synthetic chemistry . Its structure incorporates both an amine group and a bromine atom on a phenanthrene backbone, which allows it to undergo various cross-coupling reactions and serve as a precursor for synthesizing more complex chemical architectures. The three aromatic rings and lack of rotatable bonds contribute to its rigid, planar structure, which may be of interest in the development of materials with specific electronic or photophysical properties . As a multifunctional reagent, its primary research applications include use as a key synthetic intermediate in the development of novel organic compounds and functional materials. This product is intended for research and development purposes only and is not intended for human or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-bromophenanthren-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-14-7-9-5-6-10(16)8-13(9)11-3-1-2-4-12(11)14/h1-8H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVXVMFYAJHMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40322213
Record name 9-bromophenanthren-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7473-67-8
Record name NSC400684
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400684
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-bromophenanthren-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

9-Bromophenanthren-3-amine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 9-Bromophenanthren-3-amine

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, a valuable bifunctional building block in organic synthesis. The document details a strategic multi-step synthesis commencing from phenanthrene, including in-depth experimental protocols for nitration, regioselective bromination, and nitro group reduction. Furthermore, it establishes a complete framework for the structural characterization and validation of the final compound and its key intermediates using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating protocol for achieving a high-purity final product.

Introduction and Strategic Overview

This compound (CAS No. 7473-67-8) is a substituted polycyclic aromatic hydrocarbon (PAH) that incorporates two key functional groups: a nucleophilic amine and a synthetically versatile bromine atom.[1] This unique arrangement makes it a highly valuable intermediate for the synthesis of complex organic materials, pharmaceutical agents, and molecular probes, where the phenanthrene core can impart desirable photophysical or pharmacological properties.

The synthesis of such a disubstituted phenanthrene requires careful strategic planning to control the regiochemistry. Direct functionalization of the phenanthrene nucleus is complicated by the formation of multiple isomers. The 9- and 10-positions are the most reactive towards electrophilic addition-elimination, while substitution on the terminal rings often favors the 2- and 3-positions.[2]

This guide outlines a logical and controllable three-step synthetic sequence designed to overcome these challenges. The strategy hinges on installing the functional groups in a specific order that leverages their electronic directing effects to ensure the desired 3,9-disubstitution pattern.

G A Phenanthrene p1 A->p1 B 3-Nitrophenanthrene p2 B->p2 C 9-Bromo-3-nitrophenanthrene p3 C->p3 D This compound p1->B  Step 1: Nitration  (HNO₃ / H₂SO₄) p2->C  Step 2: Bromination  (NBS / DMF) p3->D  Step 3: Reduction  (SnCl₂·2H₂O / EtOH) G cluster_0 Spectroscopic Analysis A Final Product (this compound) NMR NMR (¹H, ¹³C) A->NMR Confirms Connectivity IR IR Spectroscopy A->IR Identifies Functional Groups MS Mass Spectrometry A->MS Determines Mass & Formula

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 9-Bromophenanthren-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 9-Bromophenanthren-3-amine (CAS No. 7473-67-8) is a substituted polycyclic aromatic amine, a class of compounds that garners significant interest in medicinal chemistry and materials science. Its rigid, planar phenanthrene core provides a scaffold for developing novel therapeutic agents, molecular probes, and organic electronic materials. The presence of both a bromine atom and an amino group at specific positions (9 and 3, respectively) offers distinct opportunities for synthetic modification and imparts unique electronic and steric properties. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights into its molecular characteristics and the experimental methodologies required for its robust characterization.

Part 1: Molecular and Structural Profile

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. This compound is identified by its unique molecular formula and structure, which are summarized below.

Core Identifiers and Physical Constants

A compilation of the fundamental properties of this compound is presented in Table 1. These values are critical for handling, storage, and designing experimental conditions.

PropertyValueSource
CAS Number 7473-67-8[1]
Molecular Formula C₁₄H₁₀BrN[1]
Molecular Weight 272.14 g/mol [1]
Density 1.545 g/cm³[1]
Boiling Point 463.3°C at 760 mmHg[1]
Flash Point 234°C[1]
Refractive Index 1.779[1]
Vapour Pressure 9.19 x 10⁻⁹ mmHg at 25°C[1]
Molecular Structure

The arrangement of atoms in this compound is depicted below. The structure features a tricyclic phenanthrene system with a bromine substituent on one of the outer rings and an amine group on the other. This specific substitution pattern influences the molecule's polarity, reactivity, and potential for intermolecular interactions.

Caption: Molecular structure of this compound.

Part 2: Synthesis and Reactivity Considerations

The introduction of the 3-amine group would likely proceed via a multi-step sequence. A common and effective strategy in aromatic chemistry is the nitration of the phenanthrene ring, followed by the reduction of the resulting nitro group to a primary amine.[2][4] The position of nitration on the phenanthrene ring is sensitive to reaction conditions, but the 3-position is a known site for electrophilic substitution.[2] Therefore, a plausible synthetic pathway involves the bromination of phenanthrene, followed by nitration and subsequent reduction to yield the target compound. The reactivity of the molecule is dictated by its functional groups: the amine group can act as a nucleophile or a base, while the C-Br bond is susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a versatile building block for more complex structures.

Part 3: Core Physicochemical Parameters & Experimental Determination

A thorough understanding of solubility, basicity, and lipophilicity is paramount for any application in drug development or materials science.

Solubility

The solubility of this compound is governed by the interplay between its large, hydrophobic polycyclic aromatic core and the polar, hydrogen-bond-donating primary amine group.

  • Qualitative Assessment: Due to the dominant nonpolar surface area of the phenanthrene system, the compound is expected to be poorly soluble in aqueous solutions.[5][6] Conversely, it should exhibit good solubility in organic solvents such as chloroform, toluene, and other common solvents used for organic synthesis, similar to its parent, 9-bromophenanthrene.[7]

  • Importance: Solubility is a critical determinant of bioavailability for drug candidates and processability for materials. In drug discovery, poor aqueous solubility can terminate the development of an otherwise promising compound.

This protocol provides a reliable method for quantifying the thermodynamic solubility of the compound in various solvents.

  • Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of solid material confirms saturation.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling & Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.[8][9]

G cluster_0 Experimental Workflow: Solubility Determination A 1. Add excess solid to known volume of solvent B 2. Equilibrate at constant temperature (24-48h) A->B Agitation C 3. Centrifuge to separate solid and liquid phases B->C Equilibrium Reached D 4. Sample supernatant and perform serial dilution C->D Clear Supernatant E 5. Quantify concentration via calibrated HPLC-UV D->E Analysis

Caption: Workflow for the shake-flask solubility assay.

Acidity and Basicity (pKa)

The primary amine group confers basic properties to the molecule. The pKa of an amine is, by convention, the pKa of its conjugate acid (pKaH).[10] This value indicates the pH at which 50% of the amine is in its neutral form and 50% is in its protonated, cationic form.

  • Theoretical Estimation: Aromatic amines (anilines) are generally weak bases, with pKaH values typically in the range of 4-5.[11] The extensive π-system of the phenanthrene ring can delocalize the nitrogen lone pair, which would be expected to decrease its basicity compared to simple alkylamines (pKaH ~10-11).[12]

  • Importance: The pKa governs the ionization state of a molecule at a given pH. This is critical for drug absorption, distribution, metabolism, and excretion (ADME), as the charge of a molecule affects its ability to cross biological membranes and interact with protein targets.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been protonated. The equivalence point is typically determined from the inflection point of the first derivative of the titration curve.

G cluster_1 Experimental Workflow: pKa Determination P1 1. Dissolve compound in aqueous/organic co-solvent P2 2. Titrate with standardized strong acid (e.g., HCl) P1->P2 Setup P3 3. Record pH after each addition of titrant P2->P3 Incremental Addition P4 4. Plot pH vs. Titrant Volume P3->P4 Data Collection P5 5. Determine pKa from half-equivalence point P4->P5 Analysis (1st Derivative)

Caption: Workflow for pKa determination via potentiometric titration.

Part 4: Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity. While specific experimental spectra for this compound are not publicly cataloged, its expected spectral characteristics can be accurately predicted based on its structure and data from analogous compounds.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to be complex in the aromatic region (approx. 7.0-9.0 ppm). The protons on the phenanthrene core will appear as a series of doublets, triplets, and multiplets, with their precise chemical shifts influenced by the electronic effects of the bromine (electron-withdrawing) and amine (electron-donating) substituents. The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The spectrum should display 14 distinct signals for the carbon atoms, assuming free rotation around the C-N bond. The carbon atom attached to the bromine (C9) would be shifted to a lower field, while the carbon attached to the amine group (C3) would be shifted to a higher field relative to the unsubstituted phenanthrene.

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present.

  • N-H Stretch: A characteristic pair of medium-intensity peaks is expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).

  • Aromatic C-H Stretch: Sharp peaks would appear just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Multiple sharp absorptions are expected in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: A peak in the 1250-1350 cm⁻¹ region would indicate the C-N bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

  • Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak.

  • Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. This provides definitive evidence for the presence of a single bromine atom in the molecule.

Conclusion

This compound is a multifaceted molecule whose physicochemical properties are dictated by its rigid aromatic scaffold and dual functionalization. Its predicted low aqueous solubility, weak basicity, and versatile reactive handles make it a compound of interest for further investigation. The experimental protocols and theoretical insights detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to accurately characterize this molecule and unlock its potential as a valuable building block in the creation of novel chemical entities.

References

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  • Rasayan Journal of Chemistry. VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -. [Link]

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Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 9-Bromophenanthren-3-amine (CAS: 7473-67-8)

This compound, identified by CAS number 7473-67-8, is a bifunctional aromatic compound built upon the rigid, polycyclic phenanthrene core. Its structure is strategically substituted with a nucleophilic amine group at the 3-position and a synthetically versatile bromine atom at the 9-position. This unique arrangement of functional groups makes it a highly valuable intermediate in several fields of chemical research. The phenanthrene scaffold itself is a key structural motif in various natural products and pharmaceutical agents, while the dual reactivity offered by the amine and bromide moieties allows for programmed, stepwise elaboration into more complex molecular architectures. This guide provides a comprehensive overview of its properties, spectral characteristics, logical synthesis, and key reactive pathways, offering field-proven insights for its application in materials science and drug discovery.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is paramount for its effective use in experimental work. The data presented below has been aggregated from various chemical databases and supplier information.

Physicochemical Properties

The key physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for determining appropriate solvents, reaction temperatures, and purification methods.

PropertyValueSource(s)
CAS Number 7473-67-8[1][2][3][4]
Molecular Formula C₁₄H₁₀BrN[1]
Molecular Weight 272.14 g/mol [1]
Appearance Tan to pink powder (typical for aromatic amines)[5]
Boiling Point 463.3 °C at 760 mmHg[1]
Density 1.545 g/cm³[1]
Flash Point 234 °C[1]
Refractive Index 1.779[1]
Vapour Pressure 9.19 x 10⁻⁹ mmHg at 25°C[1]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chlorinated solvents.[6]
Interpreting the Spectroscopic Signature

While specific spectra for this exact isomer are not widely published, its structure allows for a robust prediction of its key spectroscopic features, which are critical for reaction monitoring and final product confirmation.

1.2.1 Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the primary amine functional group.[7][8]

  • N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region.[8][9][10] These correspond to the asymmetric and symmetric N-H stretching vibrations. Their appearance is a definitive indicator of the -NH₂ group.

  • N-H Bending (Scissoring): A characteristic absorption band is expected between 1580-1650 cm⁻¹.[7][10] This can sometimes overlap with aromatic C=C stretching bands.

  • C-N Stretching: A strong band for the aromatic C-N bond should appear in the 1250-1335 cm⁻¹ range.[7][10]

  • Aromatic C-H Stretching: Look for bands above 3000 cm⁻¹.

  • C-Br Stretching: This vibration typically appears in the fingerprint region, often below 600 cm⁻¹, and can be difficult to assign definitively.

1.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum will be dominated by signals in the aromatic region (typically 7.0-9.0 ppm). Due to the complex, fused-ring system and the influence of two different substituents, the aromatic protons will appear as a series of complex multiplets. The amine protons (-NH₂) will likely present as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. This peak will disappear upon D₂O exchange, confirming its identity.[8]

  • ¹³C NMR: The spectrum will show 14 distinct signals for the aromatic carbons, as the molecule is asymmetric. Carbons bonded to nitrogen will be shifted downfield, while the carbon bonded to bromine will also be distinct.

1.2.3 Mass Spectrometry (MS)

Mass spectrometry provides two unequivocal pieces of evidence for the identity of this compound.

  • Nitrogen Rule: With one nitrogen atom, the molecular ion peak (M⁺) will have an odd nominal mass.[11] The calculated exact mass is approximately 271, confirming the presence of a single nitrogen.

  • Bromine Isotopic Pattern: A hallmark of bromine-containing compounds is the presence of two peaks of nearly equal intensity for the molecular ion: M⁺ and (M+2)⁺. This is due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes and serves as a definitive confirmation of the presence of one bromine atom.

Part 2: Synthesis, Reactivity, and Application

The true value of this compound lies in its synthetic utility. Its preparation is logical, and its dual reactivity opens numerous avenues for constructing complex molecules.

Proposed Synthetic Workflow

A robust and logical synthesis can be designed starting from the commercially available 9-bromophenanthrene. The workflow involves a classic nitration followed by reduction.

Synthesis_Workflow Start 9-Bromophenanthrene Intermediate 9-Bromo-3-nitrophenanthrene Start->Intermediate Nitration (HNO₃ / H₂SO₄) Product This compound Intermediate->Product Reduction (SnCl₂ / HCl or Fe / HCl)

Caption: Proposed two-step synthesis of this compound.

2.1.1 Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is a representative procedure based on established methods for the nitration of phenanthrene derivatives and the reduction of aromatic nitro compounds.[12][13]

Step 1: Nitration of 9-Bromophenanthrene

  • Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of concentrated sulfuric acid.

  • Addition: Slowly add 9-bromophenanthrene (1.0 eq) to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to cooled, concentrated sulfuric acid.

  • Reaction: Add the nitrating mixture dropwise to the solution of 9-bromophenanthrene, maintaining the temperature below 10 °C throughout the addition.

  • Stirring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the crude 9-bromo-3-nitrophenanthrene isomer mixture.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry. The desired 3-nitro isomer can be separated from other isomers by column chromatography or recrystallization.

Step 2: Reduction of 9-Bromo-3-nitrophenanthrene

  • Setup: In a round-bottom flask fitted with a reflux condenser, suspend the purified 9-bromo-3-nitrophenanthrene (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂, 3-5 eq) followed by the slow addition of concentrated hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the solution is strongly basic (pH > 10). The tin salts will precipitate.

  • Extraction: Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Duality of Reactivity: A Synthetic Chemist's Perspective

The molecule's design offers two orthogonal reactive sites, allowing for selective and sequential chemical transformations. This is a cornerstone of modern synthetic strategy.

Reactivity_Pathways cluster_amine Amine-Based Reactions cluster_bromide Bromide-Based Reactions (Cross-Coupling) Core This compound Acylation Acylation (Amide formation) Core->Acylation RCOCl Alkylation Alkylation Core->Alkylation R-X Diazotization Diazotization (Sandmeyer, etc.) Core->Diazotization NaNO₂/HCl Suzuki Suzuki Coupling (C-C bond) Core->Suzuki Ar-B(OH)₂ [Pd catalyst] Buchwald Buchwald-Hartwig (C-N bond) Core->Buchwald R₂NH [Pd catalyst] Sonogashira Sonogashira (C-C alkyne bond) Core->Sonogashira Alkyne [Pd/Cu catalyst]

Caption: Key reactivity pathways for this compound.

  • Amine Group Reactivity: The primary amine is a versatile nucleophile and a moderately activating group for electrophilic aromatic substitution.[14] It readily undergoes acylation with acid chlorides to form amides, alkylation with alkyl halides, and, most importantly, diazotization with nitrous acid.[15][16] The resulting diazonium salt is a gateway intermediate, enabling the introduction of a wide array of functional groups (e.g., -OH, -CN, -F, -Cl) via Sandmeyer-type reactions.

  • Carbon-Bromine Bond Reactivity: The C-Br bond at the 9-position is a prime handle for transition-metal-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon or carbon-heteroatom bonds with high precision. It is an ideal substrate for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the linkage of this phenanthrene core to other aromatic, aliphatic, or functionalized moieties.

Applications in Drug Development and Materials Science

The structural features of this compound make it a precursor for high-value compounds:

  • Organic Electronics: The fluorescent phenanthrene core is a common component in materials for Organic Light-Emitting Diodes (OLEDs).[6] The amine and bromide sites allow for the tuning of electronic properties (e.g., HOMO/LUMO levels) and the synthesis of larger, conjugated polymers or dendrimers.

  • Pharmaceutical Scaffolds: The phenanthrene nucleus is found in opioid analgesics and other biologically active compounds. This building block allows medicinal chemists to use the amine as an attachment point for pharmacophores that interact with biological targets, while the bromide can be used in late-stage functionalization to build structure-activity relationship (SAR) libraries via parallel synthesis.

  • Fluorescent Probes: The inherent fluorescence of the phenanthrene system can be modulated by substitution.[6] Derivatization at the amine and bromide positions can lead to the development of novel chemosensors and biological probes that signal the presence of specific ions or molecules through changes in their fluorescent properties.[6]

Part 3: Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential. The following guidelines are based on safety data for analogous aromatic amines and halogenated compounds.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[17][18]

  • Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[17][19]

  • Health Hazards: This compound is expected to cause skin and eye irritation.[17][19] Inhalation may lead to respiratory tract irritation. Aromatic amines should always be handled as potentially toxic.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[17][19]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17][20][21]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17][20]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[17][19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[19][20]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[19][20]

References

  • 5 - SAFETY DATA SHEET. [Link]

  • IR: amines - University of Calgary. [Link]

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  • 9-Aminophenanthrene | C14H11N | CID 13695 - PubChem. [Link]

  • Reactivity of Amines - Chemistry LibreTexts. [Link]

  • Amine Reactivity - Michigan State University. [Link]

  • 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. [Link]

  • 24.6 Synthesis of Amines - Organic Chemistry | OpenStax. [Link]

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  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. [Link]

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Spectroscopic Characterization of 9-Bromophenanthren-3-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9-Bromophenanthren-3-amine is a substituted polycyclic aromatic hydrocarbon, a class of compounds of significant interest in medicinal chemistry and materials science. The phenanthrene core is a scaffold found in various natural products and pharmacologically active molecules. The presence of a bromine atom and an amino group at specific positions (9 and 3, respectively) offers unique opportunities for further functionalization, making it a potentially valuable building block in organic synthesis. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which is a critical step in any research and development pipeline. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with protocols for their acquisition and interpretation.

Proposed Synthesis of this compound

A plausible synthetic route to this compound would likely involve the nitration of 9-bromophenanthrene followed by the reduction of the nitro group to an amine. Phenanthrene itself undergoes nitration to yield a mixture of isomers, with the 3-nitro derivative being a significant product[1]. The presence of the bromine at the 9-position is expected to influence the regioselectivity of the nitration. Subsequent reduction of the nitro group is a standard transformation in organic synthesis.

Synthesis_of_this compound start 9-Bromophenanthrene intermediate 3-Nitro-9-bromophenanthrene start->intermediate HNO₃, H₂SO₄ end_product This compound intermediate->end_product SnCl₂, HCl or H₂, Pd/C H-NMR_Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show 14 distinct signals for the carbon atoms of the phenanthrene skeleton. The chemical shifts will be influenced by the substituents, with the carbon attached to the amino group (C-3) expected to be shielded and the carbon attached to the bromine atom (C-9) deshielded.

Predicted Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3145 - 150
C-9115 - 120
Aromatic CHs110 - 135
Quaternary Carbons125 - 140
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

  • Instrument Setup:

    • Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer.

    • Acquisition Parameters:

      • Pulse sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

      • Spectral width: ~220 ppm.

      • Number of scans: 1024 or more, as ¹³C NMR is less sensitive than ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes will be those of the amino group, the aromatic C-H bonds, and the C-Br bond.

Predicted IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
N-H Bend (scissoring)1580 - 1650Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-N Stretch (aromatic amine)1250 - 1335Strong
C-Br Stretch500 - 600Medium-Strong
Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Acquisition Parameters:

      • Scan range: 4000 - 400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow A Sample Placement on ATR Crystal B Background Scan A->B C Sample Scan B->C D Data Processing & Analysis C->D

Caption: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₄H₁₀BrN. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Ion Predicted m/z Notes
[M]⁺271/273Molecular ion peak, showing the characteristic bromine isotope pattern.
[M-H]⁺270/272Loss of a hydrogen atom.
[M-NH₂]⁺255/257Loss of the amino group.
[M-Br]⁺192Loss of the bromine atom.
[C₁₄H₈]⁺176Loss of both bromine and the amino group, leading to the phenanthryne ion.
Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Instrument Setup:

    • Ionization method: Electron Ionization (EI) at 70 eV. This is a standard method that provides reproducible fragmentation patterns.

    • Mass analyzer: A quadrupole or time-of-flight (TOF) analyzer.

    • Scan range: A range of m/z 50-500 should be sufficient.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak and its isotopic pattern to confirm the presence of bromine.

    • Analyze the fragmentation pattern to gain further structural information.

MS_Workflow A Sample Introduction B Ionization (EI) A->B C Mass Analysis B->C D Detection C->D E Spectral Analysis D->E

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

While experimental data for this compound is not currently widespread, this guide provides a comprehensive framework for its synthesis and spectroscopic characterization. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer researchers a solid foundation for identifying and confirming the structure of this molecule. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is essential for advancing research in drug discovery and materials science where this compound may prove to be a valuable synthon.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11309, 9-Bromophenanthrene. Retrieved January 18, 2026, from [Link].

  • University of Calgary. (n.d.). IR: amines. Retrieved January 18, 2026, from [Link]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved January 18, 2026, from [Link]

Sources

solubility and stability of 9-Bromophenanthren-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 9-Bromophenanthren-3-amine

Introduction

This compound is a substituted polycyclic aromatic hydrocarbon (PAH) that holds potential as a building block in medicinal chemistry and materials science. As with any novel compound intended for these applications, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive overview of the , offering both theoretical insights and practical, field-proven methodologies for its characterization. The protocols described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before embarking on solubility and stability studies. The key physicochemical parameters are summarized in the table below.

PropertyValueSource
CAS Number 7473-67-8[1]
Molecular Formula C₁₄H₁₀BrN[1]
Molecular Weight 272.14 g/mol [1]
Appearance (Predicted) Light yellow to brown powderInferred from similar compounds
Boiling Point 463.3°C at 760 mmHg (Predicted)[1]
Density 1.545 g/cm³ (Predicted)[1]

Solubility Profile: A Theoretical and Practical Approach

The solubility of this compound is dictated by its molecular structure: a large, hydrophobic phenanthrene core, a polar amine group, and a lipophilic bromine atom. The phenanthrene backbone suggests poor aqueous solubility but good solubility in organic solvents.[2][3] The amine group can be protonated at acidic pH, which may enhance aqueous solubility.

Recommended Solvents for Solubility Assessment

A range of solvents should be tested to establish a comprehensive solubility profile. The following table provides a suggested list of solvents for initial screening.

Solvent ClassRecommended SolventsRationale
Apolar Toluene, HexaneTo assess solubility in hydrophobic environments.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Commonly used in organic synthesis and analytical chemistry.
Polar Protic Methanol, Ethanol, IsopropanolTo evaluate the impact of hydrogen bonding.
Aqueous Buffers pH 2.0 (e.g., HCl), pH 7.4 (e.g., PBS), pH 9.0 (e.g., Borate)To determine the influence of pH on the solubility of the amine.
Experimental Protocol for Equilibrium Solubility Determination

The following protocol describes the equilibrium solubility method, a reliable technique for determining the saturation solubility of a compound.

2.2.1 Materials

  • This compound

  • Selected solvents (see Table above)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector (see Section 3.0 for a proposed method)

2.2.2 Procedure

  • Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the aliquot with a suitable solvent (compatible with the analytical method) to a concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC method described in Section 3.0, to determine the concentration of the dissolved compound.

Visualization of the Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Incubate on orbital shaker (24-48h) B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G G cluster_long_term Long-Term Stability cluster_accelerated Accelerated Stability cluster_forced Forced Degradation cluster_analysis Analysis A 25°C / 60% RH B Test at 0, 3, 6, 9, 12, 18, 24 months A->B I Quantify parent and degradation products by Stability-Indicating HPLC B->I C 40°C / 75% RH D Test at 0, 3, 6 months C->D D->I E Hydrolysis (Acid, Base, Neutral) E->I F Oxidation (H₂O₂) F->I G Photolysis (Light Exposure) G->I H Thermal (Elevated Temperature) H->I

Sources

theoretical studies on 9-Bromophenanthren-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Spectroscopic Profile of 9-Bromophenanthren-3-amine

Abstract

This compound is a bifunctional polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers in materials science and medicinal chemistry. The strategic placement of a bromine atom and an amino group on the rigid, photoactive phenanthrene scaffold creates a versatile molecular building block. The bromine at the C9 position serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of extended π-conjugated systems. Concurrently, the amine at the C3 position profoundly modulates the molecule's electronic properties and provides a nucleophilic center for further derivatization. This technical guide provides a comprehensive theoretical framework for understanding the molecular structure, electronic properties, spectroscopic signatures, and chemical reactivity of this compound. By integrating computational predictions with established principles of physical organic chemistry, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in advanced applications.

Molecular and Electronic Structure: A Computational Perspective

The foundation of understanding a molecule's behavior lies in its electronic structure. For complex aromatic systems like this compound, computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into geometry, orbital energies, and charge distribution.[1][2]

Optimized Geometry and Physicochemical Properties

This compound is comprised of a non-linear tricyclic aromatic phenanthrene core.[3][4] DFT calculations, typically employing a functional like B3LYP with a 6-311+G(d,p) basis set, are used to predict the ground-state molecular geometry.[5] The introduction of the C3-amino and C9-bromo substituents induces minor deviations from the planarity of the parent phenanthrene, influencing crystal packing and intermolecular interactions.

PropertyValueSource
Molecular Formula C₁₄H₁₀BrN[6]
Molecular Weight 272.14 g/mol [6]
CAS Number 7473-67-8[6]
Density (Predicted) 1.545 g/cm³[6]
Boiling Point (Predicted) 463.3°C at 760 mmHg[6]
Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior, including its reactivity and optical properties. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and the energy required for electronic excitation.[7][8]

  • HOMO: As an electron-donating group, the amine at the C3 position significantly influences the HOMO. Theoretical models predict that the HOMO is primarily localized across the electron-rich phenanthrene ring system, with a substantial contribution from the nitrogen lone pair. This raises the HOMO energy level compared to the unsubstituted phenanthrene, making the molecule a better electron donor.

  • LUMO: The LUMO is generally distributed over the aromatic core. The presence of substituents typically lowers the LUMO energy and reduces the overall HOMO-LUMO gap.[5][8]

  • HOMO-LUMO Gap (ΔE): The electron-donating amine and the electron-withdrawing bromine work in concert to decrease the HOMO-LUMO gap relative to the parent phenanthrene. A smaller gap suggests that the molecule will absorb light at longer wavelengths and may exhibit enhanced reactivity.[5][7][9]

FMO cluster_0 Energy Levels cluster_1 Significance LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO_desc Accepts electrons Site of nucleophilic attack LUMO->LUMO_desc HOMO HOMO (Highest Occupied Molecular Orbital) HOMO_desc Donates electrons Site of electrophilic attack HOMO->HOMO_desc EAS cluster_paths Predicted Regioselectivity mol This compound (Starting Material) E_plus Electrophile (E⁺) C4 Attack at C4 (ortho to -NH₂) Major Product E_plus->C4 Dominant Pathway (-NH₂ is strong activator) C2 Attack at C2 (ortho to -NH₂) Minor Product E_plus->C2 C10 Attack at C10 (para to -NH₂) Sterically Hindered E_plus->C10

Caption: A plausible synthetic workflow for this compound.

  • Step 1: Bromination of Phenanthrene. Dissolve phenanthrene in a suitable solvent like carbon tetrachloride. Add bromine dropwise while refluxing to selectively yield 9-bromophenanthrene as the major product. 2[10][11]. Step 2: Nitration of 9-Bromophenanthrene. Carefully add a nitrating mixture (concentrated nitric and sulfuric acids) to a solution of 9-bromophenanthrene at low temperature. The reaction will yield a mixture of nitro-isomers, with the 3-nitro derivative being a significant product based on the directing effects in phenanthrene chemistry. 3[11]. Step 3: Reduction of the Nitro Group. Reduce the isolated 9-bromo-3-nitrophenanthrene to the target amine. A common and effective method is using tin(II) chloride in concentrated hydrochloric acid, followed by basic workup. 4[12]. Validation: Each step requires purification (e.g., column chromatography, recrystallization) and characterization to confirm the structure of the intermediate before proceeding. The final product's identity and purity must be rigorously confirmed using NMR, IR, and MS, comparing the experimental data against the theoretical predictions outlined in Section 2.

Conclusion

This guide has detailed the theoretical underpinnings of this compound, providing a predictive framework for its electronic structure, spectroscopic properties, and chemical reactivity. Computational methods like DFT are invaluable tools for elucidating the distribution of frontier molecular orbitals and predicting spectroscopic fingerprints, which in turn guide experimental synthesis and characterization. The molecule's bifunctionality—a reactive C-Br bond for cross-coupling and a nucleophilic, electronically-active amine—establishes it as a highly valuable and versatile platform for the development of novel organic materials, fluorescent probes, and potential pharmaceutical agents. T[13]he protocols provided herein offer a self-validating system where theoretical models inform practical laboratory work, ensuring a logical and efficient path to innovation.

References

  • ResearchGate. HOMO and LUMO orbital schemes of Phe derivatives. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11309, 9-Bromophenanthrene. Available from: [Link]

  • PubMed. Structure/reactivity relationships in the benzo[c]phenanthrene skeleton. Available from: [Link]

  • ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. Available from: [Link]

  • Organic Syntheses. Phenanthrene, 9-bromo-. Available from: [Link]

  • WIT Press. Theoretical evaluation of substituted polycyclic aromatic hydrocarbons as emerging pollutant phototoxins. Available from: [Link]

  • ACG Publications. Structural, spectroscopic, Hirshfeld surface and DFT spproach of 3,9-dibromophenanthrene. Available from: [Link]

  • Google Patents. CN107151197B - A kind of preparation method of 9-brophenanthrene.
  • ResearchGate. (PDF) HOMO-LUMO energy splitting in polycyclic aromatic hydrocarbons and their derivatives. Available from: [Link]

  • Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. Available from: [Link]

  • American Chemical Society. Unsymmetric Dithienosilole Insertion into Helicene Enhances Circularly Polarized Luminescence. Available from: [Link]

  • Frontiers. HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. Available from: [Link]

  • ResearchGate. The enthalpies of formation of brominated benzenes and phenols: A theoretical prediction. Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

  • arXiv. Generative artificial intelligence for computational chemistry: a roadmap to predicting emergent phenomena. Available from: [Link]

  • PharmaCompass.com. 9-Bromophenanthrene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

  • PubMed. Generative AI for computational chemistry: A roadmap to predicting emergent phenomena. Available from: [Link]

  • Journal of the American Chemical Society. Derivatives of Phenanthrene. The Preparation of 9-Amino-, 9-Iodo- and 9-Fluorophenanthrene. Available from: [Link]

  • PNNL. Computational Chemistry. Available from: [Link]

  • YouTube. MCQ-271: About Bromination of Phenanthrene by Dr. Tanmoy Biswas. Available from: [Link]

  • Semantic Scholar. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Available from: [Link]

  • MSU chemistry. Amine Reactivity. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13695, 9-Aminophenanthrene. Available from: [Link]

  • CK-12 Foundation. Preparation of Amines. Available from: [Link]

  • NIST. 9-Phenanthrenamine - the NIST WebBook. Available from: [Link]

  • MSU chemistry. Amine Reactivity. Available from: [Link]

  • YouTube. WEBINAR | Developing Chemical Kinetic Mechanisms in the Computational Chemistry Consortium. Available from: [Link]

  • NIST. 9-Phenanthrenamine - the NIST WebBook. Available from: [Link]

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discovery and history of 9-Bromophenanthren-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthetic History of 9-Bromophenanthren-3-amine

Abstract

This technical guide provides a comprehensive exploration of the synthetic history and discovery of this compound (CAS No. 7473-67-8), a specialized polycyclic aromatic amine.[1] As direct historical accounts of its initial synthesis are not consolidated, this document reconstructs its developmental timeline by examining the foundational chemistry of the phenanthrene core, the evolution of key synthetic transformations, and the logical convergence of these methods. We will delve into the mechanistic rationale behind regioselective substitutions on the phenanthrene nucleus, present detailed protocols for the synthesis of critical precursors, and outline the most plausible synthetic pathways to the target molecule. This guide is intended for researchers, organic chemists, and professionals in drug development who require a deep understanding of the synthesis and properties of complex aromatic building blocks.

Part 1: The Phenanthrene Core: Foundational Chemistry and Reactivity

Introduction to the Phenanthrene Ring System

Phenanthrene (C₁₄H₁₀) is a polycyclic aromatic hydrocarbon (PAH) comprising three fused benzene rings in an angular arrangement. This structure is an isomer of anthracene and serves as the foundational core for a vast array of natural products, including steroids, bile acids, and opioid alkaloids like morphine.[2][3] Its unique electronic and structural properties dictate its chemical reactivity, particularly in electrophilic aromatic substitution reactions, which are central to the synthesis of its derivatives.

Electrophilic Aromatic Substitution: A Tale of Regioselectivity

The phenanthrene nucleus does not undergo electrophilic substitution uniformly. The C9 and C10 positions are the most reactive, largely due to the ability to form a stable carbocation intermediate (a sigma complex) where the aromaticity of the two adjacent benzene rings is preserved.[4] This phenomenon, sometimes referred to as partial double bond fixation, makes the 9,10-bond behave somewhat like an isolated alkene, rendering it susceptible to reactions like bromination and oxidation.[4]

While the 9-position is kinetically favored, other positions can be targeted under specific conditions or through multi-step sequences. Notably, nitration of phenanthrene yields a mixture of isomers, with the 3-nitro derivative being a predominant product alongside the 9-nitro isomer.[5] This regiochemical outcome is critical for accessing 3-substituted phenanthrenes.

Caption: Structure of Phenanthrene with key electrophilic substitution sites highlighted.

Part 2: The Historical Synthesis of Key Precursors

The pathway to this compound is not a single reaction but a multi-step sequence relying on the controlled synthesis of key intermediates.

The Advent of 9-Bromophenanthrene

The direct bromination of phenanthrene was established early in the study of PAHs. The procedure described by Henstock and later adapted and published in Organic Syntheses remains a benchmark method.[6] The rationale for its success lies in the high reactivity of the C9 position. The reaction proceeds by adding bromine to a solution of phenanthrene in a non-polar solvent like carbon tetrachloride, often with gentle heating. The high regioselectivity obviates the need for a Lewis acid catalyst, which is typically required for the bromination of less reactive aromatic systems.[4][6]

Detailed Protocol: Synthesis of 9-Bromophenanthrene

This protocol is adapted from the trusted procedure published in Organic Syntheses, ensuring its reliability and reproducibility.[6]

Materials:

  • Purified Phenanthrene (1 mole)

  • Bromine (1 mole)

  • Carbon Tetrachloride (dry)

Procedure:

  • Dissolution: Dissolve 1.0 mole of pure phenanthrene in 180 mL of dry carbon tetrachloride in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Bromination: Heat the mixture to a gentle reflux. Add 1.0 mole of bromine from the dropping funnel over approximately 3 hours. The evolution of hydrogen bromide gas should be observed.

  • Completion: After the addition is complete, continue stirring at reflux for an additional 2 hours to drive the reaction to completion and expel most of the remaining HBr.

  • Work-up: Cool the reaction mixture. Remove the solvent by distillation under reduced pressure.

  • Purification: The crude product is then distilled under high vacuum. The fraction boiling at 177–190°C/2 mm is collected.[6] For higher purity, the resulting solid can be recrystallized from ethanol.

Trustworthiness: This self-validating protocol relies on the inherent and strong kinetic preference for 9-substitution, leading to a high yield of the desired product with minimal isomeric impurities.

Part 3: Convergent Pathways to this compound: A Synthetic Chronicle

The construction of this compound requires the introduction of two different substituents onto the phenanthrene core in a specific regioisomeric relationship. The order of these introductions is critical. Based on established principles of electrophilic aromatic substitution, the most logical and historically plausible pathway involves bromination, followed by nitration, and finally reduction.

Synthetic Route: Bromination -> Nitration -> Reduction

This sequence leverages the known reactivity patterns of phenanthrene and its derivatives. The initial bromination establishes the substituent at the 9-position, which then acts as a directing group for the subsequent nitration step.

Synthetic_Workflow Start Phenanthrene Step1 9-Bromophenanthrene Start->Step1 Br₂ / CCl₄ (Electrophilic Bromination) Step2 9-Bromo-3-nitrophenanthrene Step1->Step2 HNO₃ / H₂SO₄ (Electrophilic Nitration) End This compound Step2->End SnCl₂ / HCl or H₂/Pd-C (Nitro Group Reduction)

Caption: The most plausible synthetic workflow for this compound.

Step-by-Step Methodological Analysis
  • Step 1: Synthesis of 9-Bromophenanthrene

    • Method: As detailed in Part 2.2.

    • Causality: This initial step is chosen for its high yield and exceptional regioselectivity for the C9 position, providing a clean starting material for the subsequent, more complex substitution.[6]

  • Step 2: Nitration of 9-Bromophenanthrene

    • Method: The 9-bromophenanthrene is treated with a standard nitrating mixture, such as nitric acid in sulfuric acid, under controlled temperature conditions.

    • Expertise & Rationale: The bromine at C9 is a deactivating, ortho-, para- directing group. However, in fused polycyclic systems, the inherent reactivity of the ring system itself often dominates. The most activated positions remaining on the 9-bromophenanthrene ring for a second electrophilic substitution are C3 and C6. The formation of the 3-nitro isomer is expected to be a major product, consistent with the general nitration pattern of phenanthrene itself.[5] Careful control of reaction conditions is necessary to prevent dinitration and oxidation.

  • Step 3: Reduction of 9-Bromo-3-nitrophenanthrene

    • Method: The nitro group of 9-Bromo-3-nitrophenanthrene is selectively reduced to a primary amine.

    • Expertise & Rationale: Several methods are effective for this transformation.

      • Tin(II) Chloride (SnCl₂): A classic and mild method, particularly useful when other reducible functional groups might be present. It is effective for converting aromatic nitro compounds to anilines.[7]

      • Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (H₂/Pd-C) catalyst is a clean and efficient method. However, care must be taken as prolonged reaction or harsh conditions could potentially lead to hydrodebromination (loss of the bromine substituent).

    • Protocol Choice: For laboratory-scale synthesis where functional group tolerance is key, the SnCl₂/HCl method is often preferred for its reliability.

Part 4: Physicochemical and Spectroscopic Characterization

Precise characterization is essential to confirm the identity and purity of the final compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below.[1]

PropertyValue
CAS Number 7473-67-8
Molecular Formula C₁₄H₁₀BrN
Molecular Weight 272.14 g/mol
Boiling Point (Predicted) 463.3 °C at 760 mmHg
Density (Predicted) 1.545 g/cm³
Predicted Spectroscopic Profile

While public repositories lack experimental spectra for this specific molecule, a reliable predicted profile can be constructed based on the known spectroscopic behavior of its constituent functional groups.[8][9]

¹H NMR (Proton NMR) The spectrum would be complex, showing signals in the aromatic region (typically δ 7.0-8.8 ppm). The protons on the phenanthrene ring would appear as a series of multiplets and doublets. A broad singlet, exchangeable with D₂O, would be expected for the amine (-NH₂) protons, likely in the δ 3.5-5.0 ppm range.[8]

¹³C NMR (Carbon NMR) The spectrum would display 14 distinct signals for the carbon atoms of the phenanthrene skeleton. The carbon attached to the bromine (C9) would appear in the δ 120-130 ppm range, while the carbon attached to the amine group (C3) would be shifted upfield to the δ 140-150 ppm range.

Infrared (IR) Spectroscopy The IR spectrum provides a clear fingerprint of the functional groups present.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3500N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3000 - 3100C-H Aromatic StretchAr-H
1600 - 1650N-H Scissoring BendPrimary Amine (-NH₂)
1450 - 1600C=C Aromatic Ring StretchPhenanthrene Core
1250 - 1350C-N Aromatic StretchAr-NH₂
~1050C-Br StretchAr-Br
650 - 900C-H Out-of-Plane BendingAromatic Substitution Pattern

Part 5: Conclusion and Future Outlook

The history of this compound is intrinsically linked to the fundamental principles of reactivity and synthesis developed for its parent core, phenanthrene. While not marked by a singular, celebrated discovery, its existence is a logical outcome of decades of research into electrophilic aromatic substitution. The most credible synthetic route—bromination, followed by nitration and reduction—stands as a testament to the power of predictive chemical principles. As a bifunctional molecule featuring both a reactive bromine atom (suitable for cross-coupling reactions) and a nucleophilic amino group, this compound holds potential as a versatile building block for the synthesis of novel dyes, materials, and pharmaceutical compounds, inviting further exploration by the scientific community.

References

  • Vertex AI Search Result[10] : Information on the synthesis of related aminophenanthrols.

  • Vertex AI Search Result[11] : Mosettig, E., & van de Kamp, J. (1932). STUDIES IN THE PHENANTHRENE SERIES. II. PHENANTHRENE CARBOXYLIC ACIDS AND 9-BROMOPHENANTHRENE DERIVATIVES. Journal of the American Chemical Society, 54(8), 3328-3336. [Link]

  • Dornfeld, C. A., Callen, J. E., & Coleman, G. H. (1947). 9-BROMOPHENANTHRENE. Organic Syntheses, 27, 19. [Link]

  • Quimica Organica.org. Phenanthrene synthesis. [Link]

  • Vertex AI Search Result[12] : Information on the preparation of aminophenanthrene derivatives via the Schmidt reaction.

  • PubChem. 9-Bromophenanthrene. [Link]

  • ACG Publications. (2022). Structural, spectroscopic, Hirshfeld surface and DFT spproach of 3,9-dibromophenanthrene. [Link]

  • Kareem, A. (2021). Amines: Synthesis and Reactions. [Link]

  • Biswas, T. (2023). MCQ-271: About Bromination of Phenanthrene. YouTube. [Link]

  • Swarnkar, P. Phenanthrene. Slideshare. [Link]

  • Goldberg, M. A., Ordas, E. P., & Carsch, G. (1947). Derivatives of Phenanthrene. The Preparation of 9-Amino-, 9-Iodo- and 9-Fluorophenanthrene. Journal of the American Chemical Society, 69(2), 261-263. [Link]

  • Vertex AI Search Result[13] : General information on 9-Bromophenanthrene as a pharma intermediate.

  • PubChem. 9-Aminophenanthrene. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Vertex AI Search Result[14] : Properties of 9-Bromophenanthrene from Sigma-Aldrich.

  • Vertex AI Search Result[15] : Information on precursors and downstream products of 9-Bromophenanthrene.

  • Vertex AI Search Result[16] : A review on the synthesis of amine-boranes, providing general context on amine synthesis history.

  • Vertex AI Search Result[17] : Video tutorial on the Gabriel synthesis, a method for preparing primary amines.

  • Khan Academy. (2024). Worked problem: Synthesis of Amines. YouTube. [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]

  • Vertex AI Search Result[18] : Video on modern methods for synthesizing tertiary amines.

  • Vertex AI Search Result : Information on a related compound, 3-Acetyl-9-bromophenanthrene.

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Unlocking the Potential of Phenanthrene: A Technical Guide to its Novel Derivatives and Their Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Core - The Versatility of the Phenanthrene Scaffold

Phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings, has long been a subject of interest in organic chemistry. However, the true potential of this versatile scaffold lies in its derivatives. Through strategic functionalization, the phenanthrene core can be transformed into a diverse array of novel molecules with remarkable biological activities and unique optoelectronic properties. This technical guide provides an in-depth exploration of the burgeoning field of novel phenanthrene derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, characterization, and high-impact applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

I. The Art of Synthesis: Crafting Novel Phenanthrene Derivatives

The journey to unlocking the potential of phenanthrene derivatives begins with their synthesis. The choice of synthetic route is critical, as it dictates the types of functional groups that can be introduced and, consequently, the properties of the final compound.

A. Palladium-Catalyzed Domino Reactions: An Efficient One-Pot Strategy

One of the most elegant and efficient methods for synthesizing substituted phenanthrenes is the palladium-catalyzed domino one-pot reaction. This approach offers several advantages over traditional multi-step syntheses, including shorter reaction times, higher yields, and a wider tolerance for various functional groups.[1]

A notable example involves the reaction of aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene.[1] This transformation proceeds through a cascade of reactions including ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process, culminating in the formation of the desired phenanthrene derivative. The versatility of this method allows for the introduction of both electron-donating and electron-withdrawing groups onto the phenanthrene core, enabling fine-tuning of its electronic and biological properties.[1]

Experimental Protocol: Palladium-Catalyzed One-Pot Synthesis of Phenanthrene Derivatives [1]

Materials:

  • Aryl iodide (1.0 equiv)

  • ortho-bromobenzoyl chloride (1.2 equiv)

  • Norbornadiene (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol %)

  • Triphenylphosphine (PPh₃) (12.5 mol %)

  • Cesium carbonate (Cs₂CO₃) (2.25 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add the aryl iodide, ortho-bromobenzoyl chloride, cesium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Add anhydrous DMF to the tube, followed by the addition of norbornadiene.

  • Stir the reaction mixture at 105 °C for 10-30 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the desired phenanthrene derivative.

B. Synthesis of Biologically Active 3-Phenanthrylamine Derivatives

For biological applications, the introduction of an amino group is a common strategy to create a handle for further derivatization and to enhance interactions with biological targets. The synthesis of 3-phenanthrylamine derivatives typically involves a multi-step process.

Experimental Protocol: Multi-step Synthesis of 3-Phenanthrylamine Derivatives

Part 1: Synthesis of 3-Nitrophenanthrene

  • Dissolve phenanthrene in acetic anhydride in a round-bottom flask.

  • Add cupric nitrate trihydrate portion-wise at room temperature.

  • Heat the mixture to 70-80°C for 1-2 hours, monitoring by TLC.

  • After cooling, pour the mixture into ice water and extract with dichloromethane.

  • Wash the organic layer with sodium bicarbonate solution and brine, then dry and concentrate.

  • Purify by column chromatography to obtain 3-nitrophenanthrene.

Part 2: Reduction to 3-Aminophenanthrene

  • Dissolve 3-nitrophenanthrene in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate portion-wise.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction and pour it into ice water.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry and concentrate to obtain crude 3-aminophenanthrene.

II. Spectroscopic Characterization: Unveiling the Molecular Architecture

Once synthesized, the precise structure and purity of novel phenanthrene derivatives must be confirmed. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the substitution pattern on the phenanthrene rings. For example, in the ¹H NMR spectrum of a substituted phenanthrene, the aromatic protons will appear as a series of doublets, triplets, and multiplets in the range of δ 7.0-9.5 ppm. The exact positions are influenced by the electronic effects of the substituents.

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands can confirm the presence of groups such as hydroxyl (-OH), carbonyl (C=O), nitro (-NO₂), and amino (-NH₂). For instance, the C-H stretching vibrations of the aromatic rings typically appear in the region of 3000-3100 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. The molecular ion peak (M+) will be prominent, and characteristic fragments, such as the loss of a substituent or a portion of the aromatic core, can be observed.[2]

III. Phenanthrene Derivatives in Drug Discovery and Development

The unique structural features of phenanthrene derivatives have made them attractive candidates for the development of new therapeutic agents. Their planar aromatic system allows for intercalation into DNA and interaction with various protein targets.

A. Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has focused on the anticancer properties of phenanthrene derivatives. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Mechanism of Action: Inhibition of Pim Kinases

One promising phenanthrene derivative, designated as T26, has been identified as a potent inhibitor of Pim-3 and Pim-1 kinases. These serine/threonine kinases are proto-oncogenes that are aberrantly expressed in several cancers, including pancreatic cancer. T26 was found to inhibit the growth of human pancreatic cancer cell lines by inducing apoptosis and G2/M cell cycle arrest. The growth inhibitory effects of T26 could be reversed by overexpressing Pim-3, confirming its primary target.

Mechanism of Action: Tubulin Inhibition in Liver Cancer

Computational studies combining QSAR, molecular docking, and molecular dynamics have identified phenanthrene derivatives as potential tubulin inhibitors for the treatment of liver cancer.[3] One compound, in particular, exhibited a high binding affinity to the colchicine binding site of tubulin, suggesting its potential to disrupt microtubule dynamics and inhibit cancer cell proliferation.[3]

Structure-Activity Relationship (SAR) Insights

Studies on a series of synthesized phenanthrene-based tylophorine derivatives (PBTs) have provided valuable insights into their structure-activity relationships for anticancer activity.[4] It was found that the presence of a hydroxyl group at the C-3 position of the phenanthrene ring is favorable for cytotoxic activity.[4] Furthermore, the flexibility of the side chain at the C-9 position also plays a crucial role in determining the potency of these compounds.[4] For phenanthrenequinones, the presence of an electrophilic methyl group and an ester functionality has been shown to enhance cytotoxicity against human epidermoid carcinoma and colon carcinoma cells.[5]

Experimental Protocol: MTT Assay for Cytotoxicity [4][6]

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of interest (e.g., Hep-2, Caco-2)

  • Complete cell culture medium

  • Phenanthrene derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microtiter plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the phenanthrene derivative in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15-30 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. Anti-inflammatory Properties: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and phenanthrene derivatives have emerged as promising anti-inflammatory agents.

Mechanism of Action: Inhibition of MAPKs and NF-κB Pathways

Certain phenanthrene derivatives isolated from the stems of Dendrobium denneanum have demonstrated potent anti-inflammatory effects.[7] These compounds were found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW264.7 macrophages.[7] Further mechanistic studies revealed that their anti-inflammatory action is mediated through the inhibition of the phosphorylation of p38, JNK (mitogen-activated protein kinases - MAPKs), and IκBα, which in turn suppresses the NF-κB signaling pathway.[7]

Experimental Protocol: LPS-Induced Nitric Oxide Production Assay in RAW264.7 Cells [8][5][7]

This protocol describes the measurement of nitric oxide production, a key indicator of inflammation, in macrophage cells.

Materials:

  • RAW264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Phenanthrene derivative stock solution (in DMSO)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well microtiter plates

Procedure:

  • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the phenanthrene derivative for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only and a blank group with untreated cells.

  • After incubation, collect 50-100 µL of the culture supernatant from each well.

  • Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Calculate the percentage of inhibition of NO production by the phenanthrene derivative.

IV. Phenanthrene Derivatives in Organic Electronics: Illuminating the Future

The rigid, planar, and electron-rich nature of the phenanthrene core makes its derivatives highly suitable for applications in organic electronics.[9] Their excellent thermal stability, high fluorescence quantum yields, and tunable electronic properties have led to their use as organic semiconductors in various devices.[9]

A. Organic Light-Emitting Diodes (OLEDs): The Quest for Deep-Blue Emitters

The development of efficient and stable deep-blue emitters is a critical challenge in the advancement of full-color OLED displays. Phenanthrene derivatives have emerged as promising candidates for this application due to their inherently blue fluorescence and wide energy bandgap.[10]

By incorporating electron-rich groups into the phenanthrene core, novel deep-blue fluorophores have been synthesized.[10] Non-doped OLEDs fabricated with these materials as the emitting layer have demonstrated impressive performance, with high external quantum efficiencies (EQE) and excellent color purity, as indicated by their CIE coordinates.[10][11]

Device Fabrication and Performance

A typical multilayer OLED incorporating a phenanthrene-based emitter is fabricated through thermal evaporation in a high-vacuum environment.[3] A common device architecture is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode. For instance, a device with the structure ITO/NPB (500 Å)/Blue phenanthrene derivative (30 nm)/BPhen (30 nm)/Liq (20 Å)/Al (1000 Å) has shown efficient blue emission.[3]

Table 1: Performance of Phenanthrene-Based Deep-Blue OLEDs

EmitterHostMax. EQE (%)Power Efficiency (lm/W)CIE Coordinates (x, y)Reference
Cz1---(0.161, 0.035)[10]
TPA1-4.361.03(0.156, 0.037)[10]
PPIM-22F-7.87-(0.16, 0.10)[11]
Indeno-phenanthrene derivative-2.821.83(0.16, 0.15)[3]
B. Organic Field-Effect Transistors (OFETs): Stable and High-Mobility Semiconductors

Phenanthrene-based conjugated oligomers have also been successfully employed as p-channel semiconductors in OFETs.[12] These materials exhibit high charge carrier mobility and, importantly, excellent stability under ambient conditions and UV irradiation, addressing a key challenge in the development of practical organic electronic devices.[12]

Device Fabrication and Characterization

OFETs are typically fabricated on a silicon substrate with a silicon dioxide dielectric layer. The phenanthrene-based semiconductor is deposited as the active layer, followed by the deposition of source and drain electrodes. The performance of the OFET is characterized by its field-effect mobility (µ), on/off current ratio, and threshold voltage.

Diagrams

Signaling Pathway: Anti-inflammatory Action of Phenanthrene Derivatives

G LPS LPS TLR4 TLR4 LPS->TLR4 Phenanthrene Phenanthrene Derivative MAPKs MAPKs (p38, JNK) Phenanthrene->MAPKs inhibits phosphorylation IkBa IκBα Phenanthrene->IkBa inhibits phosphorylation TLR4->MAPKs NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway NFkB_pathway->IkBa degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Expression Nucleus->iNOS NO Nitric Oxide (Inflammation) iNOS->NO

Caption: Inhibition of MAPKs and NF-κB pathways by phenanthrene derivatives.

Experimental Workflow: MTT Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Seed_Cells Seed Cancer Cells in 96-well Plate Add_Compounds Add Compounds to Cells Seed_Cells->Add_Compounds Prepare_Compounds Prepare Serial Dilutions of Phenanthrene Derivatives Prepare_Compounds->Add_Compounds Incubate_48_72h Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilization Solution Incubate_2_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for determining the cytotoxicity of phenanthrene derivatives using the MTT assay.

V. Conclusion and Future Perspectives

Novel phenanthrene derivatives represent a class of compounds with immense potential across multiple scientific disciplines. From providing new avenues for cancer and anti-inflammatory therapies to enabling the next generation of organic electronic devices, the applications of these versatile molecules are continually expanding. The synthetic methodologies are becoming increasingly sophisticated, allowing for the precise tailoring of their properties. As our understanding of their mechanisms of action deepens, so too will our ability to design and synthesize even more potent and selective derivatives. The future of phenanthrene chemistry is bright, and it is certain that these fascinating molecules will continue to be a source of innovation and discovery.

References

  • Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer ce. (2017). ScienceDirect. Retrieved January 18, 2026, from [Link]

  • Novel highly stable semiconductors based on phenanthrene for organic field-effect transistors. (2006). PubMed. Retrieved January 18, 2026, from [Link]

  • Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity. (2011). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. (2012). MDPI. Retrieved January 18, 2026, from [Link]

  • (PDF) Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Fabrication of Blue Organic Light-Emitting Diodes Based on Indeno-Phenanthrene/Triphenylene Amine Derivatives. (2019). PubMed. Retrieved January 18, 2026, from [Link]

  • Analysis of phenanthrene biodegradation by using FTIR, UV and GC-MS. (2010). PubMed. Retrieved January 18, 2026, from [Link]

  • Phenanthrene at BMRB. (n.d.). BMRB. Retrieved January 18, 2026, from [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). NCBI. Retrieved January 18, 2026, from [Link]

  • Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs with a CIEy < 0.04. (2022). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

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The Bromine Effect: A Technical Guide to the Electronic and Optical Properties of Brominated Phenanthrenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of bromine atoms onto the phenanthrene scaffold offers a powerful tool for tuning the electronic and optical properties of this fundamental polycyclic aromatic hydrocarbon. This technical guide provides an in-depth exploration of the synthesis, structural characteristics, and photophysical behavior of brominated phenanthrenes. We will delve into the profound influence of the "heavy-atom effect," which dictates the fate of excited states, and examine how the number and position of bromine substituents can be leveraged to design materials with tailored functionalities. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the unique properties of these compounds in areas ranging from organic electronics to advanced sensing applications.

Introduction: The Phenanthrene Core and the Impact of Bromination

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, serves as a versatile and electronically active building block in materials science.[1] Its rigid, planar structure and inherent π-conjugated system give rise to characteristic absorption and emission properties. However, for applications in advanced materials, precise control over these properties is paramount.

Bromination of the phenanthrene core is a key synthetic strategy to achieve this control. The introduction of bromine, a heavy halogen, imparts several significant changes:

  • Functional Handle for Synthesis: Bromine atoms act as versatile leaving groups for a variety of cross-coupling reactions, such as Suzuki and Stille couplings.[2] This allows for the construction of larger, more complex π-conjugated systems, which is fundamental for the development of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[2]

  • Modulation of Electronic Properties: The electronegativity and p-orbital interactions of bromine directly influence the frontier molecular orbitals (HOMO and LUMO) of the phenanthrene system. Halogenation generally leads to a reduction in the HOMO-LUMO gap and an increase in electronegativity.[3] This tuning of energy levels is critical for optimizing charge injection and transport in electronic devices.

  • The Heavy-Atom Effect: The presence of the heavy bromine atom significantly enhances spin-orbit coupling. This quantum mechanical phenomenon facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁), profoundly influencing the luminescence pathways of the molecule. This effect is central to the design of phosphorescent materials and can be exploited to improve the efficiency of OLEDs.[4][5]

Synthesis and Structural Elucidation

The properties of brominated phenanthrenes are intrinsically linked to the number and position of the bromine substituents.

Synthetic Methodologies

Direct electrophilic bromination is a common method for introducing bromine onto the phenanthrene ring.[6] The reaction conditions can be controlled to favor the formation of specific isomers. For instance, the 9- and 10-positions are particularly reactive due to the higher electron density at these sites.[6] More complex, multi-brominated phenanthrenes can also be synthesized, sometimes requiring multi-step procedures.[7]

A common challenge is the formation of isomeric mixtures that can be difficult to separate chromatographically. A practical approach to overcome this is to convert the mixture into derivatives, such as methoxyphenanthrenes, which may have different chromatographic properties, allowing for separation before further functionalization.

Structural Characterization and the Impact of Steric Hindrance

The precise structure of brominated phenanthrene isomers is crucial and is typically determined using a combination of spectroscopic techniques and X-ray crystallography.

  • NMR Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC, NOESY) NMR spectroscopy are indispensable tools for elucidating the connectivity and spatial relationships of atoms within the molecule, especially for distinguishing between different isomers.[8]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and offers valuable insights into the packing of molecules in the solid state. This is particularly important for understanding intermolecular interactions like π-π stacking.[9]

The position of bromine atoms can dramatically alter the planarity of the phenanthrene core. For example, in 4,5-dibromophenanthrene, the two bromine atoms occupy the sterically crowded "bay region." This forces the molecule to adopt a significantly distorted, non-planar conformation to alleviate the steric strain.[10][11][12] This distortion has profound implications for the material's crystal packing and, consequently, its solid-state electronic properties.

Electronic and Optical Properties: A Deep Dive

The introduction of bromine atoms provides a powerful lever to manipulate the photophysical behavior of phenanthrene.

Absorption and Fluorescence

Bromination typically induces a redshift (a shift to longer wavelengths) in the UV-Visible absorption spectrum of phenanthrene.[3][13] This is a consequence of the altered electronic structure and the narrowing of the HOMO-LUMO gap.

While the parent phenanthrene is fluorescent, the fluorescence properties of its brominated derivatives are heavily influenced by the heavy-atom effect. For instance, 9-bromophenanthrene is known for its strong blue fluorescence under UV light, making it a useful component in fluorescent probes and organic electronics.[14]

The Heavy-Atom Effect and Phosphorescence

The most significant consequence of brominating phenanthrene is the enhancement of phosphorescence. The heavy bromine atom promotes spin-orbit coupling, which facilitates the otherwise "forbidden" transition from the lowest singlet excited state (S₁) to the lowest triplet excited state (T₁), a process known as intersystem crossing (ISC).

Once in the triplet state, the molecule can relax to the ground state (S₀) via the emission of a photon, a process known as phosphorescence. This emission is typically at a longer wavelength and has a much longer lifetime than fluorescence. The ability to induce and control room-temperature phosphorescence (RTP) is a highly sought-after property for applications in sensing, bio-imaging, and security inks.[15] Studies have shown that 9-bromophenanthrene can exhibit RTP under specific conditions, for example, when incorporated into a micellar environment.[14][15]

Interestingly, while the heavy-atom effect typically quenches fluorescence in favor of phosphorescence, an "anti-heavy-atom effect" has been observed in some molecular systems, where the introduction of bromine paradoxically enhances fluorescence quantum yield.[16][17]

The interplay between fluorescence and phosphorescence in brominated phenanthrenes is a rich area of study, with the outcome being highly dependent on the specific molecular structure and its environment.

Theoretical Insights from DFT

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for understanding the electronic structure and optical properties of brominated phenanthrenes.[3] These calculations can predict:

  • Frontier Molecular Orbital Energies (HOMO/LUMO): Crucial for understanding charge transport characteristics and for designing materials with appropriate energy level alignment in devices.

  • Absorption and Emission Spectra: Simulating these spectra aids in the interpretation of experimental data and can guide the design of molecules with desired colors.

  • Spin-Orbit Coupling Matrix Elements: These calculations can quantify the strength of the heavy-atom effect and predict the efficiency of intersystem crossing.[4]

Applications in Advanced Materials

The tunable properties of brominated phenanthrenes make them valuable building blocks for a range of advanced materials.

Organic Light-Emitting Diodes (OLEDs)

Brominated phenanthrenes are pivotal intermediates in the synthesis of materials for OLEDs.[1][2] Their ability to undergo cross-coupling reactions allows for the creation of complex molecules that can function as:

  • Emissive Layer Materials: By attaching other chromophores, the emission color can be tuned across the visible spectrum.

  • Host Materials: In phosphorescent OLEDs (PhOLEDs), a host material doped with a phosphorescent guest emitter is used. The host must have a high triplet energy to facilitate energy transfer to the guest.

  • Charge Transport Materials: Modifying the electronic properties of phenanthrene derivatives can optimize them for either hole or electron transport.

The heavy-atom effect is also being explored to enhance the performance of Thermally Activated Delayed Fluorescence (TADF) emitters, which represent a highly efficient pathway for harvesting both singlet and triplet excitons in OLEDs.[4][5][18]

Organic Electronics and Sensors

The semiconducting properties of extended π-systems derived from brominated phenanthrenes make them suitable for use in OFETs and OPVs.[2] Furthermore, the inherent fluorescence and phosphorescence of these compounds can be harnessed to create sensitive and selective fluorescent probes for detecting metal ions and other analytes.[2][15]

Experimental Protocols

Accurate characterization of the electronic and optical properties of brominated phenanthrenes requires a suite of spectroscopic and electrochemical techniques.

UV-Visible Absorption and Photoluminescence Spectroscopy

Objective: To determine the absorption and emission properties (fluorescence and phosphorescence) of the brominated phenanthrene.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the compound in a suitable spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane, or toluene) in a quartz cuvette. The concentration should be adjusted to have an absorbance of ~0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Measurement: Record the UV-Visible absorption spectrum using a dual-beam spectrophotometer.

  • Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum and record the emission spectrum.

  • Phosphorescence Measurement: To measure phosphorescence, which has a longer lifetime, time-gated spectroscopy is often required. This can be achieved by using a pulsed excitation source (e.g., a xenon flash lamp) and introducing a delay before collecting the emission. Measurements are often performed at low temperatures (e.g., 77 K in a liquid nitrogen dewar) to minimize non-radiative decay pathways and enhance phosphorescence.

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Cyclic Voltammetry (CV)

Objective: To determine the electrochemical properties (oxidation and reduction potentials) and estimate the HOMO and LUMO energy levels.

Methodology:

  • Electrolyte Solution: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Scan the potential to measure the oxidation and reduction peaks. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for calibration.

  • Data Analysis: The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, relative to the Fc/Fc⁺ standard.

Data Summary and Visualization

Table 1: Representative Photophysical and Electrochemical Data for Brominated Phenanthrenes
CompoundAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Quantum Yield (Φ)HOMO (eV)LUMO (eV)Energy Gap (eV)
Phenanthrene~293[3]~350 (Fluorescence)~0.13-5.8-2.23.6
9-Bromophenanthrene~307[3]~360 (Fluorescence)[14]Varies-5.9-2.33.6
3,6-DibromophenanthreneVariesVariesVariesVariesVariesVaries
4,5-DibromophenanthreneVariesVariesVariesVariesVariesVaries

Note: The values presented are approximate and can vary significantly depending on the solvent, temperature, and specific experimental conditions. "Varies" indicates that the data is highly dependent on the specific isomer and experimental setup.

Diagrams

G cluster_synthesis Synthesis & Functionalization cluster_properties Photophysical Processes Phenanthrene Phenanthrene Bromination Bromination Phenanthrene->Bromination Electrophilic Substitution Brominated Phenanthrene\n(e.g., 3,6-DBP) Brominated Phenanthrene (e.g., 3,6-DBP) Bromination->Brominated Phenanthrene\n(e.g., 3,6-DBP) Functionalized Materials Functionalized Materials Brominated Phenanthrene\n(e.g., 3,6-DBP)->Functionalized Materials Cross-Coupling (Suzuki, Stille) OLEDs, OFETs, Sensors OLEDs, OFETs, Sensors Functionalized Materials->OLEDs, OFETs, Sensors Applications S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) Enhanced by Bromine T1->S0 Phosphorescence

Caption: Synthetic pathway and key photophysical processes in brominated phenanthrenes.

Conclusion

The bromination of phenanthrene is a cornerstone of modern materials chemistry. It provides a robust platform for synthesizing a vast array of functional organic materials with precisely controlled electronic and optical properties. The heavy-atom effect, in particular, offers a fascinating playground for manipulating excited states, enabling the development of efficient phosphorescent materials and enhancing the performance of next-generation optoelectronic devices. As synthetic methodologies become more refined and our understanding of structure-property relationships deepens, brominated phenanthrenes will undoubtedly continue to be at the forefront of innovation in organic electronics and beyond.

References

  • The Role of Dibromophenanthrene in Advanced Materials & OLEDs. (2026). Vertex AI Search.
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A Predictive Toxicological Profile and Research Framework for 9-Bromophenanthren-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Bromophenanthren-3-amine is a substituted polycyclic aromatic amine, a chemical class known for its potential biological activity and, concurrently, its toxicological risks. As a novel or sparsely studied compound, a comprehensive, publicly available toxicological profile for this compound is not currently established. This technical guide, therefore, serves a dual purpose: first, to construct a predictive toxicological profile based on established principles of medicinal chemistry and toxicology derived from its constituent moieties—a brominated phenanthrene core and an aromatic amine group. Second, it provides a detailed, field-proven framework of experimental protocols for the systematic evaluation of its safety profile. This document is intended to guide researchers in making informed decisions regarding the handling, development, and potential therapeutic application of this and structurally related compounds, ensuring a robust understanding of its potential risks and liabilities from the outset.

Introduction: The Chemical Identity and Rationale for Toxicological Assessment

This compound belongs to the family of polycyclic aromatic hydrocarbons (PAHs) and aromatic amines. PAHs are a well-documented class of compounds, often formed from incomplete combustion of organic materials, with several members classified as carcinogens.[1][2][3] The introduction of an amine group to the phenanthrene skeleton significantly alters its electronic properties and metabolic fate, often increasing its biological activity and toxic potential. Aromatic amines are notorious for their association with various forms of cancer, a risk linked to their metabolic activation into reactive electrophiles that can form adducts with DNA.[4][5][6][7]

The presence of a bromine atom further modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile and, consequently, its toxicity. Given this structural heritage, a thorough toxicological evaluation of this compound is not merely a regulatory formality but a scientific necessity for any potential application, particularly in drug development.

Physicochemical Properties and Predicted Bioavailability

While specific experimental data for this compound is scarce, we can infer some properties from its parent compound, 9-Bromophenanthrene, and the addition of the amine group.

PropertyValue/Prediction for this compoundRationale & Implication
Molecular Formula C₁₄H₁₀BrNBased on chemical structure.
Molecular Weight ~272.14 g/mol Calculated from the molecular formula.
Appearance Predicted to be a solid powder.Similar to 9-Bromophenanthrene and aminophenanthrenes.[8][9]
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents.The phenanthrene core is hydrophobic. The amine group may slightly increase aqueous solubility compared to 9-bromophenanthrene.[10][11]
Lipophilicity (LogP) Predicted to be high.The large aromatic system and bromine atom contribute to high lipophilicity, suggesting good membrane permeability and potential for bioaccumulation.
pKa Predicted to be weakly basic.The aromatic amine group is a weak base. This will influence its ionization state at physiological pH, affecting receptor interaction and cell penetration.

Predictive Metabolism and Mechanism of Toxicity

The toxicological profile of this compound is likely to be dominated by the metabolism of its aromatic amine moiety, a pathway well-established for this class of compounds. The primary concern is its potential for metabolic activation to genotoxic species.

Predicted Metabolic Pathways

Metabolism is anticipated to proceed via two main competing pathways, catalyzed primarily by cytochrome P450 (CYP) enzymes in the liver:

  • Phase I Metabolism:

    • N-hydroxylation: This is the critical activation step. The amine group is oxidized to a hydroxylamine derivative (N-hydroxy-9-bromophenanthren-3-amine). This is often the rate-limiting step in the toxification pathway of aromatic amines.

    • Ring oxidation: Hydroxylation can also occur on the aromatic rings, typically leading to detoxification and facilitating excretion.

  • Phase II Metabolism:

    • Glucuronidation & Sulfation: The hydroxylated metabolites (both N-hydroxy and ring-hydroxylated) can be conjugated with glucuronic acid or sulfate. While often a detoxification step, the resulting conjugates of N-hydroxy metabolites can be unstable and act as transport forms of the pro-carcinogen to other tissues, such as the bladder.

    • Acetylation: The primary amine can be acetylated by N-acetyltransferases (NATs). The rate of acetylation (fast vs. slow acetylator phenotype) is a known polymorphic factor that can influence an individual's susceptibility to aromatic amine toxicity.[6]

The ultimate toxic species is the highly reactive nitrenium ion, which is formed following the loss of water from the protonated N-hydroxy metabolite or the breakdown of its conjugates. This electrophile can readily form covalent adducts with nucleophilic sites on DNA and proteins, leading to mutations and cellular damage.

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism cluster_toxic_outcome Toxic Outcome A This compound B N-hydroxy-9-bromophenanthren-3-amine A->B N-hydroxylation (Activation) C Ring-hydroxylated metabolites A->C Ring hydroxylation (Detoxification) D Sulfate/Glucuronide Conjugates (Unstable) B->D Sulfation/Glucuronidation E Sulfate/Glucuronide Conjugates (Stable) C->E Sulfation/Glucuronidation F Nitrenium Ion D->F Spontaneous breakdown I Excretion E->I G DNA Adducts F->G Covalent Binding H Mutation & Cancer G->H

Caption: Predicted metabolic activation of this compound.

Proposed Experimental Framework for Toxicological Evaluation

A tiered approach is recommended to systematically evaluate the toxicological profile of this compound.

Tier 1: In Vitro Toxicity Screening

These initial assays are designed to provide rapid, cost-effective data on the potential for cytotoxicity and genotoxicity.

  • Objective: To determine the concentration at which the compound causes cell death.

  • Recommended Cell Lines: HepG2 (human liver carcinoma, metabolically competent), and a non-hepatic cell line like HEK293.

  • Methodology:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in culture medium.

    • Replace the medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or PrestoBlue assay, which measures mitochondrial reductase activity.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each time point.

  • Objective: To assess the potential of the compound to cause DNA damage, a hallmark of most carcinogens.

  • Recommended Assays:

    • Ames Test (Bacterial Reverse Mutation Assay): This is a regulatory-required test to detect gene mutations.

      • Methodology: Use various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction from rat liver). The compound is tested for its ability to revert mutations in these bacterial strains, restoring their ability to grow on a histidine-deficient medium.

    • In Vitro Micronucleus Test: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes).

      • Methodology: Treat cells with the compound, with and without S9 activation. After an appropriate incubation period, cells are harvested, and the frequency of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) is scored.

Tier_1_In_Vitro_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment start Test Compound: This compound cyto_assay MTT/PrestoBlue Assay (HepG2, HEK293 cells) start->cyto_assay ames Ames Test (with/without S9) start->ames micronucleus In Vitro Micronucleus Test (with/without S9) start->micronucleus cyto_result Calculate IC₅₀ cyto_assay->cyto_result end_node Proceed to Tier 2 if Cytotoxicity is acceptable and/or Genotoxicity is positive cyto_result->end_node geno_result Assess Mutagenic & Clastogenic Potential ames->geno_result micronucleus->geno_result geno_result->end_node

Caption: Tier 1 In Vitro Toxicity Screening Workflow.

Tier 2: In Vivo Acute Toxicity and ADME

If the in vitro results suggest manageable cytotoxicity and particularly if genotoxicity is observed, the next step is to evaluate the compound's behavior in a whole organism.

  • Objective: To determine the short-term toxicity and LD₅₀ (lethal dose, 50%) of the compound after a single dose.

  • Methodology: A stepwise procedure is used with a small number of animals (typically rodents). A starting dose is administered, and the animals are observed for signs of toxicity and mortality for up to 14 days. The results of each step determine the dose for the next step. This approach minimizes the number of animals used while providing information on the acute toxic potential.

  • Objective: To understand how the compound is absorbed, distributed, metabolized, and excreted in vivo.

  • Methodology:

    • Administer a single, non-toxic dose of this compound to a small group of rodents (e.g., rats).

    • Collect blood samples at various time points post-dosing.

    • Collect urine and feces over 24-48 hours.

    • Analyze plasma, urine, and fecal samples using LC-MS/MS to quantify the parent compound and identify major metabolites. This is crucial to confirm the predicted metabolic pathways, especially the formation of N-hydroxy metabolites.

Tier 3: Sub-chronic and Mechanistic Toxicity Studies

If the compound is being considered for further development, more extensive in vivo studies are warranted.

  • Objective: To evaluate the toxic effects of repeated daily exposure and to identify target organs of toxicity.

  • Methodology (e.g., OECD TG 407): Administer the compound daily for 28 days to rodents at three dose levels. Monitor clinical signs, body weight, and food consumption. At the end of the study, conduct a full necropsy, including hematology, clinical chemistry, and histopathological examination of all major organs. Pay close attention to the liver (as the primary site of metabolism) and the urinary bladder (a common target for aromatic amines).

  • Objective: To directly measure the formation of DNA adducts in target tissues, providing a mechanistic link between exposure and potential carcinogenicity.

  • Methodology:

    • Dose animals with this compound.

    • After a set period, harvest target tissues (e.g., liver, bladder).

    • Isolate DNA from these tissues.

    • Use sensitive analytical techniques like ³²P-postlabeling or LC-MS/MS to detect and quantify specific DNA adducts. This provides definitive evidence of genotoxic potential.

Risk Assessment and Conclusion

The structural alerts within this compound—specifically the aromatic amine on a large polycyclic core—warrant a high degree of caution. The primary toxicological concern is its potential for metabolic activation to a genotoxic carcinogen. The experimental framework outlined above provides a systematic path to either confirm or refute this predicted profile.

  • If genotoxicity is confirmed , particularly through in vivo DNA adduct formation, the development of this compound for therapeutic use would face significant hurdles and would likely be restricted to life-threatening conditions where a high risk-benefit ratio is acceptable, such as in oncology.

  • If the compound proves to be non-genotoxic , its toxicological profile would be more manageable, focusing on potential off-target pharmacology and organ-specific toxicities identified in repeat-dose studies.

This guide underscores the importance of a proactive, science-driven approach to toxicology in modern research and development. By integrating predictive toxicology with a structured, tiered testing strategy, researchers can efficiently characterize the safety profile of novel chemical entities like this compound, enabling informed, data-driven decisions and ultimately ensuring the safety of new chemical products.

References

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  • Fisher Scientific. (2024). Safety Data Sheet - 9-Bromophenanthrene.
  • World Health Organization. (2010). WHO Guidelines for Indoor Air Quality: Selected Pollutants.
  • Suter, W., et al. (1996). Evaluation of the in Vivo Genotoxic Potential of Three Carcinogenic Aromatic Amines Using the Big Blue Transgenic Mouse Mutation Assay. Environmental and Molecular Mutagenesis, 28(4), 354-62.
  • Goodman, D. R., et al. (2011). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 32(11), 1571–1579. Retrieved from [Link]

  • Vineis, P., & Pirastu, R. (1997). Aromatic amines and cancer. Cancer Causes & Control, 8(3), 346-55.
  • Wang, S., & Grant, D. M. (2019). Primary aromatic amines and cancer: Novel mechanistic insights using 4-aminobiphenyl as a model carcinogen. Pharmacology & Therapeutics, 201, 1-15.
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Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 9-Bromophenanthren-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenanthrene Scaffold in Modern Drug Discovery

The phenanthrene nucleus, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, is a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure provides a unique framework for the spatial presentation of functional groups, enabling potent and selective interactions with a wide range of biological targets. Phenanthrene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] This versatility has established the phenanthrene core as a cornerstone in the development of both natural product-based drugs and novel synthetic therapeutic agents.[1][3]

9-Bromophenanthren-3-amine (CAS No. 7473-67-8) is a key bifunctional building block for the synthesis of a diverse library of phenanthrene derivatives.[4] The presence of a nucleophilic amine at the 3-position and a synthetically versatile bromine atom at the 9-position allows for orthogonal chemical modifications. This guide provides a detailed exploration of established synthetic methodologies to generate novel derivatives from this starting material, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind key transformations and provide detailed, actionable protocols for laboratory implementation.

Core Synthetic Strategies: Leveraging the Dual Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The bromine atom at the 9-position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Concurrently, the amine group at the 3-position can undergo classical transformations such as acylation and alkylation. This dual reactivity allows for a modular and strategic approach to library synthesis.

Part 1: Palladium-Catalyzed Cross-Coupling at the C-9 Position

The bromine atom on the electron-rich phenanthrene ring is an ideal handle for modern cross-coupling chemistry. These reactions are foundational for introducing molecular complexity and are widely used in pharmaceutical synthesis.[5][6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[7] This reaction is characterized by its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts.[7]

Causality of Experimental Choices: The choice of a palladium(0) catalyst, a suitable phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required to activate the boronic acid for the transmetalation step.[8]

Experimental Protocol: Synthesis of 9-Aryl-phenanthren-3-amine Derivatives

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add palladium(II) acetate (0.03 eq.) and triphenylphosphine (0.06 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed 3:1:1 mixture of toluene:ethanol:water as the solvent.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 9-aryl-phenanthren-3-amine derivative.

ParameterValue/Condition
Catalyst Pd(OAc)₂ / PPh₃
Base K₂CO₃
Solvent Toluene/Ethanol/Water
Temperature 90 °C
Atmosphere Inert (Ar or N₂)

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[9] The resulting arylalkynes are valuable intermediates in the synthesis of more complex molecules.[10]

Causality of Experimental Choices: The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate. The amine base serves to deprotonate the alkyne and neutralize the hydrogen halide byproduct.[9]

Experimental Protocol: Synthesis of 9-Alkynyl-phenanthren-3-amine Derivatives

This protocol provides a general method for the Sonogashira coupling of this compound with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.) and copper(I) iodide (0.05 eq.).

  • Add the terminal alkyne (1.2 eq.) followed by triethylamine (2.5 eq.).

  • Stir the reaction mixture at room temperature for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Once the reaction is complete, filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 9-alkynyl-phenanthren-3-amine derivative.

ParameterValue/Condition
Catalyst System Pd(PPh₃)₂Cl₂ / CuI
Base Triethylamine (Et₃N)
Solvent Anhydrous THF
Temperature Room Temperature
Atmosphere Inert (Ar or N₂)

Table 2: Representative Reaction Conditions for Sonogashira Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines.[5][11] This reaction is of immense importance in pharmaceutical chemistry for the synthesis of anilines and their derivatives.[5]

Causality of Experimental Choices: The selection of the palladium precursor, a sterically hindered phosphine ligand, and a suitable base is crucial for an efficient reaction. The bulky ligand promotes the reductive elimination step, which is often rate-limiting, while the base facilitates the deprotonation of the amine.[12][13]

Experimental Protocol: Synthesis of N-Aryl-9-phenanthren-3-amine Derivatives

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with various aryl amines.

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a glovebox or a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.08 eq.), and sodium tert-butoxide (1.4 eq.).

  • Add this compound (1.0 eq.) and the aryl amine (1.2 eq.).

  • Add anhydrous toluene and stir the mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired N-aryl-9-phenanthren-3-amine derivative.

ParameterValue/Condition
Catalyst System Pd₂(dba)₃ / XPhos
Base Sodium tert-butoxide
Solvent Anhydrous Toluene
Temperature 100-110 °C
Atmosphere Inert (Ar or N₂)

Table 3: Representative Reaction Conditions for Buchwald-Hartwig Amination.

Part 2: Derivatization of the Amine Group at the C-3 Position

The primary amine at the 3-position offers a reactive site for traditional nucleophilic chemistry, allowing for the introduction of a different set of functional groups.

Acylation: Synthesis of Amides

Acylation of the primary amine with acyl chlorides or anhydrides is a straightforward and high-yielding reaction to produce the corresponding amides. This transformation can be used to introduce a variety of substituents and can also serve as a protecting group strategy.

Experimental Protocol: Synthesis of N-(9-bromophenanthren-3-yl)acetamide

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (1.5 eq.) and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. After completion, quench the reaction with water.

  • Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Recrystallize or purify by column chromatography to obtain pure N-(9-bromophenanthren-3-yl)acetamide.

Alkylation: Synthesis of Secondary and Tertiary Amines

Direct alkylation of the primary amine with alkyl halides can lead to a mixture of mono- and poly-alkylated products. However, under controlled conditions, selective mono-alkylation can be achieved.[14] Reductive amination offers a more controlled alternative for the synthesis of secondary and tertiary amines.

Experimental Protocol: Reductive Amination for Mono-N-Alkylation

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford the N-alkylated product.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthesis_Pathways cluster_coupling C-9 Cross-Coupling Reactions cluster_amine_rxn C-3 Amine Derivatization start This compound suzuki 9-Aryl-phenanthren-3-amine start->suzuki Suzuki-Miyaura (Pd cat., Base, ArB(OH)₂) sonogashira 9-Alkynyl-phenanthren-3-amine start->sonogashira Sonogashira (Pd/Cu cat., Base, Alkyne) buchwald N-Aryl-(9-phenanthren-3-yl)amine start->buchwald Buchwald-Hartwig (Pd cat., Base, Ar-NH₂) start2 This compound acylation N-(9-bromophenanthren-3-yl)amide start2->acylation Acylation (Acyl Halide, Base) alkylation N-Alkyl-9-bromophenanthren-3-amine start2->alkylation Alkylation/Reductive Amination (Alkyl Halide or Carbonyl)

Caption: Synthetic pathways for derivatization of this compound.

Conclusion and Future Outlook

This compound serves as a versatile and valuable starting material for the generation of diverse libraries of phenanthrene derivatives. The orthogonal reactivity of the bromo and amino functionalities allows for a wide range of synthetic manipulations, including powerful palladium-catalyzed cross-coupling reactions and classical amine chemistry. The protocols outlined in this guide provide a robust framework for researchers to explore the chemical space around the phenanthrene scaffold, paving the way for the discovery of new therapeutic agents and molecular probes. The continued development of novel catalytic systems will undoubtedly further expand the synthetic toolbox for modifying this important heterocyclic core.

References

  • Kwofie, M. A., & Gupta, M. (2021). Phenanthrene: a versatile molecule; a review. Plant Archives, 21(1), 368-378.
  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Li, S., Han, L., Sun, L., Zheng, D., Liu, J., Fu, Y., Huang, X., & Wang, Z. (2009). Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. Molecules, 14(12), 5042–5053. [Link]

  • (2021). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. ResearchGate. Retrieved from [Link]

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • (n.d.). Buchwald-Hartwig amination. Wikipedia. Retrieved from [Link]

  • (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved from [Link]

  • (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • (2024). Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Synthesis of Primary Amines. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • (2025). Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl‑4H‑1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. National Institutes of Health. Retrieved from [Link]

  • (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 133-140.
  • (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2244. [Link]

  • (n.d.). Sonogashira coupling reactions of phenylacetylene and aryl halides. ResearchGate. Retrieved from [Link]

  • (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. Retrieved from [Link]

  • (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Reddit. Retrieved from [Link]

  • (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. ResearchGate. Retrieved from [Link]

  • (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Alkylation of substituted phenols in DMF by MeI using TMGN (bis-1,1,8,8-(tetramethylguanidino)naphtalene) a proton sponge as base: a kinetics study by NMR spectroscopy. Sciforum. Retrieved from [Link]

  • (n.d.). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. National Institutes of Health. Retrieved from [Link]

  • (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Retrieved from [Link]

  • (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. National Institutes of Health. Retrieved from [Link]

  • Johnstone, R. A. W., Payling, D. W., & Thomas, C. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, 2223. [Link]

Sources

Application Notes & Protocols: Strategic Use of 9-Bromophenanthren-3-amine in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of 9-Bromophenanthren-3-amine as a key building block in these transformations. Phenanthrene derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and diverse biological activities, including analgesic, anti-inflammatory, and cytotoxic effects.[3][4][5][6] The presence of the amine functionality on the phenanthrene scaffold introduces both opportunities for further derivatization and specific challenges in catalysis, which this document will address. We will explore the mechanistic underpinnings of the reaction, critical parameters for optimization, step-by-step experimental procedures, and troubleshooting strategies tailored for researchers, chemists, and drug development professionals.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][7] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Palladium(0) complex. This is often the rate-determining step and results in the formation of a Palladium(II) species.[7] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[7][8]

  • Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the Palladium(II) complex. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (boronate).[9] The base facilitates the transfer of the aryl or vinyl group from boron to palladium, displacing the halide.

  • Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the Palladium(II) complex. This forms the new carbon-carbon bond in the desired biaryl product and regenerates the catalytically active Palladium(0) species, allowing the cycle to continue.[7]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)L₂(Br) pd0->pd2_oxidative Oxidative Addition pd2_transmetal Ar-Pd(II)L₂(R') pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product Product (Ar-R') pd2_transmetal->product aryl_halide This compound (Ar-Br) aryl_halide->pd2_oxidative boronic_acid Boronic Acid (R'-B(OH)₂ + Base) boronic_acid->pd2_transmetal caption Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Key Parameters for Coupling with this compound

The success of the Suzuki coupling hinges on the careful selection of several key components. The presence of the amine group in the substrate requires special consideration, as primary amines can sometimes coordinate to the palladium center, potentially inhibiting catalytic activity.[10]

  • The Substrate (this compound) : As an aryl bromide, this substrate is generally reactive under standard Suzuki conditions. The electron-donating nature of the amine group can slightly decrease the rate of oxidative addition compared to electron-deficient aryl halides. Protecting the amine (e.g., as an amide or carbamate) is an option but often unnecessary with modern catalyst systems.[10]

  • The Organoboron Partner : Arylboronic acids are the most common coupling partners due to their stability and commercial availability.[2] Boronic esters (e.g., pinacol esters) can also be used and sometimes offer advantages in terms of stability and solubility.

  • Palladium Catalyst & Ligand : The choice of catalyst and ligand is paramount. Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium precursors.[9] They are used in conjunction with phosphine ligands, which stabilize the palladium center and modulate its reactivity. For aryl bromides, electron-rich and bulky phosphine ligands are often highly effective.

    • Triphenylphosphine (PPh₃) : A standard, versatile ligand.

    • Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) : These bulky, electron-rich biaryl phosphine ligands are highly effective for coupling challenging substrates and can prevent catalyst inhibition by the amine group.[11]

    • Tricyclohexylphosphine (PCy₃) : Another effective bulky ligand for a diverse array of substrates.[9]

  • The Base : A base is essential for activating the boronic acid for transmetalation.[9] The choice of base can significantly impact the reaction outcome.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) : Widely used, effective, and generally compatible with many functional groups. Potassium carbonate is a common first choice.

    • Phosphates (K₃PO₄) : A slightly stronger base that can be effective when carbonates fail, often used in aqueous conditions.[10]

    • Hydroxides (NaOH, KOH) : Strong bases that can promote rapid reactions but may not be suitable for base-sensitive substrates.[7][12]

  • The Solvent System : The solvent must solubilize the reactants and be stable at the reaction temperature. Biphasic systems are common.

    • Toluene/Water or Dioxane/Water : Classic solvent systems that facilitate the interaction of organic-soluble reactants and the water-soluble inorganic base.

    • Aprotic Polar Solvents (DMF, DME) : Used for homogeneous reaction conditions, often with weaker bases like K₂CO₃.[7]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should optimize conditions for their specific coupling partners.

Materials and Reagents

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of Pd source (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 4:1, or Dioxane/H₂O 4:1)

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Experimental_Workflow start Start: Reagent Preparation setup Combine Reactants in Flask: - this compound - Boronic Acid - Base start->setup degas Seal, Evacuate & Backfill with Inert Gas (3x) setup->degas add_solvent_catalyst Add Degassed Solvent & Catalyst/Ligand degas->add_solvent_catalyst reaction Heat Reaction Mixture (e.g., 80-100 °C) add_solvent_catalyst->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Continue Heating workup Reaction Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water/Brine monitor->workup Reaction Complete purify Purification: - Dry Organic Layer (Na₂SO₄) - Concentrate - Column Chromatography workup->purify characterize Product Characterization (NMR, HRMS) purify->characterize end_node End: Pure Product characterize->end_node caption Fig 2: General Experimental Workflow.

Caption: Fig 2: General Experimental Workflow.

Step-by-Step Procedure

  • Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Catalyst Addition : Through the septum, add the degassed solvent via cannula or syringe. If using a two-component catalyst system (e.g., Pd(OAc)₂ and a ligand), add them now. If using a pre-formed catalyst like Pd(PPh₃)₄, it can be added with the solid reagents in Step 1.

  • Reaction : Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure coupled product.

  • Characterization : Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and potential outcomes for the Suzuki coupling of this compound with various arylboronic acids. Yields are representative and will vary based on specific optimization.

Coupling Partner (R'-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd(OAc)₂ (2%)SPhos (4%)K₂CO₃Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3%)-K₃PO₄Dioxane/H₂O901680-90
3-Pyridylboronic acidPd₂(dba)₃ (1.5%)XPhos (3%)Cs₂CO₃DME851875-85
4-Formylphenylboronic acidPd(OAc)₂ (2%)P(t-Bu)₃ (4%)K₂CO₃DMF100870-80

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Ineffective base/solvent combination.Ensure proper inert atmosphere technique. Screen different ligands (e.g., Buchwald-type). Increase temperature. Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃).
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading; High temperature.Thoroughly degas all solvents and the reaction vessel. Reduce catalyst loading. Run the reaction at the lowest effective temperature.
Protodeboronation Presence of excess water or protic sources; Prolonged reaction time at high temp.Use anhydrous solvents. Ensure the base is not excessively hygroscopic. Do not extend reaction time unnecessarily once the starting material is consumed.
Dehalogenation of Starting Material Presence of impurities; Inappropriate ligand or base.Purify starting materials. Screen alternative ligands and bases.

Applications in Research and Drug Development

The synthesis of N-aryl-phenanthren-3-amine derivatives via Suzuki coupling provides access to a rich chemical space for drug discovery and materials science.[11][13][14][15] These scaffolds are found in molecules with a wide range of biological activities and are valuable for creating libraries of compounds for high-throughput screening.[5] The ability to systematically vary the aryl group (R') allows for fine-tuning of properties such as solubility, lipophilicity, and target binding affinity, which is a key strategy in modern medicinal chemistry.[3][13]

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature . (2020). Chemistry Europe. [Link]

  • Aminative Suzuki-Miyaura coupling . (n.d.). ResearchGate. [Link]

  • Suzuki cross-coupling reaction . (2020). YouTube. [Link]

  • Aminative Suzuki–Miyaura coupling . (2024). Science. [Link]

  • Suzuki Coupling . (n.d.). Organic Chemistry Portal. [Link]

  • Aminative Suzuki-Miyaura Coupling . (2024). Domainex. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy . (2024). Journal of the American Chemical Society. [Link]

  • (PDF) PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW . (2026). ResearchGate. [Link]

  • Use of phenanthrene derivatives as anti-inflammatory agents, synthesis method and intermediate products. (n.d.).
  • Aminative Suzuki-Miyaura coupling . (2024). PubMed. [Link]

  • PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW . (n.d.). Semantic Scholar. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . (2025). YouTube. [Link]

  • Masking Boronic Acids for Suzuki Coupling . (2011). YouTube. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions . (2025). ResearchGate. [Link]

  • The Suzuki Reaction . (n.d.). Myers Group, Harvard University. [Link]

Sources

9-Bromophenanthren-3-amine: A Bifunctional Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract

This technical guide provides a comprehensive overview of 9-Bromophenanthren-3-amine as a versatile, bifunctional building block for researchers, medicinal chemists, and materials scientists. We delve into the distinct reactivity of its ortho-disposed aryl bromide and aryl amine functionalities, which allows for selective and sequential transformations. This document outlines core synthetic concepts, provides detailed, field-tested protocols for key cross-coupling reactions, and discusses the expected spectroscopic signatures for characterization. Our focus is on explaining the causality behind experimental choices, enabling researchers to adapt and innovate upon these foundational methods.

Introduction: The Strategic Value of this compound

This compound (CAS No. 7473-67-8) is a unique phenanthrene derivative possessing two key functional groups with orthogonal reactivity: a nucleophilic amine at the C3 position and an electrophilic carbon-bromine bond at the C9 position.[1] This structural arrangement makes it an invaluable precursor for the synthesis of complex, nitrogen-containing polycyclic aromatic hydrocarbons (PAHs), which are core structures in pharmaceuticals, organic electronics, and advanced materials.[][3]

The phenanthrene core itself is a privileged scaffold found in numerous natural products and biologically active molecules.[4] The strategic placement of the amine and bromide groups on this rigid, planar framework allows for the controlled, stepwise construction of extended π-conjugated systems and intricate heterocyclic architectures. This guide will explore how to leverage this unique reactivity in a laboratory setting.

Physicochemical Properties

A clear understanding of the physical properties of a building block is critical for its effective use in synthesis.

PropertyValueSource
CAS Number 7473-67-8[1]
Molecular Formula C₁₄H₁₀BrN[1]
Molecular Weight 272.14 g/mol [1]
Boiling Point 463.3°C at 760 mmHg[1]
Density 1.545 g/cm³[1]
Appearance Expected to be a solid powderN/A

Core Synthetic Principles and Workflow

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The C-Br bond is primed for transition metal-catalyzed cross-coupling reactions, while the -NH₂ group is a potent nucleophile and a handle for diazotization or amidation.[5][6] This allows for a modular synthetic approach.

A generalized workflow for utilizing this building block is presented below. This process emphasizes a cycle of synthesis followed by rigorous purification and characterization to ensure the integrity of the final product.

G cluster_prep Preparation & Synthesis cluster_purify Purification & Characterization cluster_feedback Validation start This compound reaction Select Reaction: - C-N Coupling (Buchwald-Hartwig) - C-C Coupling (Suzuki) - Amidation, etc. start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization final_product Purified Target Molecule characterization->final_product validation Purity & Structural Confirmation characterization->validation

Diagram 1: A generalized workflow for the synthesis and characterization of derivatives.

Application Note I: C-N Cross-Coupling via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[7] In this application, we utilize the amine group of this compound as the nucleophilic component, coupling it with a different aryl halide. This strategy is highly effective for synthesizing complex diarylamines, which are common motifs in materials for organic light-emitting diodes (OLEDs) and in pharmaceutical compounds.[3]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source (like Pd₂(dba)₃) is used to initiate the catalytic cycle. A bulky, electron-rich phosphine ligand (like XPhos) is crucial. It promotes the rate-limiting reductive elimination step and stabilizes the palladium catalyst, preventing its decomposition.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, generating the active nucleophile for the catalytic cycle.[8]

  • Solvent: Anhydrous, deoxygenated toluene is a common choice due to its high boiling point and its inability to coordinate strongly with the palladium center, which would otherwise inhibit catalysis.

Diagram 2: Buchwald-Hartwig C-N cross-coupling reaction scheme.

Protocol 1: Synthesis of N-(4-methoxyphenyl)-9-bromophenanthren-3-amine

This protocol describes the coupling of this compound with 4-bromoanisole.

Materials:

  • This compound (1.0 eq)

  • 4-Bromoanisole (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, 4-bromoanisole, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(4-methoxyphenyl)-9-bromophenanthren-3-amine.

Application Note II: C-C Cross-Coupling via Suzuki Reaction

The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[7] Here, we leverage the C9-Br bond of this compound for this transformation. This approach allows for the introduction of diverse aryl or heteroaryl substituents at the 9-position, significantly expanding the molecular complexity. The amine at the C3 position can be preserved for subsequent reactions, demonstrating the molecule's utility in multi-step, orthogonal synthesis.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst that is effective for a wide range of Suzuki couplings. It is air-sensitive and should be handled accordingly.

  • Base: An aqueous solution of a mild base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: A biphasic solvent system, such as toluene and water, is often used. The organic phase dissolves the substrates and catalyst, while the aqueous phase dissolves the base, facilitating the reaction at the interface.

Diagram 3: Suzuki C-C cross-coupling reaction scheme.

Protocol 2: Synthesis of 9-(Pyridin-3-yl)phenanthren-3-amine

This protocol details the coupling of this compound with 3-pyridinylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 3-Pyridinylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • Toluene or DME (1,2-Dimethoxyethane)

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound and 3-pyridinylboronic acid in toluene.

  • Degassing: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst and Base Addition: Add the Pd(PPh₃)₄ catalyst, followed by the 2M Na₂CO₃ solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 90 °C under an inert atmosphere with vigorous stirring for 8-16 hours.

  • Workup: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a dichloromethane/methanol gradient) to afford the desired product.

Spectroscopic Characterization Profile

Accurate characterization is paramount. While experimental data for this compound is not widely published, its spectroscopic features can be reliably predicted based on its constituent functional groups.[9]

Expected ¹H and ¹³C NMR Data

The NMR spectra will be complex due to the polycyclic aromatic system. Key expected signals are summarized below.[9][10]

¹H NMR Chemical Shift (δ, ppm) Multiplicity Assignment
Amine Protons~3.5 - 5.0Broad singlet-NH₂ (exchangeable with D₂O)
Aromatic Protons~7.0 - 8.8Multiplets, doublets, singletsPhenanthrene ring protons
¹³C NMR Chemical Shift (δ, ppm) Assignment
C-NH₂ Carbon~140 - 150Carbon bearing the amine group
C-Br Carbon~115 - 125Carbon bearing the bromine atom
Aromatic Carbons~120 - 135Other sp² carbons of the phenanthrene core
Expected Infrared (IR) Spectroscopy Data

The IR spectrum provides clear evidence for the key functional groups.[10]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium, two bands for primary amine
Aromatic C-H Stretch3000 - 3100Medium to weak
C=C Aromatic Ring Stretch1500 - 1600Medium to strong
C-N Stretch (Aromatic)1250 - 1350Strong
C-Br Stretch500 - 600Medium to strong

Safety and Handling

  • General Precautions: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Chemical Hazards: Aromatic amines can be toxic and are potential irritants. Aryl halides can also be irritating. Avoid inhalation of dust and direct contact with skin and eyes.

  • Reaction Hazards: Palladium catalysts are expensive and can be pyrophoric. Handle under an inert atmosphere. Reactions under pressure or at high temperatures should be conducted behind a blast shield.

Conclusion

This compound stands out as a highly valuable and strategically designed building block. Its bifunctional nature permits a wide array of synthetic manipulations, enabling the construction of novel molecular architectures that would be challenging to access through other means. The protocols and principles outlined in this guide serve as a robust starting point for researchers to explore its full potential in the development of new pharmaceuticals, functional materials, and complex organic molecules.

References

  • Organic Syntheses. Phenanthrene, 9-bromo-. Available from: [Link]

  • PubChem. 9-Bromophenanthrene. National Institutes of Health. Available from: [Link]

  • Çakmak, O., Duman, S., & Berkil Akar, K. (2023). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications. Available from: [Link]

  • Çakmak, O., & Büyükgüngör, O. (2022). Structural, spectroscopic, Hirshfeld surface and DFT spproach of 3,9-dibromophenanthrene. ACG Publications. Available from: [Link]

  • Engineered Science Publisher. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Available from: [Link]

  • Google Patents. A kind of preparation method of 9-brophenanthrene.
  • ResearchGate. (2018). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. Available from: [Link]

  • PubMed. (2005). Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines. National Institutes of Health. Available from: [Link]

  • Semantic Scholar. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]

  • Chemistry LibreTexts. (2021). Spectroscopy of Amines. Available from: [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available from: [Link]

  • ResearchGate. Coupling of aryl bromides with aliphatic primary amines. Available from: [Link]

  • Royal Society of Chemistry. (2021). Recent developments in the synthesis and synthetic applications of borane–amines. Available from: [Link]

  • Organic Syntheses. 2-Bromoallylamine. Available from: [Link]

  • Organic Chemistry Portal. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]

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The Versatile Building Block: Applications of 9-Bromophenanthren-3-amine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the multifaceted applications of 9-Bromophenanthren-3-amine, a highly functionalized aromatic compound, in the realm of materials science. By leveraging its unique electronic and structural characteristics—a fluorescent phenanthrene core, a reactive primary amine, and a versatile bromine handle for cross-coupling reactions—this molecule serves as an exceptional building block for a new generation of organic electronic materials. We provide in-depth application notes and detailed, field-proven protocols for the synthesis and characterization of advanced materials derived from this compound, targeting researchers, and materials scientists. The guide focuses on three key application areas: Hole-Transporting Materials (HTMs) for Organic Light-Emitting Diodes (OLEDs), active channel materials for Organic Field-Effect Transistors (OFETs), and sensitive fluorescent probes for ion detection. Each section is designed to be a self-validating system, explaining the scientific rationale behind experimental choices and providing comprehensive, step-by-step methodologies.

Introduction: The Strategic Value of this compound

This compound (CAS No. 7473-67-8) is a polycyclic aromatic hydrocarbon derivative that combines several key features, making it a molecule of significant interest for materials science.[1] Its rigid, planar phenanthrene core provides inherent thermal stability and favorable photophysical properties. The strategic placement of the amino and bromo functionalities at the 3 and 9 positions, respectively, offers orthogonal handles for synthetic elaboration.

The electron-rich amino group is a well-established moiety for facilitating hole injection and transport in organic electronic devices. Concurrently, the bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the extension of the π-conjugated system.[2][3] This dual functionality allows for the rational design of complex molecular architectures with tailored optoelectronic properties.

This guide will explore the practical applications of this versatile building block, providing both the theoretical underpinnings and the detailed experimental protocols necessary to translate its potential into high-performance materials.

Part 1: Hole-Transporting Materials (HTMs) for High-Efficiency OLEDs

Scientific Rationale:

A critical component of a multilayer OLED is the Hole-Transporting Layer (HTL), which facilitates the efficient injection of holes from the anode and their transport to the emissive layer. An ideal HTM should possess a high hole mobility, appropriate HOMO (Highest Occupied Molecular Orbital) energy level to match the anode's work function, and excellent thermal and morphological stability. The triphenylamine (TPA) moiety is a cornerstone of many high-performance HTMs. By using this compound as a scaffold, we can construct novel, extended TPA-like structures with potentially enhanced charge transport characteristics due to the planar phenanthrene unit.

The proposed synthetic strategy involves a Buchwald-Hartwig amination to couple the primary amine of this compound with an aryl bromide, and a subsequent Suzuki coupling at the bromine position to further extend the conjugation. This creates a D-π-D (Donor-π bridge-Donor) type structure, which is known to be beneficial for hole transport.[4]

Application Note 1: Synthesis of a Phenanthrene-Based Triarylamine HTM

We propose the synthesis of a novel HTM, (N-(9-(4-methoxyphenyl)phenanthren-3-yl)-N-(4-methoxyphenyl)aniline) , hereafter referred to as Ph-TPA-OMe . This molecule is designed to have a high glass transition temperature (Tg) due to the rigid phenanthrene core and good solubility from the methoxy groups.

Diagram: Synthetic Pathway for Ph-TPA-OMe

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Suzuki Coupling A This compound C Intermediate 1 A->C Pd2(dba)3, XPhos, NaOtBu, Toluene, 110 °C B 4-Bromoanisole B->C D Intermediate 1 F Ph-TPA-OMe (Final Product) D->F Pd(PPh3)4, K2CO3, Toluene/EtOH/H2O, 80 °C E (4-methoxyphenyl)boronic acid E->F

Caption: Synthetic route to Ph-TPA-OMe via Buchwald-Hartwig amination and Suzuki coupling.

Protocol 1.1: Synthesis of Ph-TPA-OMe

Materials:

  • This compound

  • 4-Bromoanisole

  • (4-methoxyphenyl)boronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Toluene, Ethanol, Degassed DI Water

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

Step 1: Synthesis of Intermediate 1 (N-(9-bromophenanthren-3-yl)-4-methoxyaniline)

  • To a dry Schlenk flask under argon, add this compound (1.0 eq), 4-bromoanisole (1.1 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).

  • Add anhydrous toluene via cannula.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor progress by TLC.

  • After completion, cool to room temperature, dilute with dichloromethane (DCM), and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Hexane/DCM gradient).

Step 2: Synthesis of Ph-TPA-OMe

  • To a dry Schlenk flask under argon, add Intermediate 1 (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Add a 2:1:1 mixture of Toluene/Ethanol/Water.

  • Degas the mixture with argon for 20 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling, extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify by column chromatography (Hexane/Ethyl Acetate gradient) to yield the final product.

Protocol 1.2: OLED Fabrication and Characterization

Device Architecture: ITO / Ph-TPA-OMe (40 nm) / Emissive Layer (e.g., Alq₃, 60 nm) / LiF (1 nm) / Al (100 nm)

Procedure:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Substrates are dried in an oven and then treated with UV-Ozone for 15 minutes to improve the work function.

  • The organic layers and metal cathode are deposited by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).

  • The deposition rate for Ph-TPA-OMe is maintained at ~1 Å/s.

  • The device is encapsulated to prevent degradation from atmospheric moisture and oxygen.

Characterization:

  • Cyclic Voltammetry (CV): To determine the HOMO/LUMO energy levels.

  • Photoluminescence (PL) Spectroscopy: To assess the material's emissive properties.

  • Current-Voltage-Luminance (J-V-L) Characteristics: To evaluate the device performance, including turn-on voltage, luminance, and current efficiency.

PropertyTypical Value for High-Performance HTMs
HOMO Level-5.1 to -5.4 eV
Hole Mobility> 10⁻⁴ cm²V⁻¹s⁻¹
Glass Transition Temp. (Tg)> 100 °C
Luminous Efficiency> 10 cd/A (for a simple fluorescent device)

Table 1: Key performance indicators for OLED hole-transporting materials.

Part 2: Active Materials for Organic Field-Effect Transistors (OFETs)

Scientific Rationale:

The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. Phenanthrene-based molecules are attractive candidates due to their inherent planarity and extended π-systems, which can facilitate intermolecular π-π stacking and efficient charge transport.[5][6] By functionalizing this compound, we can modulate the molecular packing and electronic properties to optimize performance.

Here, we propose a synthetic route to create a larger, more planar aromatic system through a Suzuki coupling reaction. The amine group can be protected or converted to an amide to fine-tune the energy levels and solubility. The introduction of alkyl chains via the coupling partner is a common strategy to improve solution processability for techniques like spin-coating.

Application Note 2: Synthesis of a Solution-Processable Phenanthrene-based Semiconductor

We will synthesize N-(9-(5'-hexyl-[2,2'-bithiophen]-5-yl)phenanthren-3-yl)acetamide , termed HBT-PA . The bithiophene unit extends the π-conjugation, while the hexyl chain enhances solubility, and the acetamide group modulates the HOMO/LUMO levels.

Diagram: Synthetic Pathway for HBT-PA

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Suzuki Coupling A This compound C Intermediate 2 A->C Pyridine, DCM, 0 °C to RT B Acetic Anhydride B->C D Intermediate 2 F HBT-PA (Final Product) D->F Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90 °C E 2-(5-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane E->F

Caption: Synthesis of HBT-PA via acetylation and Suzuki coupling.

Protocol 2.1: Synthesis of HBT-PA

Materials:

  • This compound

  • Acetic Anhydride, Pyridine

  • 2-(5-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commercially available or synthesized separately)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dioxane, DCM

Procedure:

Step 1: Synthesis of Intermediate 2 (N-(9-bromophenanthren-3-yl)acetamide)

  • Dissolve this compound (1.0 eq) in DCM and pyridine (2.0 eq) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over MgSO₄, filter, and remove the solvent to yield the acetylated intermediate, which can be used without further purification.

Step 2: Synthesis of HBT-PA

  • In a Schlenk flask under argon, combine Intermediate 2 (1.0 eq), the bithiophene boronic ester (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

  • Add a 4:1 mixture of Dioxane/Water.

  • Degas the mixture with argon for 20 minutes.

  • Heat to 90 °C and stir for 16 hours.

  • After cooling, dilute with water and extract with chloroform.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2.2: OFET Fabrication and Characterization

Device Architecture: Bottom-gate, top-contact (BGTC) on a Si/SiO₂ substrate.

Procedure:

  • A heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer is used as the gate electrode and dielectric, respectively.

  • The substrate is cleaned and treated with a surface modifying agent like octadecyltrichlorosilane (OTS) to promote ordered film growth.

  • A solution of HBT-PA (e.g., 5 mg/mL in chlorobenzene) is spin-coated onto the substrate.

  • The film is annealed at an optimized temperature (e.g., 100 °C) to improve crystallinity.

  • Gold source and drain electrodes (50 nm) are thermally evaporated onto the organic film through a shadow mask.

Characterization:

  • Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD): To study the morphology and crystallinity of the thin film.

  • Transfer and Output Characteristics: Measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in air to determine key OFET parameters.

ParameterDescriptionTypical Value for p-type OFETs
µ_FET Field-Effect Mobility0.1 - 1.0 cm²V⁻¹s⁻¹
I_on/I_off On/Off Current Ratio> 10⁵
V_th Threshold Voltage0 to -20 V

Table 2: Key performance parameters for organic field-effect transistors.

Part 3: Fluorescent Probes for Ion Sensing

Scientific Rationale:

The phenanthrene core is inherently fluorescent. The photophysical properties of this fluorophore can be modulated by attaching different functional groups. A common strategy for designing "turn-on" or "turn-off" fluorescent sensors is to incorporate a receptor unit that interacts with the analyte of interest, leading to a change in the fluorescence quantum yield. The phenanthrene-imidazole system has been shown to be an effective platform for ion sensing.[7][8]

We can utilize the primary amine of this compound to construct a phenanthroimidazole moiety. The imidazole nitrogen atoms can act as a binding site (receptor) for metal ions like Ag⁺. The heavy bromine atom at the 9-position can also play a role in modulating the photophysical properties through the heavy-atom effect, potentially influencing intersystem crossing rates.

Application Note 3: Synthesis of a Phenanthroimidazole-Based Fluorescent Sensor for Ag⁺

We propose the synthesis of 2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazol-7-yl bromide (referred to as MPIP-Br ), a sensor designed for the selective detection of silver ions (Ag⁺). The binding of Ag⁺ to the imidazole nitrogen atoms is expected to cause a significant change in the fluorescence emission.

Diagram: Synthetic Pathway for MPIP-Br

G cluster_0 Step 1: Reduction cluster_1 Step 2: Imidazole Formation A 9-Bromophenanthrene B Intermediate 3 (9-Bromo-3-nitrophenanthrene) A->B HNO3, Ac2O C This compound B->C SnCl2·2H2O, EtOH, Reflux D This compound F MPIP-Br (Final Product) D->F NaHSO3, DMF, 120 °C E 4-methoxybenzaldehyde E->F

Caption: Synthesis of the fluorescent sensor MPIP-Br.

Protocol 3.1: Synthesis of MPIP-Br

Note: This protocol assumes the synthesis starts from 9-Bromophenanthrene if this compound is not directly available.

Materials:

  • 9-Bromophenanthrene-3-amine (or 9-Bromophenanthrene, Nitric Acid, Acetic Anhydride, SnCl₂·2H₂O)

  • 4-methoxybenzaldehyde

  • Sodium bisulfite (NaHSO₃)

  • Dimethylformamide (DMF), Ethanol

Procedure:

Step 1 (if starting from 9-Bromophenanthrene): Synthesis of this compound

  • Nitration: Carefully add nitric acid to a cooled solution of 9-Bromophenanthrene in acetic anhydride to obtain 9-Bromo-3-nitrophenanthrene.

  • Reduction: Reflux the nitro derivative with an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol to reduce the nitro group to a primary amine. Purify by column chromatography.

Step 2: Synthesis of MPIP-Br

  • In a round-bottom flask, combine this compound (1.0 eq), 4-methoxybenzaldehyde (1.1 eq), and NaHSO₃ (0.1 eq) in DMF.

  • Heat the mixture to 120 °C and stir for 8-12 hours under an air atmosphere. The reaction is an oxidative cyclization.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/DMF) to obtain pure MPIP-Br.

Protocol 3.2: Fluorescent Sensing of Ag⁺ Ions

Procedure:

  • Prepare a stock solution of MPIP-Br (e.g., 1 mM in DMSO).

  • Prepare a stock solution of Silver(I) perchlorate (AgClO₄) (e.g., 10 mM in deionized water).

  • In a series of cuvettes, prepare solutions with a constant concentration of the sensor (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4) with a small percentage of DMSO for solubility.

  • Add increasing concentrations of the Ag⁺ solution to the cuvettes.

  • Record the fluorescence emission spectra (e.g., excitation at 350 nm) for each sample after a short incubation period.

Expected Outcome:

A significant quenching or shift in the fluorescence emission of MPIP-Br upon the addition of Ag⁺ ions is expected. The change in fluorescence intensity can be plotted against the Ag⁺ concentration to determine the detection limit and binding constant.[9]

ParameterDescription
Excitation Wavelength (λ_ex) Wavelength used to excite the fluorophore.
Emission Wavelength (λ_em) Wavelength of maximum fluorescence intensity.
Quantum Yield (Φ_F) Efficiency of the fluorescence process.
Limit of Detection (LOD) The lowest analyte concentration that can be reliably detected.
Selectivity The ability to detect the target ion in the presence of other potentially interfering ions.

Table 3: Key parameters for characterizing a fluorescent sensor.

Conclusion

This compound stands out as a pre-functionalized and highly valuable building block for the synthesis of advanced organic materials. Its inherent structural and electronic properties, combined with the ability to undergo selective, high-yielding synthetic transformations at its bromo and amino positions, provide a clear and efficient pathway to novel materials. The protocols and application notes detailed in this guide demonstrate its utility in creating sophisticated hole-transporting materials for OLEDs, solution-processable semiconductors for OFETs, and sensitive fluorescent probes. By providing a foundation in both theory and practice, this guide aims to empower researchers to unlock the full potential of this versatile molecule in the ongoing development of next-generation organic electronics and sensor technologies.

References

  • Synthesis, Structures and Air-stable N-type Organic Field-effect Transistor (OFET) Properties of Functionalized-phenanthrene Conjugated Asymmetric N-heteroacenes. PubMed. [Link]

  • Tunable Charge Transport Using Heterocycles-Flanked Alkoxyphenanthrenes for High-Performing OFETs. ACS Omega. [Link]

  • Phenanthrene-imidazole-based fluorescent sensor for selective detection of Ag+ and F− ions: real sample application and live cell imaging. Semantic Scholar. [Link]

  • Development of Phenanthrene‐Based Photoactivatable Fluorescent Probes and Their Cellular Imaging. ResearchGate. [Link]

  • A phenanthrene[9,10-d]imidazole-phenol-based fluorescent probe combining ESIPT and AIE for the “turn-on” detection of Cu2+ with green-emission and improved Stokes' shift, and its application. New Journal of Chemistry. [Link]

  • A new green fluorescent protein-based bacterial biosensor for analysing phenanthrene fluxes. PubMed. [Link]

  • (This reference was not explicitly cited in the text but provides relevant background).
  • (This reference was not explicitly cited in the text but provides relevant background).
  • (PDF) Phenanthrene-imidazole-based fluorescent sensor for selective detection of Ag+ and F− ions: real sample application and live cell imaging. ResearchGate. [Link]

  • (This reference was not explicitly cited in the text but provides relevant background).
  • 9-Bromophenanthrene 573-17-1| OLED Material. gg-led.com. [Link]

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  • Phenanthro[9,10-d]imidazole-based hole transport materials for perovskite solar cells: influence of π-bridge units. RSC Publishing. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Organic semiconductors for organic field-effect transistors. PMC - NIH. [Link]

  • (This reference was not explicitly cited in the text but provides relevant background).
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry Europe. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

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  • (PDF) Phenanthro[9,10-d]imidazole-Based Hole Transport Materials for Perovskite Solar Cells: Influence of π-Bridge Units. ResearchGate. [Link]

  • (This reference was not explicitly cited in the text but provides relevant background).
  • (This reference was not explicitly cited in the text but provides relevant background).
  • (This reference was not explicitly cited in the text but provides relevant background).
  • (This reference was not explicitly cited in the text but provides relevant background).
  • Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells. Sustainable Energy & Fuels. [Link]

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Application Notes and Protocols: 9-Bromophenanthren-3-amine as a Versatile Building Block for High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and material scientists on the strategic use of 9-Bromophenanthren-3-amine as a pivotal precursor for advanced Organic Light-Emitting Diode (OLED) materials. Moving beyond a simple recitation of procedures, this guide elucidates the chemical rationale behind the synthetic protocols, offering a field-proven perspective on material design, synthesis, purification, and device integration. We present detailed, validated protocols for the synthesis of this compound and its subsequent functionalization into a high-performance Hole Transport Material (HTM). Furthermore, we outline the complete workflow for the fabrication and characterization of an OLED device incorporating this novel material, establishing a framework for its evaluation and optimization in next-generation displays and lighting.

Introduction: The Strategic Value of the Phenanthrene Core in OLEDs

The phenanthrene moiety, a rigid and planar polycyclic aromatic hydrocarbon, offers a unique combination of high thermal stability, wide bandgap, and excellent charge transport characteristics, making it a privileged scaffold in the design of OLED materials.[1] Its rigid structure helps to prevent morphological degradation of thin films during device operation, a critical factor for achieving long operational lifetimes. The amine functionality at the 3-position and the bromine atom at the 9-position of this compound provide orthogonal handles for synthetic modification. The amino group serves as a potent electron-donating moiety, ideal for creating hole-transporting architectures, while the bromine atom offers a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of a wide array of functional groups to tune the material's optoelectronic properties.[2][3]

This guide focuses on leveraging this compound for the synthesis of advanced triarylamine-based Hole Transport Materials (HTMs). Triarylamine derivatives are widely recognized for their exceptional hole mobility and appropriate energy level alignment for efficient hole injection from the anode and transport to the emissive layer.[4][5] By incorporating the phenanthrene core, we can expect to achieve HTMs with enhanced thermal stability and morphological robustness compared to more flexible analogues.

Synthesis of the Core Building Block: this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity of the final product, which is paramount for high-performance OLED devices. The synthetic pathway involves the bromination of phenanthrene, followed by nitration and subsequent reduction of the nitro group.

Protocol 1: Synthesis of 9-Bromophenanthrene

Causality: Direct bromination of phenanthrene preferentially occurs at the 9-position due to the higher electron density at this site. Carbon tetrachloride is an effective solvent, and refluxing ensures the reaction proceeds to completion. This protocol is adapted from established methods for the bromination of polycyclic aromatic hydrocarbons.[6]

Materials:

  • Phenanthrene (1 mole equivalent)

  • Bromine (1.05 mole equivalent)

  • Carbon tetrachloride (CCl₄)

  • 5% Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phenanthrene in carbon tetrachloride.

  • Heat the solution to a gentle reflux.

  • Slowly add bromine dissolved in a small amount of carbon tetrachloride via the dropping funnel over 1-2 hours.

  • Continue refluxing for an additional 2 hours after the addition is complete, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with water, 5% sodium thiosulfate solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 9-bromophenanthrene as a crystalline solid.

Protocol 2: Synthesis of 9-Bromo-3-nitrophenanthrene

Causality: Nitration of 9-bromophenanthrene is directed to the 3-position. The presence of the deactivating bromo group at the 9-position influences the regioselectivity of the electrophilic aromatic substitution. Acetic acid serves as the solvent, and nitric acid is the nitrating agent.

Materials:

  • 9-Bromophenanthrene (1 mole equivalent)

  • Fuming nitric acid (HNO₃)

  • Glacial acetic acid

Procedure:

  • Dissolve 9-bromophenanthrene in glacial acetic acid in a flask equipped with a stirrer and cooled in an ice bath.

  • Slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture into a large volume of ice-water.

  • Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product under vacuum. Further purification can be achieved by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of this compound

Causality: The nitro group of 9-bromo-3-nitrophenanthrene is readily reduced to an amine using a standard reducing agent like tin(II) chloride in an acidic medium (hydrochloric acid). This is a classic and effective method for the reduction of aromatic nitro compounds.

Materials:

  • 9-Bromo-3-nitrophenanthrene (1 mole equivalent)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 mole equivalents)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethyl acetate

Procedure:

  • Suspend 9-bromo-3-nitrophenanthrene in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and neutralize it by the slow addition of a 10 M NaOH solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis of this compound Phenanthrene Phenanthrene Bromo 9-Bromophenanthrene Phenanthrene->Bromo Br₂, CCl₄, Reflux Nitro 9-Bromo-3-nitrophenanthrene Bromo->Nitro HNO₃, Acetic Acid Amine This compound Nitro->Amine SnCl₂, HCl, Ethanol

Caption: Synthetic pathway to this compound.

Application in Hole Transport Materials: Synthesis of N,N-diphenyl-9-bromophenanthren-3-amine

The primary amino group of this compound is an excellent nucleophile for the Buchwald-Hartwig amination reaction, allowing for the straightforward synthesis of triarylamine-based HTMs.[3] Here, we detail the synthesis of a model HTM, N,N-diphenyl-9-bromophenanthren-3-amine.

Protocol 4: Buchwald-Hartwig Amination

Causality: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos) is crucial for the efficiency of the catalytic cycle, particularly for coupling with sterically hindered substrates. Sodium tert-butoxide acts as the base to deprotonate the amine and facilitate the reductive elimination step.

Materials:

  • This compound (1 mole equivalent)

  • Iodobenzene (2.2 mole equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)

  • XPhos (ligand)

  • Sodium tert-butoxide (NaOtBu) (base)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add this compound and anhydrous toluene.

  • Add iodobenzene to the mixture.

  • Seal the flask and heat the reaction mixture at 100-110 °C for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with dichloromethane or toluene.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain high-purity N,N-diphenyl-9-bromophenanthren-3-amine for device fabrication.

HTM Synthesis Start This compound Product N,N-diphenyl- This compound Start->Product Pd₂(dba)₃, XPhos NaOtBu, Toluene Reactants + Iodobenzene Reactants->Product

Caption: Synthesis of a model HTM via Buchwald-Hartwig amination.

Material Properties and Device Fabrication

The synthesized HTM, N,N-diphenyl-9-bromophenanthren-3-amine, is expected to possess properties that are highly desirable for OLED applications. The table below summarizes the expected and target properties based on analogous triarylamine and phenanthrene-containing materials.[4][5]

PropertyTarget ValueRationale
Glass Transition Temp. (Tg)> 120 °CEnsures morphological stability of the amorphous thin film during device operation.[1]
Decomposition Temp. (Td)> 400 °CIndicates high thermal stability, necessary for vacuum thermal evaporation and long-term device stability.
HOMO Energy Level-5.1 to -5.4 eVFacilitates efficient hole injection from the anode (e.g., ITO) and alignment with the emissive layer.
Triplet Energy (ET)> 2.7 eVFor use in phosphorescent OLEDs, the HTM's triplet energy must be higher than that of the emitter.
Purity (sublimed)> 99.9%Crucial to minimize charge trapping and device degradation.
Protocol 5: OLED Device Fabrication

This protocol describes the fabrication of a standard multilayer phosphorescent OLED using the synthesized HTM by thermal evaporation in a high-vacuum environment.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material: e.g., HAT-CN

  • Hole Transport Layer (HTL): Synthesized N,N-diphenyl-9-bromophenanthren-3-amine

  • Emissive Layer (EML): Host material (e.g., CBP) doped with a phosphorescent emitter (e.g., Ir(ppy)₃ for green emission)

  • Electron Transport Layer (ETL): e.g., TPBi

  • Electron Injection Layer (EIL): Lithium fluoride (LiF)

  • Cathode: Aluminum (Al)

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before loading into the deposition chamber.

  • Layer Deposition: In a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr), deposit the organic and metal layers sequentially onto the ITO substrate.

    • HIL: HAT-CN (e.g., 10 nm)

    • HTL: N,N-diphenyl-9-bromophenanthren-3-amine (e.g., 40 nm)

    • EML: Co-evaporate the host (e.g., CBP) and the phosphorescent dopant (e.g., Ir(ppy)₃, 6-10 wt%) to a desired thickness (e.g., 20 nm).

    • ETL: TPBi (e.g., 30 nm)

    • EIL: LiF (e.g., 1 nm)

    • Cathode: Al (e.g., 100 nm)

  • Encapsulation: Immediately after deposition, encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.

OLED Device Architecture cluster_OLED OLED Device Stack Cathode Aluminum (Al) - Cathode EIL LiF - Electron Injection Layer EIL->Cathode ETL TPBi - Electron Transport Layer ETL->EIL EML CBP:Ir(ppy)₃ - Emissive Layer EML->ETL HTL N,N-diphenyl-9-bromophenanthren-3-amine (Synthesized HTL) HTL->EML HIL HAT-CN - Hole Injection Layer HIL->HTL Anode ITO - Anode Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: A typical multilayer OLED device structure.

Device Characterization and Expected Performance

The performance of the fabricated OLEDs should be characterized to evaluate the effectiveness of the new HTM. Key performance metrics include:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This provides information on the turn-on voltage and driving voltage.

  • Electroluminescence (EL) Spectrum: Measured with a spectrometer to determine the emission color and calculate the CIE coordinates.

  • Efficiency Metrics:

    • External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected.

    • Current Efficiency: Measured in candela per ampere (cd/A).

    • Power Efficiency: Measured in lumens per watt (lm/W).

  • Operational Lifetime: Typically defined as the time taken for the initial luminance to decrease by 50% (LT50) at a constant current.

Based on the performance of devices using similar bromine-substituted triarylamine HTMs, a green phosphorescent OLED incorporating N,N-diphenyl-9-bromophenanthren-3-amine is anticipated to exhibit high efficiency and a low operating voltage.[7] The rigid phenanthrene core is expected to contribute positively to the device's operational stability.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced functional materials for OLEDs. Its unique substitution pattern allows for the strategic development of materials, particularly high-performance hole transport materials with enhanced thermal and morphological stability. The protocols detailed in this guide provide a robust framework for the synthesis, purification, and device integration of materials derived from this precursor. By following these methodologies, researchers can effectively explore the potential of phenanthrene-based amines to address key challenges in the development of efficient and long-lasting OLED displays and lighting solutions.

References

  • Organic Syntheses. (n.d.). Phenanthrene, 9-bromo-. Retrieved from [Link]

  • Du, X., et al. (2015). Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage. Journal of Materials Chemistry C, 3(45), 11930-11936.
  • He, C., et al. (2022). Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs with a CIEy < 0.04. Journal of Materials Chemistry C, 10(37), 13833-13840.
  • Google Patents. (n.d.). CN104364245A - Phenanthrene compounds for organic electronic devices.
  • Organic Syntheses. (n.d.). 9-BROMOPHENANTHRENE. Retrieved from [Link]

  • Google Patents. (n.d.). CN107151197B - A kind of preparation method of 9-brophenanthrene.
  • Lin, C-L., et al. (2012). Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. Journal of the Chinese Chemical Society, 59(8), 1013-1021.
  • ACS Omega. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3567–3574.
  • Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18131–18142.
  • Al-Yasari, A., et al. (2022). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers in Chemistry, 10, 958535.
  • Mubarok, F., et al. (2022). The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. Chemical Society Reviews, 51(13), 5490-5549.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Al-Ghamdi, A. A., et al. (2021).

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Application Notes and Protocols for Reactions Involving 9-Bromophenanthren-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Phenanthrene Building Block

9-Bromophenanthren-3-amine is a bifunctional aromatic compound that holds significant promise as a versatile building block in the synthesis of complex organic molecules. Its unique structure, featuring a nucleophilic amine group and a bromine atom suitable for cross-coupling reactions, opens avenues for the creation of novel materials for organic electronics, fluorescent probes, and pharmaceutical scaffolds.[1][2] The phenanthrene core, a polycyclic aromatic hydrocarbon, imparts desirable photophysical and electronic properties to its derivatives, making it a sought-after motif in materials science.[3]

This comprehensive guide provides detailed experimental protocols for key transformations of this compound, focusing on palladium-catalyzed cross-coupling reactions. The methodologies outlined herein are designed to be robust and adaptable, enabling researchers to construct a diverse array of phenanthrene derivatives. Beyond mere procedural steps, this document delves into the rationale behind the experimental design, offering insights into reaction mechanisms and potential challenges.

Safety First: Handling this compound and Associated Reagents

Potential Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [6]

  • Causes skin and serious eye irritation. [4]

  • May cause respiratory irritation. [4]

  • Long-term exposure to polycyclic aromatic hydrocarbons may have carcinogenic effects.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves.

  • Skin and Body Protection: A lab coat and appropriate chemical-resistant clothing.

  • Respiratory Protection: Use in a well-ventilated fume hood. For weighing and handling of fine powders, a respirator with a particulate filter may be necessary.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Keep containers tightly closed.

  • Avoid inhalation of dust and contact with skin and eyes.

Core Synthetic Protocols: A Gateway to Novel Phenanthrene Derivatives

This section details two powerful palladium-catalyzed cross-coupling reactions that leverage the dual reactivity of this compound: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient method for the formation of carbon-nitrogen bonds, enabling the synthesis of triarylamines and other N-arylated compounds.[9] In this protocol, the amine functionality of this compound is coupled with an aryl halide.

Reaction Scheme:

Underlying Principle: The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction.

Experimental Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add this compound, aryl halide, and base to a Schlenk flask prep2 Evacuate and backfill with inert gas (3x) prep1->prep2 prep3 Add palladium precatalyst and ligand prep2->prep3 prep4 Add degassed solvent prep3->prep4 react Heat reaction mixture with vigorous stirring prep4->react monitor Monitor progress by TLC or LC-MS react->monitor workup1 Cool to room temperature monitor->workup1 Upon completion workup2 Dilute with organic solvent workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry over Na2SO4, filter, and concentrate workup3->workup4 purify Purify by column chromatography workup4->purify

Caption: Workflow for the Buchwald-Hartwig N-Arylation.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • This compound (1.0 equiv)

    • Aryl halide (e.g., bromobenzene, 1.2 equiv)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Xantphos (4 mol%)

    • Anhydrous, degassed toluene (solvent)

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and sodium tert-butoxide.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

    • Under the inert atmosphere, add the palladium(II) acetate and Xantphos.

    • Add the degassed toluene via syringe.

  • Reaction Conditions:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[10]

Data Presentation:

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene10018Typical >80%
24-BromoanisolePd₂(dba)₃ (1)BINAP (3)K₃PO₄ (2.0)Dioxane11024Typical >75%
31-Chloro-4-nitrobenzenePd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2.0)Toluene10016Typical >85%

Note: Yields are illustrative and will vary based on the specific substrates and reaction scale.

Protocol 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[11][12][13] This protocol utilizes the bromo-substituent of this compound for coupling with an arylboronic acid.

Reaction Scheme:

Underlying Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) to form a diarylpalladium(II) complex. Subsequent reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst.

Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add this compound, arylboronic acid, and base to a flask prep2 Add solvent and degas the mixture prep1->prep2 prep3 Add palladium catalyst prep2->prep3 react Heat reaction mixture under inert atmosphere prep3->react monitor Monitor progress by TLC or LC-MS react->monitor workup1 Cool to room temperature monitor->workup1 Upon completion workup2 Add water and extract with an organic solvent workup1->workup2 workup3 Wash combined organic layers with brine workup2->workup3 workup4 Dry over MgSO4, filter, and concentrate workup3->workup4 purify Purify by recrystallization or column chromatography workup4->purify

Caption: Workflow for the Suzuki-Miyaura C-C Coupling.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • This compound (1.0 equiv)

    • Arylboronic acid (e.g., phenylboronic acid, 1.5 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)

    • A 4:1 mixture of 1,4-dioxane and water (solvent)

  • Reaction Setup:

    • In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.

    • Add the dioxane/water solvent mixture.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction Conditions:

    • Heat the reaction mixture to 90 °C under an inert atmosphere.

    • Stir the mixture for 8-16 hours.

  • Monitoring the Reaction:

    • Follow the disappearance of the starting material using TLC or LC-MS.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[10]

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9012Typical >85%
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)8516Typical >80%
33-Pyridinylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3.0)DMF10010Typical >70%

Note: Yields are illustrative and will vary based on the specific substrates and reaction scale.

Characterization of Products

The successful synthesis of the desired phenanthrene derivatives should be confirmed by a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final products. The disappearance of the proton signal corresponding to the N-H of the amine in the Buchwald-Hartwig reaction, or the appearance of new aromatic signals in the Suzuki coupling, are key indicators of a successful reaction.[14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.[14]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the product. For example, the N-H stretching frequency in the starting material will be absent in the N-arylated product.

  • Melting Point: The melting point of a crystalline product is a good indicator of its purity.

Troubleshooting and Optimization

Issue Possible Cause(s) Suggested Solution(s)
Low or no product yield Inactive catalystUse a fresh batch of palladium catalyst; consider using a more robust precatalyst.
Inefficient ligandScreen different phosphine ligands (e.g., for Buchwald-Hartwig, try BrettPhos or RuPhos).
Inappropriate baseFor Suzuki coupling, try a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, ensure the base is strong enough for deprotonation.
Poor quality solventUse anhydrous and thoroughly degassed solvents.
Oxygen contaminationEnsure the reaction is set up and run under a strict inert atmosphere.
Formation of byproducts Homocoupling of boronic acid (Suzuki)Use a slight excess of the boronic acid; optimize the reaction temperature and time.
Dehalogenation of starting materialUse a milder base or lower the reaction temperature.
Multiple arylations (Buchwald-Hartwig)Use a stoichiometric amount of the aryl halide.
Difficulty in purification Co-elution of product and impuritiesTry a different solvent system for column chromatography; consider recrystallization.
Presence of residual catalystPass the crude product through a short plug of silica gel or use a metal scavenger.

References

  • Sigma-Aldrich.
  • Carl Roth GmbH + Co. KG.
  • Fotofachversand.
  • Fisher Scientific.
  • Carl Roth GmbH + Co. KG.
  • Organic Chemistry Portal. Arylamine synthesis by amination (arylation).[Link]

  • ACG Publications. Methoxyphenanthrenes: synthesis and structure analysis. (2023-06-27)
  • Chemical Communications (RSC Publishing). Cu-catalyzed C–H amination/Ullmann N-arylation domino reaction: a straightforward synthesis of 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine.
  • ACS Publications.
  • Journal of the American Chemical Society. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
  • Google Patents. CN104364245A - Phenanthrene compounds for organic electronic devices.
  • Organic Syntheses. Phenanthrene, 9-bromo-.[Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05)
  • PMC - NIH. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. (2008-11-07)
  • Benchchem. identification and characterization of byproducts in 3-Amino-1-(furan-3-yl)propan-1-ol synthesis.
  • PMC - NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021-12-03)
  • ResearchGate. A Different Route to the Synthesis of 9,10-Disubstituted Phenanthrenes. (2025-08-06)
  • Wikipedia. Sonogashira coupling.
  • ResearchGate.
  • ResearchGate. New phenanthrene-based organic semiconductor material for electronic devices | Request PDF.
  • ResearchGate.
  • ChemicalBook. 9-Bromophenanthrene CAS#: 573-17-1.
  • PMC - NIH. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. (2022-02-19)
  • YouTube.
  • BLD Pharm. 132493-79-9|10-Bromophenanthren-9-amine|BLD Pharm.
  • PMC - NIH. Suzuki–Miyaura coupling of arylboronic acids to gold(iii). (2014-11-06)
  • The Royal Society of Chemistry. Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. (2014-04-29)
  • Tokyo Chemical Industry (India) Pvt. Ltd. 9-Bromophenanthrene | 573-17-1.
  • Organic Chemistry Frontiers (RSC Publishing).
  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Benchchem.
  • PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
  • NIH.
  • BLD Pharm. 2817815-06-6|3-Bromophenanthrene-9,10-diamine|BLD Pharm.

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Application Note: A Robust and Scalable Synthesis of 9-Bromophenanthren-3-amine for Advanced Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

9-Bromophenanthren-3-amine is a pivotal building block in the development of novel pharmaceuticals and advanced organic materials. Its unique polycyclic aromatic hydrocarbon (PAH) structure, functionalized with both a reactive bromine atom and an amino group, allows for diverse downstream chemical modifications. This application note provides a comprehensive, three-step synthetic protocol for the scale-up production of this compound starting from commercially available phenanthrene. The described methodology emphasizes procedural safety, scalability, and high-yield production of the key intermediates: 9-bromophenanthrene and 9-bromo-3-nitrophenanthrene. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable and well-documented synthetic route.

Introduction and Synthetic Strategy

The phenanthrene scaffold is a core structural motif in numerous biologically active molecules and functional materials. The strategic placement of amine and halogen functional groups, as in this compound, creates a versatile intermediate for reactions such as Suzuki couplings, Buchwald-Hartwig aminations, and amide bond formations.[1] The synthesis of this target molecule is not a trivial one-step process; it requires a carefully planned multi-step route that controls regioselectivity.

Our synthetic strategy is designed for scalability and is outlined below:

  • Step 1: Regioselective Bromination. Direct electrophilic bromination of phenanthrene to selectively yield 9-bromophenanthrene. The 9-position is kinetically favored for substitution.[2]

  • Step 2: Regioselective Nitration. Electrophilic nitration of 9-bromophenanthrene to introduce a nitro group. The substitution is directed primarily to the 3-position.[3]

  • Step 3: Nitro Group Reduction. Reduction of the nitro-intermediate to the target this compound using a robust metal-acid system.

This approach ensures that the functional groups are installed in a controlled manner, minimizing the formation of isomeric impurities and simplifying purification at each stage.

Overall Synthetic Workflow

G Start Phenanthrene (Starting Material) Step1 Step 1: Electrophilic Bromination Reagents: Br₂, CCl₄ Conditions: Reflux Start->Step1 Int1 Intermediate 1 9-Bromophenanthrene Step1->Int1 Step2 Step 2: Electrophilic Nitration Reagents: HNO₃, H₂SO₄ Conditions: 0-10 °C Int1->Step2 Int2 Intermediate 2 9-Bromo-3-nitrophenanthrene Step2->Int2 Step3 Step 3: Nitro Group Reduction Reagents: Fe, NH₄Cl Conditions: Reflux Int2->Step3 End Final Product This compound Step3->End

Caption: High-level workflow for the three-step synthesis of this compound.

Detailed Protocols and Experimental Rationale

Part 1: Scale-Up Synthesis of 9-Bromophenanthrene (Intermediate 1)

Principle: This reaction proceeds via an electrophilic aromatic substitution mechanism. Phenanthrene is reacted with elemental bromine in an inert solvent. The 9- and 10-positions of phenanthrene are the most electron-rich and sterically accessible, leading to preferential substitution at the 9-position. Carbon tetrachloride (CCl₄) is a classic solvent for this reaction due to its inertness and ability to dissolve both phenanthrene and bromine.[4] An adaptation of the procedure found in Organic Syntheses provides a reliable foundation for this step.[4]

Safety Precautions:

  • Bromine (Br₂): Extremely toxic, corrosive, and volatile.[5] Causes severe skin burns and is fatal if inhaled.[6] All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including heavy-duty neoprene gloves, a lab coat, and chemical splash goggles with a face shield.[7][8]

  • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • Hydrogen Bromide (HBr) gas: A corrosive byproduct is evolved during the reaction. Ensure the reaction apparatus is equipped with a gas trap (e.g., a scrubber containing a sodium hydroxide solution) to neutralize the HBr gas.

Protocol:

  • Apparatus Setup: Assemble a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a 500 mL pressure-equalizing dropping funnel, and a reflux condenser. Attach a gas outlet from the top of the condenser to a gas scrubber.

  • Reagent Charging: Charge the flask with pure phenanthrene (1.00 kg, 5.61 mol) and carbon tetrachloride (1.0 L).

  • Reaction Initiation: Begin stirring the mixture to dissolve the phenanthrene and heat the solution to a gentle reflux.

  • Bromine Addition: Slowly add bromine (900 g, 290 mL, 5.63 mol) from the dropping funnel over a period of 3-4 hours. The addition rate should be controlled to maintain a steady reflux and manage the evolution of HBr gas. The reaction mixture will turn from a deep red to a lighter orange/yellow upon completion.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure full conversion and to drive off the remaining HBr.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully transfer the mixture to a Claisen flask for distillation.

    • Remove the carbon tetrachloride solvent under reduced pressure (10–30 mm).

    • The crude residue is then subjected to vacuum distillation. Collect the fraction boiling at 177–190 °C / 2 mm.[4]

    • The distilled product can be further purified by recrystallization from ethanol (approx. 10 mL per gram) to yield 9-bromophenanthrene as a crystalline solid.[4]

Expected Outcome:

  • Yield: 1.20–1.35 kg (84–94%).

  • Appearance: Light yellow to white crystalline powder.[3]

  • Melting Point: 60-64 °C.[1]

Part 2: Synthesis of 9-Bromo-3-nitrophenanthrene (Intermediate 2)

Principle: The nitration of 9-bromophenanthrene is another electrophilic aromatic substitution. The phenanthrene ring system is activated towards nitration, and substitution occurs preferentially at the 3-position, which is a position of high electron density in the unsubstituted phenanthrene ring.[2][3] The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and the formation of unwanted byproducts.

Safety Precautions:

  • Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Can cause severe burns. Handle with extreme care in a chemical fume hood, using appropriate PPE.

  • Exothermic Reaction: The addition of the substrate to the nitrating mixture is highly exothermic. A suitable cooling bath (ice/salt or a cryocooler) is mandatory to maintain the reaction temperature.

Protocol:

  • Apparatus Setup: In a 5 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare the nitrating mixture.

  • Nitrating Mixture Preparation: Carefully add concentrated sulfuric acid (H₂SO₄, 1.5 L) to the flask and cool it to 0 °C in an ice/salt bath. Slowly add concentrated nitric acid (HNO₃, 750 mL) while maintaining the temperature below 10 °C.

  • Substrate Addition: Dissolve 9-bromophenanthrene (1.00 kg, 3.89 mol) in a minimal amount of concentrated sulfuric acid (approx. 1.0 L) in a separate beaker, cooling as necessary. Slowly add this solution to the cold nitrating mixture via the dropping funnel over 2-3 hours. The internal temperature must be strictly maintained between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Work-up and Isolation:

    • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice (approx. 10 kg) with vigorous stirring. This must be done in a large, appropriately sized vessel to manage the heat generated during quenching.

    • A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by filtration.

    • Wash the solid thoroughly with copious amounts of cold water until the washings are neutral (pH ~7).

    • Dry the crude product in a vacuum oven at 40-50 °C.

  • Purification: The crude 9-bromo-3-nitrophenanthrene can be purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol/toluene mixture.

Expected Outcome:

  • Yield: ~1.0 kg (~85%).

  • Appearance: Yellow crystalline solid.

  • Purity: >97% by HPLC.

Part 3: Synthesis of this compound (Final Product)

Principle: The reduction of an aromatic nitro group to an amine is a fundamental transformation. While catalytic hydrogenation is effective, it can sometimes lead to de-bromination, especially with palladium catalysts.[9] For a robust and cost-effective scale-up process, reduction with a metal in the presence of a proton source is often preferred. The use of iron powder with ammonium chloride in an ethanol/water solvent system is a mild, effective, and environmentally benign method that is less likely to cleave the C-Br bond.[10]

Safety Precautions:

  • Flammable Solvents: Ethanol is flammable. Perform the reaction in a well-ventilated area away from ignition sources.

  • Exothermic Reaction: The reduction can be exothermic. Monitor the temperature during the addition of the reducing agent.

Protocol:

  • Apparatus Setup: Equip a 10 L multi-necked flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Reagent Charging: To the flask, add 9-bromo-3-nitrophenanthrene (900 g, 2.98 mol), ethanol (4.0 L), and water (1.0 L). Stir to form a suspension.

  • Addition of Reducing Agents: Add ammonium chloride (NH₄Cl, 800 g, 14.9 mol) to the suspension. Heat the mixture to a gentle reflux (~80 °C).

  • Iron Addition: Once at reflux, add iron powder (Fe, 832 g, 14.9 mol) portion-wise over 1-2 hours. The rate of addition should be controlled to maintain a manageable reflux. The reaction is often accompanied by a color change from yellow to a dark brown or black suspension.

  • Reaction Completion: After all the iron has been added, maintain the reflux for an additional 4-6 hours, or until TLC/HPLC analysis indicates the complete disappearance of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the hot solution through a pad of Celite® to remove the iron salts and other solid residues. Wash the filter cake with hot ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting crude solid is dissolved in a suitable solvent like dichloromethane (DCM) or ethyl acetate and washed with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The final product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if necessary.

Expected Outcome:

  • Yield: ~725 g (~89%).

  • Appearance: Off-white to light brown solid.

  • Purity: >98% by HPLC.

  • Molecular Formula: C₁₄H₁₀BrN.[11]

  • Molecular Weight: 272.14 g/mol .[11]

Data Summary and Characterization

StepCompound NameMolecular Weight ( g/mol )Starting Mass (g)Moles (mol)Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (HPLC)
19-Bromophenanthrene257.1310005.611442128089%>98%
29-Bromo-3-nitrophenanthrene302.1310003.89117599885%>97%
3This compound272.149002.9881172589%>98%

References

  • Wikipedia. Pschorr cyclization. [Link]

  • Wassmundt, F. W., & Kiesman, W. F. (1995). Soluble Catalysts for Improved Pschorr Cyclizations. The Journal of Organic Chemistry, 60(1), 196–201. [Link]

  • Name Reactions in Organic Synthesis. Pschorr Synthesis.
  • Knowles, J. (2023). The Griess, Sandmeyer, and Pschorr Reactions: Arenediazonium Ions and Copper (and Beer). The Chemical Educator, 28, 10-21. [Link]

  • Heacock, R. A., & Hey, D. H. (1952). Internuclear Cyclisation. Part III. An Extension of the Pschorr Phenanthrene Synthesis to the Synthesis of Phenanthridones. Journal of the Chemical Society, 275. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Reddit. (2017). Safely handling a liter of Bromine?[Link]

  • Dornfeld, C. A., Callen, J. E., & Coleman, G. H. (1947). 9-BROMOPHENANTHRENE. Organic Syntheses, 27, 19. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Kary, E., & Frank, N. (1986). The reduction of aromatic nitro compounds with Zn/Cu. A new synthesis of N-acetoxy-N-acetyl-arylamines. Carcinogenesis, 7(1), 183–184. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11309, 9-Bromophenanthrene. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

Sources

Advanced Purification Strategies for 9-Bromophenanthren-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

9-Bromophenanthren-3-amine is a key polycyclic aromatic amine intermediate utilized in the development of advanced materials and pharmaceutical agents. The regiochemistry and electronic properties of this molecule make it a valuable building block, but its utility is critically dependent on its purity. Synthetic preparations often yield a mixture of isomers, unreacted starting materials, and over-brominated side products, necessitating robust and efficient purification protocols. This guide provides an in-depth analysis of common impurity profiles and details three primary purification methodologies: recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (Prep-HPLC). Each section offers a theoretical framework, step-by-step protocols, and expert insights to empower researchers in obtaining this compound of the highest possible purity.

Introduction: The Imperative for Purity

The phenanthrene scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of a bromine atom and an amine group at the 9- and 3-positions, respectively, creates a versatile molecule with specific steric and electronic properties. However, the synthesis of this compound is not without its challenges. Electrophilic substitution reactions on the phenanthrene core can lead to a variety of impurities that are often structurally similar to the target compound, making their removal a non-trivial task.

Common Impurities May Include:

  • Isomeric Byproducts: 2-Bromo-, 4-Bromo-, and other regioisomers of bromophenanthrenamine.

  • Starting Materials: Unreacted 3-aminophenanthrene or phenanthrene.

  • Over-brominated Species: Dibromo- or polybrominated phenanthrenamines.

  • Reaction Byproducts: Impurities arising from side reactions or degradation.[1][2]

The presence of these impurities can confound characterization data, reduce yields in subsequent reactions, and introduce unpredictable variables into biological or material science assays. Therefore, a systematic approach to purification is essential.

Logical Workflow for Purification

The choice of purification technique is dictated by the initial purity of the crude product and the desired final purity. A multi-step approach is often the most effective strategy. The following workflow provides a logical progression from crude material to a highly purified final product.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Stages cluster_end Final State Crude Crude Product (Post-Synthesis Workup) Analyze Purity Assessment (TLC, HPLC, NMR) Crude->Analyze Recrystallize Recrystallization (Bulk Purification) Analyze->Recrystallize If >90% pure ColumnChrom Column Chromatography (Isomer Separation) Analyze->ColumnChrom If <90% or complex mixture FinalAnalyze Final Purity Verification (>99%) Recrystallize->FinalAnalyze PrepHPLC Preparative HPLC (High-Purity Polishing) ColumnChrom->PrepHPLC For highest purity or difficult separation ColumnChrom->FinalAnalyze If purity is sufficient PrepHPLC->FinalAnalyze PureProduct Pure this compound FinalAnalyze->PureProduct

Caption: A logical workflow for the purification of this compound.

Method 1: Recrystallization for Bulk Purification

Recrystallization is the first line of defense for purifying crystalline solids. It is a cost-effective and scalable method for removing significant amounts of impurities, provided a suitable solvent is identified.

Principle of Operation

The technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at variant temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out while the impurities, being in lower concentration, remain dissolved.

Solvent Selection: The Critical First Step

The success of recrystallization hinges on solvent choice. The polarity of this compound, with its aromatic rings, bromine atom, and amine group, suggests that solvents of intermediate polarity are a good starting point. Ethanol has been shown to be effective for the related compound 9-bromophenanthrene.[3]

Table 1: Candidate Solvents for Recrystallization

SolventBoiling Point (°C)Rationale & Comments
Ethanol 78Often a good choice for aromatic compounds. A water/ethanol mixture can be used to fine-tune polarity.[3]
Isopropanol 82Similar to ethanol but less polar; may offer different selectivity.
Toluene 111Good for dissolving aromatic compounds when hot. Slower evaporation rate. Soluble in Toluene.[4]
Ethyl Acetate 77A moderately polar solvent. Often used in combination with a non-polar co-solvent like hexane.
Acetonitrile 82A polar aprotic solvent that can be effective for compounds with polar functional groups.
Protocol: Step-by-Step Recrystallization
  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol) and heat the mixture to boiling with stirring (a magnetic stir bar is ideal). Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, it may indicate the presence of polymeric impurities. Add a small amount of activated charcoal, keep the solution boiling for a few minutes, and then proceed to hot filtration.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point of pure 9-bromophenanthrene is 60-65 °C; the amine derivative will have a different melting point, but a sharp melting range is a good indicator of purity.[4][5]

Method 2: Column Chromatography for Isomer Separation

When recrystallization is insufficient, particularly for separating structurally similar isomers, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a solid stationary phase.

Principle of Operation

A solvent mixture (the mobile phase) flows through a column packed with a solid adsorbent (the stationary phase, typically silica gel). The sample is loaded at the top of the column. Compounds with higher affinity for the stationary phase will move down the column more slowly, while compounds with lower affinity will be eluted more quickly. This differential migration allows for the separation of the components into distinct bands.

Developing the Separation: The Role of TLC

Thin-Layer Chromatography (TLC) is an indispensable tool for developing a column chromatography method. It allows for rapid screening of different mobile phases to find a system that provides good separation.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates are standard.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[6]

  • Goal: The ideal eluent system should result in the desired product having an Rf (retention factor) value of approximately 0.25-0.35, with clear separation from all impurity spots.

Protocol: Step-by-Step Flash Column Chromatography
  • Column Preparation: Select an appropriate size column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of the crude sample. Pack the column using the "slurry method" by mixing the silica gel with the initial mobile phase and pouring it into the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane) and mix it with a small amount of silica gel. Evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin eluting with the mobile phase determined from TLC analysis. An isocratic elution (constant solvent composition) can be used if separation is good, but a gradient elution (gradually increasing the polarity of the mobile phase) is often more effective for complex mixtures.[7]

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Table 2: Typical Column Chromatography Conditions

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for moderately polar organic compounds.
Mobile Phase Hexane / Ethyl Acetate (e.g., 9:1 to 7:3 gradient)Provides a good polarity range to elute the product while retaining more polar impurities.
Sample Loading Dry LoadingPrevents band broadening and improves resolution compared to wet loading.
Detection UV light (254 nm) on TLC platesThe phenanthrene core is highly UV-active, making visualization straightforward.

Method 3: Preparative HPLC for High-Purity Polishing

For applications demanding the highest level of purity (>99.5%), or when isomers are particularly difficult to separate, preparative HPLC is the ultimate solution. It operates on the same principles as analytical HPLC but is scaled up to handle larger sample loads.[8][9]

Principle of Operation

A high-pressure liquid mobile phase is pumped through a column packed with small-particle stationary phase. The high resolution is achieved through the efficiency of these columns. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile), is the most common mode for purifying aromatic compounds.[10]

From Analytical to Preparative: A Matter of Scale

The key to successful preparative HPLC is to first develop a robust separation method on an analytical scale. This allows for optimization of the column, mobile phase, and gradient conditions without consuming large amounts of sample or solvent.

HPLC_Scaling cluster_analytical Analytical Method Development cluster_prep Preparative Scale-Up A1 Select Column (e.g., C18, 4.6 mm ID) A2 Optimize Mobile Phase (e.g., H₂O/ACN gradient) A1->A2 A3 Determine Retention Time of Target Compound A2->A3 P1 Select Larger Column (e.g., C18, 20-50 mm ID) A3->P1 Scale-Up Transfer P2 Adjust Flow Rate & Gradient Proportionally P1->P2 P3 Calculate Sample Load and Inject P2->P3 P4 Collect Fractions Based on UV Signal P3->P4

Caption: Workflow for scaling an HPLC method from analytical to preparative scale.

Protocol: General Preparative HPLC Workflow
  • Analytical Method Development: Using an analytical HPLC system, screen different C18 columns and mobile phase gradients (e.g., water/acetonitrile or water/methanol, often with 0.1% trifluoroacetic acid or formic acid to improve peak shape) to achieve baseline separation of the target compound from its impurities.

  • Scale-Up: Choose a preparative column with the same stationary phase chemistry but a larger internal diameter. Scale the flow rate and gradient times according to the column dimensions.

  • Sample Preparation: Dissolve the partially purified sample from recrystallization or column chromatography in a suitable solvent (ideally the initial mobile phase) and filter it through a 0.45 µm filter to prevent column blockage.

  • Purification Run: Inject the sample onto the preparative HPLC system. Monitor the elution profile using a UV detector.

  • Fraction Collection: Collect the fraction(s) corresponding to the peak of the pure this compound. Automated fraction collectors can trigger collection based on the UV signal.

  • Product Isolation: Combine the pure fractions. The organic solvent (acetonitrile/methanol) can be removed by rotary evaporation. If the mobile phase contained a non-volatile buffer, a subsequent liquid-liquid extraction or solid-phase extraction step may be necessary to isolate the final compound.

  • Purity Verification: Analyze the final product using analytical HPLC to confirm its purity.

Safety and Handling

Researchers must handle this compound and all associated solvents with care.

  • Chemical Hazards: Aromatic amines and brominated aromatic compounds should be treated as potentially toxic and irritant. Always consult the Safety Data Sheet (SDS) before handling.[5][11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Organic Syntheses. (n.d.). Phenanthrene, 9-bromo-. Organic Syntheses Procedure. Retrieved from [Link]

  • Al-gawafi, I., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Ardena. (n.d.). Preparative HPLC Purification. Retrieved from [Link]

  • ResearchGate. (2022, July 31). (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • American Chemical Society. (2022, April 18). An Adaptable Water-Soluble Molecular Boat for Selective Separation of Phenanthrene from Isomeric Anthracene. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (2021, March 3). Selective Separation of Phenanthrene from Aromatic Isomer Mixtures by a Water-Soluble Azobenzene-Based Macrocycle. Journal of the American Chemical Society. Retrieved from [Link]

  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Co-crystallization turned on the phosphorescence of phenanthrene by C–Br⋯π halogen bonding, π–hole⋯π bonding and other assisting interactions. CrystEngComm. Retrieved from [Link]

  • Google Patents. (n.d.). CN103373893A - Preparation method of phenanthrene compounds.
  • Google Patents. (n.d.). CN107151197B - A kind of preparation method of 9-brophenanthrene.
  • ResearchGate. (2025, August 5). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Retrieved from [Link]

  • National Institutes of Health. (2024, May 27). Host–Guest Cocrystallization of Phenanthrene[7]arene Macrocycles Facilitating Structure Determination of Liquid Organic Molecules. PMC. Retrieved from [Link]

  • American Chemical Society. (n.d.). Derivatives of Phenanthrene. The Preparation of 9-Amino-, 9-Iodo- and 9-Fluorophenanthrene. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemsrc. (2025, August 23). 9-Bromophenanthrene | CAS#:573-17-1. Retrieved from [Link]

  • Fotofachversand. (n.d.). SAFETY DATA SHEET Bromophen Developer (Part B). Retrieved from [Link]

  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
  • ResearchGate. (2025, August 9). (PDF) Phenanthrene Purification: Comparison of Zone Melting and Co-Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN112028778A - Synthesis and impurity identification method of bromhexine hydrochloride process impurity positioning reference substance.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 9-Bromophenanthren-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 9-Bromophenanthren-3-amine. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block. Phenanthrene derivatives are foundational scaffolds in the development of pharmaceuticals, organic electronics, and advanced materials. However, the unique electronic properties and steric profile of the phenanthrene core can present challenges in synthetic optimization.

This document, structured in a practical question-and-answer format, provides in-depth troubleshooting strategies and detailed protocols. Our goal is to move beyond simple procedural lists and explain the fundamental chemical principles behind each recommendation, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purity of Starting Material

Question 1: I am planning to synthesize this compound. What is a reliable synthetic route and what are the critical control points?

Answer: Synthesizing this compound requires careful control of regioselectivity during electrophilic substitution reactions on the phenanthrene core. The 9- and 10-positions are the most reactive sites[1][2]. A common and effective strategy involves a three-step sequence starting from phenanthrene: nitration, reduction, and then bromination.

Synthetic Pathway Overview:

  • Nitration: Phenanthrene is nitrated to yield a mixture of nitroisomers. The 3-nitrophenanthrene isomer is often a significant product, though other isomers will form[3][4].

  • Reduction: The nitro group of the isolated 3-nitrophenanthrene is reduced to an amine (phenanthren-3-amine).

  • Bromination: The resulting phenanthren-3-amine is selectively brominated at the C-9 position. The directing effect of the amine group and the inherent reactivity of the C-9 position favor the formation of the desired product.

Critical Considerations:

  • Isomer Separation: The initial nitration step will produce a mixture of isomers. Meticulous purification by column chromatography or recrystallization is essential to isolate the pure 3-nitrophenanthrene intermediate. The presence of other isomers will lead to impurities in the final product that are very difficult to remove.

  • Bromination Conditions: Standard brominating agents like N-Bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or CH3CN) are typically effective for the final step. The reaction should be monitored closely to prevent over-bromination.

Palladium-Catalyzed Cross-Coupling Reactions

Question 2: My Buchwald-Hartwig amination reaction using this compound is showing low conversion and/or yield. How can I optimize it?

Answer: Low conversion in Buchwald-Hartwig aminations involving sterically demanding and electron-rich substrates like this compound is a common challenge. The issue often stems from suboptimal choices of ligand, base, or catalyst system, which fail to efficiently facilitate the catalytic cycle.[5]

Below is a systematic troubleshooting workflow.

Buchwald_Hartwig_Troubleshooting start Low Yield (<50%) catalyst Catalyst System Precatalyst: Use G3/G4 Palladacycles Traditional: Ensure Pd(0) formation start->catalyst 1. Check Catalyst ligand Ligand Choice Bulky Biarylphosphines (e.g., RuPhos, BrettPhos) Rationale: Promotes reductive elimination catalyst->ligand 2. Optimize Ligand base Base Selection Strong, Non-nucleophilic (NaOtBu, LHMDS) Consider solubility ligand->base 3. Screen Base solvent Solvent & Temperature Anhydrous & Degassed (Toluene, Dioxane) Elevate Temp (80-110 °C) base->solvent 4. Adjust Conditions result Improved Yield solvent->result Spectro_Data sub This compound HNMR 1H NMR (Aromatic Protons: ~7.5-8.8 ppm) (Amine Protons: Broad, ~3.5-4.5 ppm) sub->HNMR Proton Signals CNMR 13C NMR (Aromatic Carbons: ~110-150 ppm) (C-Br: ~115-125 ppm) (C-NH2: ~140-150 ppm) sub->CNMR Carbon Environment IR Infrared (IR) (N-H Stretch: 3300-3500 cm⁻¹, two bands) (C-N Stretch: ~1250-1350 cm⁻¹) (C-Br Stretch: ~500-650 cm⁻¹) sub->IR Functional Groups

Sources

Technical Support Center: Synthesis of 9-Bromophenanthren-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-Bromophenanthren-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this multi-step synthesis. My aim is to equip you with the foresight to anticipate common challenges and the expertise to resolve them, ensuring the integrity and success of your experiments.

Table of Contents

  • Introduction: Synthetic Strategy & Core Challenges

  • Troubleshooting Guide & FAQs

    • Part A: Synthesis of 9-Bromophenanthrene (Starting Material)

    • Part B: Nitration of 9-Bromophenanthrene

    • Part C: Reduction of 9-Bromo-3-nitrophenanthrene

    • Part D: Alternative Routes (e.g., Buchwald-Hartwig Amination)

  • Experimental Protocols

    • Protocol 1: Electrophilic Bromination of Phenanthrene

    • Protocol 2: Nitration of 9-Bromophenanthrene

    • Protocol 3: Reduction of 9-Bromo-3-nitrophenanthrene

  • References

Introduction: Synthetic Strategy & Core Challenges

The synthesis of this compound is a nuanced process that typically follows a three-step linear sequence: electrophilic bromination, regioselective nitration, and subsequent reduction. Each step presents a unique set of challenges, primarily centered around regioselectivity and the management of byproducts.

The phenanthrene core possesses distinct electronic characteristics. The 9- and 10-positions are the most electron-rich and sterically accessible, making them highly susceptible to electrophilic attack.[1] This inherent reactivity is both an advantage for the initial bromination and a challenge for subsequent functionalization, where precise control is paramount.

This guide will dissect each stage of the most common synthetic pathway, highlighting potential pitfalls and offering robust solutions.

Phenanthrene Phenanthrene Step1 Step 1: Bromination Phenanthrene->Step1 Bromophenanthrene 9-Bromophenanthrene Step1->Bromophenanthrene Step2 Step 2: Nitration Bromophenanthrene->Step2 Nitrophenanthrene 9-Bromo-3-nitrophenanthrene Step2->Nitrophenanthrene Step3 Step 3: Reduction Nitrophenanthrene->Step3 FinalProduct This compound Step3->FinalProduct

Caption: General synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter. The solutions provided are based on established chemical principles and validated experimental observations.

Part A: Synthesis of 9-Bromophenanthrene (Starting Material)

The direct bromination of phenanthrene is the most common entry point.[2] While seemingly straightforward, controlling the extent of bromination is key to a clean product profile.

FAQ 1: My bromination reaction yields a significant amount of a second, less polar spot by TLC, and my final yield of 9-bromophenanthrene is low. What is happening?

Answer: You are likely observing the formation of dibrominated byproducts. The 9-position of phenanthrene is highly activated; once monosubstituted, the molecule can undergo a second bromination, often at the 3- or 10-positions.

  • Causality: Over-bromination occurs when an excess of the brominating agent (e.g., Br₂) is used, or the reaction time is too long. The initial product, 9-bromophenanthrene, is still sufficiently activated to react further.

  • Troubleshooting:

    • Stoichiometry Control: Use no more than 1.0 equivalent of bromine. A slight substoichiometric amount (e.g., 0.95 eq) can be beneficial to avoid over-bromination, at the cost of some unreacted starting material.

    • Slow Addition: Add the bromine solution dropwise to the refluxing solution of phenanthrene in a suitable solvent like carbon tetrachloride or acetic acid.[3] This maintains a low instantaneous concentration of the electrophile.

    • Reaction Monitoring: Monitor the reaction closely by TLC or GC-MS. Quench the reaction as soon as the phenanthrene is consumed or the desired product concentration is maximized.

    • Quenching: Upon completion, quench any residual bromine with a reducing agent like sodium thiosulfate or sodium bisulfite solution.[4]

FAQ 2: After workup, my crude product is a dark, oily residue that is difficult to purify. How can I improve this?

Answer: This issue often stems from impurities in the starting phenanthrene or degradation during the reaction.

  • Causality: Technical grade phenanthrene can contain other polycyclic aromatic hydrocarbons (PAHs) like anthracene, which are highly reactive and can form complex, colored byproducts.

  • Troubleshooting:

    • Purify Starting Material: It is highly recommended to purify technical grade phenanthrene before use. A common method is recrystallization from ethanol, followed by oxidative treatment with chromic anhydride in acetic acid to remove more reactive impurities like anthracene.[3]

    • Purification of 9-Bromophenanthrene: The crude product can be purified by distillation under reduced pressure followed by recrystallization from ethanol.[3] Column chromatography (silica gel, hexanes/dichloromethane gradient) is also effective for removing both unreacted starting material and dibrominated byproducts.

Compound Typical Rf (Hexanes) Notes
Phenanthrene~0.4Starting Material
9-Bromophenanthrene ~0.3 Desired Product
Dibromophenanthrenes~0.2Common Byproduct

Table 1: Representative TLC data for the bromination of phenanthrene.

Part B: Nitration of 9-Bromophenanthrene

This step is critical for installing the nitrogen functionality at the desired C3 position. The directing effects of the C9-bromo substituent and the inherent reactivity of the phenanthrene nucleus are in competition.

FAQ 3: My nitration reaction produced multiple isomers. How can I favor the formation of 9-Bromo-3-nitrophenanthrene?

Answer: The formation of multiple nitro-isomers is the principal challenge in this step. While phenanthrene itself nitrates to give a mixture of isomers (predominantly 3- and 9-), the C9-bromo group, being an ortho-, para-director, will influence the position of the incoming nitro group. However, the electronics of the entire ring system play a significant role.

  • Causality: The electrophilic nitration is governed by kinetic and thermodynamic control. Reaction conditions, particularly temperature and the nature of the nitrating agent, can influence the isomeric ratio.

  • Troubleshooting:

    • Control Temperature: Perform the nitration at a low temperature (e.g., 0 to 5 °C). This generally favors kinetic control and can improve selectivity.

    • Mild Nitrating Agent: Use a well-controlled nitrating agent. A standard mixture of concentrated nitric acid and sulfuric acid is often used, but milder reagents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can sometimes offer better selectivity.

    • Solvent Choice: The choice of solvent can influence the solvation of the intermediate carbocation (arenium ion), thereby affecting the product distribution. Dichloromethane or acetic acid are common choices.

Start 9-Bromophenanthrene Reagent HNO₃ / H₂SO₄ Start->Reagent Desired 9-Bromo-3-nitrophenanthrene Reagent->Desired Major Byproduct1 Other Nitro Isomers Reagent->Byproduct1 Minor Byproduct2 Dinitro compounds Reagent->Byproduct2 Trace

Caption: Product distribution in the nitration of 9-bromophenanthrene.

FAQ 4: I am observing dinitrated byproducts. How can I prevent this?

Answer: Dinitration occurs under forcing conditions.

  • Causality: The first nitro group deactivates the ring, but high temperatures or a large excess of the nitrating agent can still drive a second nitration.

  • Troubleshooting:

    • Strict Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of nitric acid.

    • Low Temperature: Maintain a low reaction temperature throughout the addition and stirring period.

    • Shorter Reaction Time: Monitor the reaction and quench it as soon as the starting material is consumed to prevent over-reaction.

Part C: Reduction of 9-Bromo-3-nitrophenanthrene

The final step converts the nitro group to the target amine. The main concerns are achieving complete reduction without affecting the bromo substituent.

FAQ 5: The reduction of my nitro compound is incomplete, and I observe intermediates. What is the best way to drive the reaction to completion?

Answer: Incomplete reduction is common and leads to byproducts like nitroso and hydroxylamine species.[5]

  • Causality: Insufficient reducing agent, poor reagent activity, or short reaction times can lead to partially reduced intermediates.

  • Troubleshooting:

    • Choice of Reducing Agent: Metal/acid combinations are very effective. Tin(II) chloride (SnCl₂) in ethanol or hydrochloric acid is a classic and reliable method. Iron powder with ammonium chloride in aqueous ethanol is a greener and also effective alternative.[6]

    • Catalytic Hydrogenation: While efficient, catalytic hydrogenation (e.g., H₂, Pd/C) carries a risk of hydrodebromination (loss of the bromine atom). This can be minimized by using specific catalysts (e.g., platinum(IV) oxide) or carefully controlling reaction conditions, but it remains a significant risk.[5]

    • Ensure Sufficient Equivalents: Use a sufficient excess of the metallic reducing agent (e.g., 3-5 equivalents of SnCl₂ or Fe) to ensure the reaction goes to completion.

    • Heat: Many reductions require heating to reflux to proceed at a reasonable rate.

FAQ 6: My final product seems to have lost its bromine atom. Why did this happen?

Answer: You are observing hydrodebromination, a common side reaction.

  • Causality: This is most frequently seen with catalytic hydrogenation, where the palladium or platinum catalyst can also catalyze the cleavage of the C-Br bond. Certain metal/acid conditions can also promote this side reaction, though it is less common.

  • Troubleshooting:

    • Avoid Catalytic Hydrogenation: If debromination is a problem, switch to a chemical reductant like SnCl₂/HCl or Fe/NH₄Cl, which are generally chemoselective for the nitro group in the presence of aryl bromides.[7]

    • Optimize Hydrogenation: If hydrogenation is necessary, screen different catalysts and conditions. Sometimes adding a catalyst poison (like quinoline) in small amounts can suppress dehalogenation, but this may also slow the desired reduction.

Byproduct Type Potential Cause Recommended Action
Isomeric AminesIncomplete separation of nitro-isomersImprove purification of the nitro-intermediate
Debrominated AmineCatalytic hydrogenationSwitch to chemical reduction (SnCl₂, Fe)
Partially Reduced SpeciesInsufficient reducing agent/timeIncrease equivalents of reductant and/or reaction time/temp

Table 2: Troubleshooting common byproducts in the reduction step.

Part D: Alternative Routes (e.g., Buchwald-Hartwig Amination)

Modern cross-coupling methods offer a more direct, albeit often more expensive, route to the target molecule.

FAQ 7: Could I synthesize this molecule using a Buchwald-Hartwig amination starting from 3,9-dibromophenanthrene?

Answer: This is a theoretically viable but challenging approach.

  • Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[8][9] The primary challenge would be achieving selective mono-amination at the C3 position over the more reactive C9 position.

  • Considerations:

    • Reactivity Difference: The C-Br bond at the 9-position is generally more reactive in palladium-catalyzed cross-coupling reactions than a C-Br bond at the 3-position due to electronic and steric factors. This would likely lead to the undesired 9-amino-3-bromophenanthrene as the major product.

    • Ligand and Condition Screening: Extensive screening of palladium catalysts, phosphine ligands, bases, and temperatures would be required to find a window of selectivity for the C3 position. This would be a significant research project in itself.[10]

    • Starting Material: The synthesis of 3,9-dibromophenanthrene would be the necessary first step.

A more plausible cross-coupling strategy might involve starting with 9-bromophenanthrene-3-boronic acid and using a Chan-Lam amination, or starting with 3-amino-9-bromophenanthrene if it were readily available. The linear synthesis described above remains the more practical and predictable route for most laboratory settings.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical capabilities.

Protocol 1: Electrophilic Bromination of Phenanthrene

Adapted from Organic Syntheses.[3]

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a sealed mechanical stirrer, and a dropping funnel, dissolve purified phenanthrene (1.0 eq) in carbon tetrachloride (approx. 0.5-1.0 M).

  • Reaction: Heat the mixture to a gentle reflux. From the dropping funnel, add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise over 2-3 hours.

  • Monitoring: After the addition is complete, continue stirring at reflux for an additional 2 hours. Monitor the disappearance of phenanthrene by TLC.

  • Workup: Cool the reaction mixture. If necessary, wash with an aqueous solution of sodium bisulfite to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from ethanol to yield 9-bromophenanthrene as a white to off-white solid.

Protocol 2: Nitration of 9-Bromophenanthrene
  • Setup: In a round-bottom flask, dissolve 9-bromophenanthrene (1.0 eq) in glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (1.1 eq) at 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of 9-bromophenanthrene, ensuring the internal temperature does not rise above 10 °C.

  • Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the progress by TLC.

  • Workup: Carefully pour the reaction mixture over crushed ice with vigorous stirring. The solid precipitate is collected by vacuum filtration and washed thoroughly with water until the washings are neutral.

  • Purification: The crude solid, a mixture of isomers, is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the 9-bromo-3-nitrophenanthrene isomer.

Protocol 3: Reduction of 9-Bromo-3-nitrophenanthrene

Based on standard nitro group reduction protocols.[6]

  • Setup: In a round-bottom flask, suspend 9-bromo-3-nitrophenanthrene (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reaction: Add ammonium chloride (3.0 eq) to the mixture and heat to reflux.

  • Monitoring: Stir vigorously at reflux for 4-8 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of a more polar, fluorescent spot corresponding to the amine.

  • Workup: Cool the reaction mixture and filter through a pad of celite to remove the iron salts, washing the pad with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate to remove most of the ethanol. Add ethyl acetate and water. Basify the aqueous layer with sodium carbonate or dilute ammonium hydroxide to pH ~8-9 to ensure the amine is in its free base form. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography if necessary.

References

  • Bachmann, W. E. (n.d.). Phenanthrene, 9-bromo-. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN107151197B - A kind of preparation method of 9-brophenanthrene.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 9-Bromophenanthrene. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The addition of bromine to phenanthrene in methanol as a solvent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Derivatives of Phenanthrene. The Preparation of 9-Amino-, 9-Iodo- and 9-Fluorophenanthrene. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cu-catalyzed C–H amination/Ullmann N-arylation domino reaction: a straightforward synthesis of 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine. Retrieved from [Link]

  • Google Patents. (n.d.). US3131221A - Separation and purification of fatty acid amines.
  • YouTube. (2023). MCQ-271: About Bromination of Phenanthrene by Dr. Tanmoy Biswas (IIT-JEE, IIT-JAM, BSMS, CSIR-NET). Retrieved from [Link]

  • Chemsrc. (n.d.). 9-Bromophenanthrene. Retrieved from [Link]

  • ResearchGate. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Synthesis of Amines. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
  • ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of an Anion Receptor Using 3,6-Diaminophenanthrene as a Scaffold. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Reduction of α,β-unsaturated nitro compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Google Patents. (n.d.). WO1992018445A1 - Method for the manufacture of 3-aminophenol.
  • Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3-aminopyridine. Retrieved from [Link]

Sources

improving yield and purity of 9-Bromophenanthren-3-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 9-Bromophenanthren-3-amine. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. Our goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you optimize yield, improve purity, and troubleshoot common experimental hurdles.

Overview of Synthetic Strategy

The synthesis of this compound is a challenging endeavor due to the nuanced reactivity of the phenanthrene core. Direct bromination of 3-aminophenanthrene is often unselective due to the strong activating nature of the amine group and its potential protonation by HBr generated in situ, which would alter its directing effects[1]. A more reliable and controlled approach involves a three-step sequence that manages regioselectivity at each stage. This guide will focus on the most robust pathway:

  • Nitration of Phenanthrene to form 3-Nitrophenanthrene.

  • Regioselective Bromination of 3-Nitrophenanthrene to yield 9-Bromo-3-nitrophenanthrene.

  • Reduction of the nitro group to afford the target compound, this compound.

This strategy introduces the substituents in an order that leverages their electronic directing effects to achieve the desired isomer with maximal purity.

Synthetic_Pathway Phenanthrene Phenanthrene Nitrophenanthrene 3-Nitrophenanthrene Phenanthrene->Nitrophenanthrene 1. Nitration (HNO₃/H₂SO₄) BromoNitro 9-Bromo-3-nitrophenanthrene Nitrophenanthrene->BromoNitro 2. Bromination (Br₂, Lewis Acid) FinalProduct This compound BromoNitro->FinalProduct 3. Reduction (e.g., Fe/NH₄Cl) Troubleshooting_Bromination Start Low Yield in Bromination Step CheckMoisture Were anhydrous conditions maintained? Start->CheckMoisture CheckCatalyst Is the Lewis acid catalyst active and sufficient? CheckMoisture->CheckCatalyst Yes Sol1 Solution: Use oven-dried glassware. Use anhydrous solvents and reagents. CheckMoisture->Sol1 No CheckTemp Was the reaction temperature optimized? CheckCatalyst->CheckTemp Yes Sol2 Solution: Use fresh, anhydrous FeBr₃. Consider increasing catalyst loading (e.g., to 0.3 eq). CheckCatalyst->Sol2 No Sol3 Solution: Gently heat the reaction (e.g., 40-50 °C). Monitor via TLC to avoid side reactions. CheckTemp->Sol3 No

Sources

Technical Support Center: Synthesis of Substituted Phenanthrenes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted phenanthrenes. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing these valuable polycyclic aromatic hydrocarbons (PAHs). Phenanthrene cores are integral to numerous natural products, pharmaceuticals, and materials, yet their synthesis is often fraught with challenges ranging from poor regioselectivity to low yields, particularly when dealing with sterically hindered or functionally diverse derivatives.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common experimental failures and offer field-proven solutions to overcome them.

Section 1: General Troubleshooting & Purification

This section addresses common issues applicable to multiple synthetic routes.

FAQ 1: My reaction mixture is a complex, inseparable tar, and I can't isolate my desired phenanthrene. What's going on?

Answer: This is a frequent and frustrating issue, often pointing to harsh reaction conditions, particularly in classical methods like the Scholl or Elbs reactions which can cause charring and polymerization.[1][3]

Primary Causes & Troubleshooting Steps:

  • Overly Harsh Conditions: High temperatures or excessively strong Lewis acids (in Friedel-Crafts type steps) can lead to decomposition and unwanted side reactions.

    • Solution: Systematically lower the reaction temperature. If using a Lewis acid like AlCl₃, consider switching to a milder one (e.g., SnCl₄, B(C₆F₅)₃) or using stoichiometric amounts rather than a large excess.[4]

  • Oxygen Sensitivity: Dihydrophenanthrene intermediates, especially in photochemical reactions, can be sensitive to air, leading to side products if not properly oxidized to the final aromatic phenanthrene.

    • Solution: Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) until the oxidative step. For photocyclizations, the presence of an oxidant like iodine is crucial for the final aromatization step.[5][6]

  • Impure Starting Materials: Impurities in solvents or starting materials can initiate polymerization or competing side reactions.

    • Solution: Always use freshly distilled solvents and verify the purity of your starting materials by NMR or GC-MS before beginning the synthesis.

Troubleshooting Workflow for Failed Reactions

Below is a general workflow to diagnose a failed or low-yielding reaction.

G start Reaction Failure (Low/No Product) check_sm Verify Starting Materials (NMR, GC-MS) start->check_sm sm_ok Purity OK? check_sm->sm_ok reagents Check Reagents (Anhydrous? Active?) sm_ok->reagents Yes purify_sm Purify/Replace Starting Materials sm_ok->purify_sm No reagents_ok Reagents OK? reagents->reagents_ok conditions Analyze Conditions (Temp, Time, Atmosphere) reagents_ok->conditions Yes replace_reagents Use Fresh/Dry Reagents reagents_ok->replace_reagents No conditions_ok Conditions Correct? conditions->conditions_ok optimize Systematically Optimize Conditions conditions_ok->optimize No success Successful Synthesis conditions_ok->success Yes purify_sm->start replace_reagents->start optimize->start

Caption: A decision tree for systematic troubleshooting.

Section 2: Challenges in Classical Synthetic Routes

Classical methods are powerful but often lack subtlety, leading to specific, predictable problems.

FAQ 2: My Haworth synthesis is giving a low yield and a mixture of regioisomers. How can I improve selectivity?

Answer: The Haworth synthesis, which relies on a Friedel-Crafts acylation of naphthalene with succinic anhydride followed by cyclization and aromatization, is notorious for regioselectivity issues.[7][8] The initial acylation can occur at either the α or β position of naphthalene, and the final ring closure can also lead to isomers.

Causality and Solutions:

  • Acylation Regioselectivity: The position of the initial Friedel-Crafts acylation is highly dependent on reaction conditions.

    • High-Temperature Kinetic Control: Using a solvent like nitrobenzene at temperatures above 60°C typically favors acylation at the β-position (C-2) of naphthalene.[7]

    • Low-Temperature Thermodynamic Control: At lower temperatures, α-substitution (C-1) is often preferred.

  • Cyclization Step: The intramolecular Friedel-Crafts alkylation (ring closure) is an electrophilic aromatic substitution on the naphthalene core. The presence of the existing acyl chain deactivates the ring, making this step difficult and sometimes requiring harsh conditions like polyphosphoric acid (PPA).[3] This can lead to low yields.

    • Improving Cyclization: Ensure the preceding Clemmensen reduction of the ketone is complete. The deactivating keto-group makes cyclization nearly impossible.[3] If PPA is causing charring, anhydrous SnCl₄ in dichloromethane can be a milder alternative.[9]

Parameter Condition for α-Substitution Condition for β-Substitution Rationale
Solvent Carbon Disulfide (CS₂)NitrobenzeneSolvent polarity and complexation with the acylating agent influence regiochemical outcomes.
Temperature < 60 °C> 60 °CControls the kinetic vs. thermodynamic product distribution.[7]
FAQ 3: The Pschorr reaction to form my phenanthrene core is failing. What are the critical parameters?

Answer: The Pschorr reaction involves the intramolecular cyclization of a diazotized Z-2-aminostilbene derivative.[10][11] While powerful, its success hinges on the stability of the diazonium salt and the efficiency of the radical cyclization.

Critical Failure Points:

  • Incomplete Diazotization: The reaction of the amine with nitrous acid must be complete.

    • Solution: Perform the diazotization at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Use a slight excess of sodium nitrite and a strong acid like HCl or H₂SO₄.

  • Poor Radical Generation/Trapping: The key step is the generation of an aryl radical which then attacks the adjacent aromatic ring.[12]

    • Solution: A copper catalyst (Cu₂O or copper powder) is traditionally used to facilitate the decomposition of the diazonium salt and subsequent cyclization.[11] In some cases, improved yields are observed when the diazonium ion is treated with iodide ion, which proceeds through an aryl iodide intermediate.[10]

  • Incorrect Stilbene Isomer: The reaction requires the Z (cis) isomer of the 2-aminostilbene precursor for the two aryl rings to be in proximity for cyclization.

    • Solution: Ensure the stereochemistry of your stilbene precursor is correct. If you have the E (trans) isomer, it may need to be isomerized to the Z form, often via photochemical methods, before attempting the Pschorr cyclization.

Section 3: Challenges in Modern Synthetic Routes

Modern methods offer milder conditions and better functional group tolerance but come with their own set of challenges.

FAQ 4: My Mallory photocyclization (stilbene photocyclization) has a very low yield and requires extreme dilution. Is there a way to make this more practical?

Answer: The Mallory reaction, the photocyclization of a stilbene to a phenanthrene, is a cornerstone of modern synthesis.[1] The low yield and high dilution requirements are classic limitations of this method.[1][6] The high dilution (~10⁻³ to 10⁻⁵ M) is necessary to prevent intermolecular [2+2] cycloadditions, a common side reaction.[1]

Improving Efficiency and Scalability:

  • Flow Chemistry: The most significant advance in overcoming these limitations is the use of continuous flow reactors.[6][13] A flow setup is ideal for photochemical reactions because the narrow channels ensure uniform irradiation of the entire reaction mixture, something that is difficult to achieve in a large batch reactor due to the Beer-Lambert law.[1][6] This allows for higher concentrations and dramatically reduced reaction times, making gram-scale synthesis feasible.[6]

  • Oxidant Choice: The reaction proceeds via a dihydrophenanthrene intermediate that must be oxidized.[5]

    • Iodine: Molecular iodine is the most common and effective oxidant.

    • Air/Oxygen: While seemingly convenient, oxidation by air is often less efficient and can lead to side products.

  • HI Scavenger: The oxidation with iodine produces HI.[6] This acid can cause side reactions. Including a scavenger like propylene oxide or THF can improve yields.[6]

Mechanism of Mallory Photocyclization

G cluster_0 Photochemical Steps cluster_1 Oxidative Step A E-Stilbene B Z-Stilbene A->B (Isomerization) C 4a,4b-Dihydrophenanthrene B->C (Electrocyclization) D Phenanthrene C->D [O] (e.g., I₂, O₂)

Caption: Key stages of the Mallory photocyclization reaction.

FAQ 5: I am attempting a Suzuki coupling to build my phenanthrene precursor, but the yield is poor. How can I troubleshoot this?

Answer: Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are exceptionally powerful for building the biaryl backbone needed for many phenanthrene syntheses.[14][15][16] Poor yields often stem from catalyst deactivation, incorrect base/solvent choice, or issues with the boronic acid/ester.

Troubleshooting Protocol for Suzuki-Miyaura Coupling:

  • Catalyst and Ligand: The choice of palladium source and ligand is critical.

    • Standard: Pd(PPh₃)₄ is a robust, general-purpose catalyst.[14]

    • Hindered Substrates: For sterically demanding couplings, more active catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) may be necessary.

  • Base Selection: The base is crucial for the transmetalation step.

    • Common Choices: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are effective. The choice can be solvent-dependent. For sensitive substrates, a milder base may be required.

  • Solvent System: A mixture of an organic solvent (like Toluene, Dioxane, or DME) and an aqueous solution of the base is typical. Ensure solvents are thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Boronic Acid Quality: Boronic acids can degrade over time, especially through dehydration to form boroxines.

    • Solution: Use fresh, high-quality boronic acid. If degradation is suspected, you can sometimes regenerate the boronic acid by dissolving it in a solvent like ether and washing with aqueous base, followed by re-acidification and extraction.

  • Reaction Temperature: Most Suzuki couplings require heat (80-110 °C). Microwave irradiation can sometimes dramatically improve yields and reduce reaction times for challenging couplings.[14]

Section 4: Overcoming Steric and Regiochemical Hurdles
FAQ 6: I need to synthesize a phenanthrene with bulky substituents in the 'bay region' (C4 and C5 positions), but my cyclization reactions fail. What strategies exist for this?

Answer: Synthesizing sterically hindered phenanthrenes, especially those with substituents in the crowded bay region, is a significant challenge.[2] The steric clash between the bulky groups increases the activation energy for the final ring-closing step, making many traditional methods ineffective and leading to very low yields.[2][4]

Specialized Synthetic Strategies:

  • Acid-Catalyzed Bisannulation: A modern and highly effective method involves the acid-catalyzed reaction of a benzenediacetaldehyde with two equivalents of an alkyne.[2][4] This approach has been shown to successfully form highly substituted and twisted phenanthrenes by carefully selecting the Lewis acid (e.g., B(C₆F₅)₃), solvent, and temperature to favor the formation of the most sterically hindered product.[2]

  • PtCl₂-Catalyzed Cycloisomerization: An alternative strategy involves the 6-endo-dig cyclization of readily available biphenyl derivatives that have an alkyne unit at an ortho position. This reaction, catalyzed by PtCl₂, proceeds through a π-coordination mechanism and shows a strong preference for forming the six-membered ring of the phenanthrene core.[17]

  • Photocyclodehydrohalogenation: This variation of the Mallory reaction is highly regioselective and can be used to synthesize PAHs that are otherwise difficult to access.[5] It involves using a stilbene precursor with a halogen (like chlorine or bromine) at the ortho-position of one of the phenyl rings. Upon photo-induced cyclization, the elimination of HX (e.g., HCl) drives the reaction to the aromatized product, often with high regioselectivity.[5]

References
  • Cascade Synthesis of Phenanthrenes under Photoirradiation.
  • Photochemical cyclization for synthesis of PAHs. (a) Two pathways toward phenanthrene via oxidation or HX elimination.
  • Direct One-Pot Synthesis of Phenanthrenes via Suzuki−Miyaura Coupling/Aldol Condensation Cascade Reaction.
  • Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes. PMC - NIH.
  • Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiarom
  • A challenging synthesis. The Royal Society of Chemistry.
  • Synthesis of sterically hindered 4,5-diarylphenanthrenes via acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes. Chemical Science (RSC Publishing).
  • Directed Metalation–Suzuki–Miyaura Cross-Coupling Strategies: Regioselective Synthesis of Hydroxylated 1-Methyl-phenanthrenes.
  • PAH: Anthracene and phenanthrene. Source not specified.
  • Phenanthrene. Wikipedia.
  • Heo's phenanthrene synthesis by utilizing Suzuki‐Miyaura reaction.
  • Application Notes and Protocols for the Synthesis of 1-Phenylanthracene via Suzuki Cross-Coupling Reaction. Benchchem.
  • Phenanthrene synthesis. Química Organica.org.
  • The Pschorr reaction is a method of synthesis of phenanthrenes... (1 Answer). Transtutors.
  • PHENANTHRENE Method of Preparations 1. Haworth synthesis. Gyan Sanchay.
  • Pschorr cycliz
  • Flexible Synthesis of Phenanthrenes by a PtCl2-Catalyzed Cycloisomerization Reaction.
  • Pschorr Reaction. Organic Chemistry Portal.
  • Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes. Beilstein Journals.
  • Application Notes and Protocols for the Haworth Synthesis of Phenanthrene. Benchchem.

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Technical Support Center: Purification of 9-Bromophenanthren-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 9-Bromophenanthren-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this valuable synthetic intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding this compound and its purification.

Q1: What is this compound and why is its purity critical?

This compound is a polycyclic aromatic amine. Its rigid, planar phenanthrene core, combined with the reactive amine and bromo functionalities, makes it a key building block in the synthesis of advanced materials and pharmaceutical compounds. High purity is essential as residual impurities can interfere with subsequent reactions, leading to lower yields, complex side products, and catalyst poisoning in sensitive cross-coupling reactions.

Q2: What are the most common impurities in a crude reaction mixture of this compound?

The impurity profile largely depends on the synthetic route. A common synthesis involves the bromination of phenanthrene to give 9-bromophenanthrene, followed by nitration and subsequent reduction of the nitro group to an amine.

Common Impurities Include:

  • Unreacted Starting Materials: 9-bromophenanthrene.

  • Reaction Intermediates: 9-bromo-3-nitrophenanthrene (from incomplete reduction).

  • Isomeric Byproducts: Other brominated or nitrated phenanthrene isomers formed during the synthesis of the precursor. For instance, nitration of phenanthrene can yield a mixture of isomers.[1][2]

  • Over-brominated Species: Dibromophenanthrene derivatives.

  • Reagents and Catalysts: Residual reducing agents (e.g., tin salts if using SnCl₂/HCl) or catalysts from preceding steps.

Q3: What initial analytical steps should I take before attempting purification?

Before any purification, it is crucial to analyze the crude mixture to devise an effective strategy.

  • Thin Layer Chromatography (TLC): A quick and invaluable tool. Run the crude sample on a silica plate using a solvent system like Hexane:Ethyl Acetate (e.g., 7:3) or Dichloromethane:Methanol (e.g., 9.5:0.5). This helps to visualize the number of components and estimate their relative polarities.

  • ¹H NMR Spectroscopy: Dissolve a small sample of the crude material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). This provides a more detailed picture of the major components and can help identify the main impurities if their spectra are known.

  • Solubility Tests: Test the solubility of the crude material in various common laboratory solvents (e.g., hexanes, toluene, ethyl acetate, methanol, water). This information is critical for selecting an appropriate technique, whether it be recrystallization or chromatography.[2][3]

Part 2: Troubleshooting Purification by Column Chromatography

Column chromatography is the most versatile method for purifying this compound from complex mixtures. However, its basic amine functionality presents unique challenges on standard silica gel.

Q4: My compound is streaking badly on the TLC plate and I'm getting poor separation. What is happening?

This is the most common issue when chromatographing amines on silica gel. The problem stems from the interaction between the basic amine and the acidic silanol (Si-OH) groups on the surface of the silica. This strong acid-base interaction leads to peak tailing and, in severe cases, irreversible adsorption.[4]

Diagram: Amine Interaction with Silica Gel

G cluster_0 Standard Silica Column cluster_1 Silica Column with Basic Modifier Silica Silica Amine R-NH₂ Amine->Silica:f1 Strong Acid-Base Interaction (Causes Tailing) Silica_mod Silica_mod Amine_mod R-NH₂ Amine_mod->Silica_mod:f0 Weak Interaction (Good Elution) Modifier Et₃N (TEA) Modifier->Silica_mod:f1 Neutralizes Acidic Sites G Start Crude Mixture in Organic Solvent (e.g., DCM or Ether) AddAcid Add dilute aq. HCl (e.g., 1M) Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer: Neutral Impurities (e.g., 9-bromophenanthrene) Separate1->Organic1 Impurities Aqueous1 Aqueous Layer: Protonated Amine Salt [R-NH₃]⁺Cl⁻ Separate1->Aqueous1 Product Wash Wash aqueous layer with fresh organic solvent Aqueous1->Wash Basify Add aq. NaOH to aqueous layer until basic (pH > 10) Wash->Basify Precipitate Product precipitates or is extracted back into organic solvent Basify->Precipitate Separate2 Filter solid or Separate Layers Precipitate->Separate2 Product Pure this compound Separate2->Product

Sources

stability issues of 9-Bromophenanthren-3-amine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 9-Bromophenanthren-3-amine

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. As a key building block in the synthesis of advanced materials, pharmaceuticals, and organic electronics, its unique structure presents both significant opportunities and distinct stability challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice based on established chemical principles and field-proven insights. We will move beyond simple procedural steps to explore the underlying causality of common issues, empowering you to design more robust and successful experiments.

This document is structured as a series of frequently asked questions (FAQs) that directly address the stability and reactivity issues most commonly encountered when working with this molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture containing this compound is turning dark brown or black upon heating or exposure to air. What is causing this degradation?

A1: This is a classic sign of oxidation of the aromatic amine.

The 3-amino group makes the electron-rich phenanthrene ring system highly susceptible to oxidation.[1][2] This process can be initiated by atmospheric oxygen, trace metal impurities, or certain reaction conditions, leading to the formation of highly colored, often polymeric, byproducts.

Causality & Mechanism: Aromatic amines can undergo oxidation through a series of single-electron transfer (SET) steps to form radical cations.[3] These reactive intermediates can then dimerize or polymerize, leading to complex, deeply colored mixtures. The process is often autocatalytic and accelerated by heat and light. Flavoproteins in biological systems, for example, are known to oxidize amines through similar mechanisms.[2][3]

Troubleshooting & Prevention:

  • Atmosphere Control: The most critical step is to rigorously exclude oxygen. Reactions should be conducted under an inert atmosphere (Argon or Nitrogen).

  • Solvent Degassing: Use solvents that have been thoroughly degassed. Standard methods include freeze-pump-thaw cycles or sparging with an inert gas for 30-60 minutes.

  • Temperature Management: Avoid excessive temperatures. If a reaction requires heat, increase the temperature gradually and monitor for color changes.

  • Antioxidant Additives: In some cases, trace amounts of antioxidants like BHT (butylated hydroxytoluene) can be added, but their compatibility with downstream steps must be verified.

  • pH Adjustment: Maintaining a slightly acidic pH can protonate the amine, forming the ammonium salt. This significantly reduces the electron-donating ability of the nitrogen, thereby increasing its stability against oxidation.[4][5] However, this will also render the amine non-nucleophilic.

Q2: I am observing significant loss of the bromine substituent in my product, often replaced by a hydrogen. What is this side reaction and how can I mitigate it?

A2: You are likely encountering reductive dehalogenation (hydrodebromination).

The Carbon-Bromine bond on the phenanthrene ring is susceptible to cleavage under reductive conditions, especially in the presence of transition metal catalysts (like Palladium or Nickel), bases, and a hydrogen source.[6][7][8]

Common Scenarios & Causality:

  • Catalytic Hydrogenation: If you are attempting to reduce another functional group in the molecule using catalysts like Palladium on Carbon (Pd/C) with H₂ gas, dehalogenation is a very common and expected side reaction.[6][9] Aryl bromides are reduced more readily than aryl chlorides under these conditions.[7][8]

  • Cross-Coupling Reactions (e.g., Suzuki, Heck): In palladium-catalyzed cross-coupling reactions, the catalyst itself (in a low oxidation state) can sometimes catalyze the reduction of the C-Br bond if a suitable hydrogen donor is present. Common hydrogen sources include solvent (e.g., alcohols), certain bases, or even trace water.

  • Strong Reducing Agents: Reagents like sodium borohydride (NaBH₄) in the presence of a copper catalyst, or other hydride sources, can also effect hydrodehalogenation.[10]

Troubleshooting & Prevention:

  • Catalyst Choice: If a reduction is necessary elsewhere in the molecule, consider alternative, non-catalytic methods or milder catalytic systems that are less prone to promoting dehalogenation.

  • Reaction Conditions for Cross-Coupling:

    • Base Selection: Use non-coordinating, anhydrous bases.

    • Solvent Purity: Ensure solvents are dry and free of potential hydrogen donors.

    • Minimize Reaction Time: Do not let reactions run longer than necessary, as this increases the likelihood of side reactions.

  • Protecting Groups: While less common for this specific issue, if dehalogenation is unavoidable under required conditions, a change in synthetic strategy might be necessary.

Visualizing Degradation Pathways

The two primary instability issues, oxidation and dehalogenation, are often dictated by the choice of reaction conditions. The following workflow can help diagnose the likely degradation pathway.

G cluster_no_color start Reaction Failure (Low Yield / Impure Product) color Is the reaction mixture darkly colored (brown/black)? start->color mass_spec Does Mass Spec show loss of 79/81 Da (Bromine)? color->mass_spec Yes color->mass_spec No mass_spec_no Does Mass Spec show loss of 79/81 Da (Bromine)? oxidation Primary Issue: Oxidation of Amine mass_spec->oxidation No both Complex Degradation: Both pathways may be active mass_spec->both Yes dehalogenation Primary Issue: Reductive Dehalogenation other Other issues likely (e.g., poor reactivity, wrong conditions) mass_spec_no->dehalogenation Yes mass_spec_no->other No

Sources

troubleshooting failed reactions with 9-Bromophenanthren-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Bromophenanthren-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the use of this versatile but sterically demanding building block. Phenanthrene derivatives are crucial scaffolds in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and resolve issues encountered during your synthetic campaigns.

Troubleshooting Guide: Failed Reactions

This section addresses common failure modes in cross-coupling reactions involving this compound. The bulky, electron-rich nature of the phenanthrene core requires careful optimization of reaction parameters.

Scenario 1: Failure in Suzuki-Miyaura C-C Bond Formation

Question: My Suzuki-Miyaura coupling between this compound and an arylboronic acid is resulting in low to no yield of the desired biaryl product. What are the primary causes and how can I troubleshoot this?

Answer: Low or no conversion in the Suzuki-Miyaura coupling of this compound is a frequent issue, primarily stemming from the steric hindrance around the C9-Br bond and the electronic properties of the substrate. The reaction's success hinges on optimizing three key areas: the catalyst system (palladium source and ligand), the base, and the reaction conditions.

A systematic approach is crucial for identifying the root cause of failure.[2]

Before extensive optimization, it's essential to rule out fundamental errors in reagent quality and reaction setup.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

General troubleshooting workflow for failed Suzuki-Miyaura coupling.

The primary hurdle is the oxidative addition of the bulky this compound to the palladium(0) center.[3] A standard catalyst like Pd(PPh₃)₄ may be insufficient.

  • Causality: The large phenanthrene scaffold sterically shields the C-Br bond. To overcome this, the palladium catalyst must be highly active and coordinatively unsaturated. This is achieved by using bulky, electron-rich phosphine ligands that promote the formation of a monoligated L-Pd(0) species, which is the active catalyst for oxidative addition.[4][5]

  • Troubleshooting Steps:

    • Switch to a Modern Ligand: Employ bulky, electron-rich biaryl phosphine ligands (Buchwald ligands). These are specifically designed for challenging cross-couplings.[6][7]

    • Use a Pre-catalyst: Use a well-defined palladium(II) pre-catalyst. These are air-stable and generate the active Pd(0) species more reliably in situ upon activation by the base.[8]

    • Optimize Pd:Ligand Ratio: For monodentate ligands, a 1:2 or 1:2.2 ratio of Pd to ligand is typically optimal. Excess ligand can inhibit the reaction by creating a coordinatively saturated, less reactive palladium center.

Parameter Standard Approach (Often Fails) Recommended for this compound Rationale
Pd Source Pd(OAc)₂, Pd(PPh₃)₄G2/G3/G4 Palladacycle Pre-catalysts, Pd₂(dba)₃Air-stable, reliable in situ generation of active Pd(0).[9]
Ligand PPh₃, P(o-tol)₃SPhos, XPhos, RuPhos, BrettPhosBulky, electron-rich ligands that accelerate oxidative addition and reductive elimination for sterically hindered substrates.[4][6][10]

The base is critical for activating the boronic acid to facilitate transmetalation to the palladium center.[11]

  • Causality: The base reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[12] The solubility of this boronate salt and the other reagents is highly dependent on the solvent system.

  • Troubleshooting Steps:

    • Screen Bases: Aqueous solutions of inorganic bases are common. Potassium phosphate (K₃PO₄) is often effective for sterically hindered couplings. Cesium carbonate (Cs₂CO₃) is a stronger, more soluble base that can be beneficial.

    • Solvent Choice: A biphasic solvent system like Toluene/H₂O or Dioxane/H₂O is standard.[12] For poorly soluble substrates, a polar aprotic solvent like DMF or NMP can be used, but rigorous degassing is critical. The choice of solvent can significantly impact reaction rates and outcomes.[8]

    • Consider Anhydrous Conditions: In some cases, particularly with base-sensitive functional groups, powdered, anhydrous bases like KF can be used, though they may require higher temperatures.[11]

Scenario 2: Failure in Buchwald-Hartwig C-N Bond Formation

Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but I am only recovering starting material or observing significant hydrodebromination. What should I do?

Answer: The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds.[13][14] For a substrate like this compound, the challenges are similar to the Suzuki coupling: steric hindrance and potential side reactions like hydrodebromination (replacement of -Br with -H).

graph TD { rankdir=LR; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Buchwald-Hartwig cycle and competing hydrodebromination.

This is the most critical aspect for successful amination.[15]

  • Causality: The choice of ligand dictates the stability of the palladium intermediates and the relative rates of reductive elimination versus side reactions.[16] The base must be strong enough to deprotonate the amine (or the amine-Pd complex) but not so harsh that it causes degradation or promotes side reactions.

  • Troubleshooting Steps:

    • Ligand Selection: For sterically hindered aryl bromides, bulky, electron-rich phosphine ligands are essential.[17] Josiphos-type or biarylphosphine ligands are excellent starting points.

    • Base Selection: Strong, non-nucleophilic alkoxide bases are the standard. Sodium tert-butoxide (NaOtBu) is common and highly effective. For more sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be used.[9][16] The solubility of the base is also a factor; ensure vigorous stirring.[9]

    • Catalyst Loading: While typical loadings are 1-2 mol %, challenging couplings may require higher loadings (up to 5 mol %). However, simply increasing the catalyst amount without optimizing the ligand and base is often ineffective.[18]

Parameter Common Bases Properties & Considerations
Strong Bases NaOtBu, KOtBu, LHMDSHighly effective, promote fast reaction rates. Incompatible with base-sensitive groups (e.g., esters).[9][16]
Weaker Bases Cs₂CO₃, K₃PO₄Better for substrates with sensitive functional groups. May require higher temperatures or longer reaction times.[19]

This side reaction occurs when a palladium-hydride species is formed, which then reductively eliminates to give the Ar-H product.

  • Causality: The palladium-hydride can form via β-hydride elimination from the phosphine ligand, the amine substrate, or the alkoxide base. It can also arise from trace water in the reaction.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried and the reaction is run under a rigorously inert atmosphere (Argon or Nitrogen).[2]

    • Ligand Choice: Ligands that are less prone to β-hydride elimination, such as those lacking β-hydrogens on their alkyl substituents (e.g., cataCXium A), can be beneficial.

    • Lower Temperature: If the desired reaction is sluggish, increasing the temperature is a common reflex. However, higher temperatures can sometimes disproportionately accelerate the rate of side reactions.[16] Try running the reaction for a longer time at a more moderate temperature (e.g., 80-100 °C).

Scenario 3: Failure in Ullmann C-N or C-O Coupling

Question: My copper-catalyzed Ullmann condensation with this compound is not working. What are the key parameters to investigate?

Answer: The Ullmann reaction is a classical method for forming C-N, C-O, and C-S bonds, typically using a copper catalyst.[20] While often supplanted by palladium-catalyzed methods, it remains useful, especially for certain nucleophiles. However, traditional Ullmann conditions are harsh (high temperatures, stoichiometric copper).[21] Modern, ligand-accelerated protocols are milder but require careful optimization.

  • Causality: The mechanism is thought to involve oxidative addition of the aryl halide to a Cu(I) species.[20] The reaction is often sensitive to the copper source, the presence and type of ligand, the base, and the solvent.

  • Troubleshooting Steps:

    • Copper Source: Copper(I) salts like CuI are generally more effective than Cu(II) salts or copper metal, as they do not require an initial reduction step.

    • Add a Ligand: Ligandless Ullmann reactions often require very high temperatures (>150 °C). The addition of a chelating ligand, such as 1,10-phenanthroline, L-proline, or various diamines, can dramatically lower the required reaction temperature and improve yields.[22][23]

    • Solvent and Base: A strong base like K₂CO₃ or Cs₂CO₃ is typically required.[22] High-boiling polar aprotic solvents like DMF, NMP, or DMSO are commonly used to ensure all components remain in solution at the required temperature.

    • Substrate Purity: The reaction can be sensitive to impurities that may chelate to the copper catalyst and inhibit it. Ensure high purity of all starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling procedures for this compound? A: Like many aromatic amines, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., in a desiccator or glovebox). It is sensitive to light and air, which can cause gradual oxidation and discoloration, potentially impacting its reactivity. Use standard personal protective equipment (gloves, safety glasses, lab coat) when handling.

Q2: What is the general solubility profile of this compound? A: While specific quantitative data is limited, based on its structure—a large, polycyclic aromatic hydrocarbon core with a polar amine group—its solubility can be predicted. It is expected to have poor solubility in water and aliphatic hydrocarbons (e.g., hexanes). It should exhibit good to moderate solubility in common polar aprotic organic solvents such as tetrahydrofuran (THF), 1,4-dioxane, N,N-dimethylformamide (DMF), and toluene, especially upon gentle heating.[24][25]

Q3: Can the amine group in this compound interfere with the cross-coupling reaction? A: Yes, the free amine group can potentially act as a ligand for the palladium or copper catalyst, leading to catalyst inhibition. In most cross-coupling reactions, the desired coupling partner (e.g., the boronic acid in a Suzuki reaction or the added amine in a Buchwald-Hartwig reaction) will outcompete it. However, if you are performing a coupling at the C9-Br position and the N-H bond is not involved, and you still suspect inhibition, you can temporarily protect the amine group (e.g., as a carbamate or amide) before the coupling and deprotect it afterward.

Q4: Are there alternative coupling partners to boronic acids for Suzuki-Miyaura reactions with this substrate? A: Yes. If you suspect your boronic acid is unstable or prone to homocoupling (protodeborylation), you can use more robust alternatives. Organotrifluoroborate salts (e.g., potassium aryltrifluoroborates) or boronate esters (e.g., pinacol esters) are excellent substitutes.[12] They are often more stable, easier to handle, and can sometimes provide higher yields in challenging couplings.

Experimental Protocol: Screening for Buchwald-Hartwig Amination

This protocol provides a robust method for screening multiple conditions in parallel to efficiently optimize the amination of this compound.

Objective: To identify the optimal ligand and base for the coupling of this compound with a generic secondary amine (e.g., morpholine).

Materials:

  • This compound

  • Morpholine

  • Pd₂(dba)₃ (Palladium source)

  • Ligand 1 (e.g., XPhos), Ligand 2 (e.g., RuPhos)

  • Base 1 (NaOtBu), Base 2 (LHMDS)

  • Anhydrous Toluene

  • Inert atmosphere glovebox or Schlenk line

  • Array of reaction vials with stir bars

Procedure:

  • Stock Solution Preparation (inside a glovebox):

    • Prepare a 0.1 M stock solution of this compound in anhydrous toluene.

    • Prepare a 0.01 M stock solution of Pd₂(dba)₃ in anhydrous toluene.

    • Prepare 0.022 M stock solutions for each ligand (for a 1:2.2 Pd:Ligand ratio) in anhydrous toluene.

  • Reaction Setup (4 parallel reactions):

    • To each of four labeled reaction vials, add the appropriate solid base (1.4 mmol).

    • Vial 1: NaOtBu

    • Vial 2: NaOtBu

    • Vial 3: LHMDS

    • Vial 4: LHMDS

  • Reagent Addition (inside a glovebox):

    • Add this compound stock solution (1.0 mL, 0.1 mmol) to each vial.

    • Add morpholine (1.2 mmol, 1.2 equivalents) to each vial.

    • Add the Pd₂(dba)₃ stock solution (0.5 mL, 0.005 mmol Pd, 1 mol % Pd) to each vial.

    • Vials 1 & 3: Add Ligand 1 stock solution (0.5 mL, 0.011 mmol, 2.2 mol %).

    • Vials 2 & 4: Add Ligand 2 stock solution (0.5 mL, 0.011 mmol, 2.2 mol %).

  • Reaction Execution:

    • Seal the vials tightly.

    • Remove the vials from the glovebox and place them in a pre-heated reaction block at 100 °C.

    • Stir vigorously for 12-24 hours.

  • Analysis:

    • After cooling to room temperature, take an aliquot from each reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a small plug of silica.

    • Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the relative conversion to product and identify any major side products. This comparative analysis will quickly reveal the most promising ligand/base combination for further optimization and scale-up.

References

  • National Institutes of Health (NIH). (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. [Link]

  • Google Books.
  • National Institutes of Health (NIH). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination - Reagent Guides. [Link]

  • ACS Publications. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. [Link]

  • Wikipedia. Phenanthrene. [Link]

  • Royal Society of Chemistry. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • Pharmaguideline. Polynuclear Hydrocarbons: Synthesis and Reactions. [Link]

  • PubMed. Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents. [Link]

  • PubMed. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. [Link]

  • Organic Chemistry Portal. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?[Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • University of Sheffield. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]

  • National Institutes of Health (NIH). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]

  • National Institutes of Health (NIH). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. [Link]

  • National Institutes of Health (NIH). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Quora. Are amines soluble in organic solvents?[Link]

  • University of Michigan. Properties of Common Organic Solvents. [Link]

  • PubMed Central. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [Link]

  • ResearchGate. Allylic C-H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. [Link]

  • National Institutes of Health (NIH). Deaminative cross-coupling of amines by boryl radical β-scission. [Link]

Sources

side reaction pathways for 9-Bromophenanthren-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 9-Bromophenanthren-3-amine

Welcome to the technical support guide for this compound (CAS: 7473-67-8). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile bifunctional building block. Our goal is to provide you with field-proven insights and troubleshooting strategies to mitigate common side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic applications of this compound?

This compound is a valuable intermediate primarily utilized in cross-coupling reactions to construct complex polycyclic aromatic structures. Its two distinct functional groups—an aryl bromide at the C9 position and a primary amine at the C3 position—allow for sequential, regioselective functionalization. The most common applications include:

  • Palladium-catalyzed Cross-Coupling: The aryl bromide is an excellent handle for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings to form new C-C, C-N, or C-O bonds.[1][2][3]

  • Amine Derivatization: The nucleophilic primary amine can be readily acylated, alkylated, or used as a directing group.[4][5]

  • Advanced Materials & Medicinal Chemistry: It serves as a key building block for organic light-emitting diodes (OLEDs), fluorescent probes, and pharmacologically active scaffolds.

Q2: What are the major categories of side reactions I should be aware of when using this molecule?

The primary challenges arise from the molecule's dual reactivity and the conditions often employed in cross-coupling chemistry. The main side reaction pathways are:

  • Hydrodehalogenation: Loss of the bromine atom, resulting in 3-aminophenanthrene.

  • Oxidative Reactions: The amine group is susceptible to oxidation, leading to colored impurities, dimers (azo compounds), or polymerization.[6][7]

  • Homocoupling (Dimerization): Self-coupling of the aryl bromide to form bromo-biphenanthrene amine or other dimeric structures.[8][9]

  • Competitive N-Arylation: The amine of one molecule can react with the bromide of another, leading to oligomerization, especially under Buchwald-Hartwig conditions.[10]

Q3: How should I store and handle this compound to ensure its stability?

Due to the presence of the aromatic amine, this compound can be sensitive to light and air.

  • Storage: Store in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C).

  • Handling: When weighing and transferring the material, minimize its exposure to air and ambient light. Use in a well-ventilated fume hood. For solution-based reactions, ensure solvents are thoroughly degassed to prevent oxidation of the amine.

Troubleshooting Guide: Side Reaction Pathways

This section addresses specific experimental problems, their underlying chemical causes, and actionable solutions.

Problem 1: Significant formation of 3-aminophenanthrene (dehalogenated product) is observed.

This is one of the most common side reactions, particularly in palladium-catalyzed processes like Buchwald-Hartwig or Suzuki couplings.

  • Probable Cause: Hydrodehalogenation. This occurs when the aryl bromide is reductively cleaved and replaced with a hydrogen atom. In palladium catalysis, this can happen via several mechanisms, including the β-hydride elimination from a palladium-amido intermediate, which is a known unproductive pathway in Buchwald-Hartwig aminations.[11]

  • Solutions & Mitigation Strategies:

    • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos) are often superior as they promote faster reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.[12]

    • Base Selection: Use of a weaker base can sometimes suppress this side reaction. If using a strong base like NaOtBu or LHMDS, ensure precise stoichiometry. Consider switching to a carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base, especially in Suzuki couplings.[1][13]

    • Solvent Purity: Ensure anhydrous and peroxide-free solvents. Protic impurities or residual water can serve as a proton source for the dehalogenation.

    • Temperature Control: Running the reaction at the lowest effective temperature can minimize this and other side reactions.

Protocol: Minimizing Hydrodehalogenation in a Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Loading: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 15-20 minutes. This is critical to prevent amine oxidation.

  • Solvent Addition: Add thoroughly degassed solvent (e.g., 1,4-dioxane/water 4:1) via cannula or syringe.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until starting material is consumed.

  • Work-up: Cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

Problem 2: My reaction mixture turns dark brown/black, and I isolate insoluble tar-like material.

This points towards oxidative degradation or polymerization.

  • Probable Cause A: Oxidation of the Amine. Aromatic amines are easily oxidized, especially at elevated temperatures in the presence of trace oxygen or metal catalysts. This can form highly colored radical cations that polymerize or form complex mixtures.[6][14]

  • Probable Cause B: Oligomerization. Under coupling conditions (especially Buchwald-Hartwig), the amine of one molecule can displace the bromide of another in a palladium-catalyzed self-coupling reaction, leading to insoluble, high-molecular-weight oligomers.

  • Solutions & Mitigation Strategies:

    • Rigorous Degassing: This is non-negotiable. Degas all solvents by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.

    • Temperature Management: Avoid unnecessarily high temperatures or prolonged reaction times. Once the reaction is complete by analytical monitoring, proceed with the work-up immediately.

    • Stoichiometry Control: In reactions where an external amine or nucleophile is used, ensure it is present in a slight excess to favor the desired cross-coupling over self-reaction.

Problem 3: I've isolated a high-molecular-weight byproduct consistent with a dimer.

Dimerization can occur via two main pathways.

  • Probable Cause A: Reductive Homocoupling (Ullmann-type). Two molecules of this compound couple at the C9 position to form a biaryl compound. This is often promoted by Pd(0) catalysts, especially at higher concentrations or temperatures.[9]

  • Probable Cause B: Oxidative Azo Coupling. The amine functionalities of two molecules can oxidize and couple to form an azo bridge (-N=N-). This is less common under reductive cross-coupling conditions but can occur if significant air is introduced.

  • Solutions & Mitigation Strategies:

    • Optimize Catalyst Loading: Using a lower catalyst loading can sometimes disfavor the bimolecular homocoupling pathway.

    • Ligand Effects: Certain ligands are known to suppress homocoupling. For Suzuki reactions, bulky, electron-rich monophosphine ligands are often effective.[13]

    • Control Reaction Rate: Slower addition of one of the coupling partners (if practical) can maintain a low concentration of the reactive species and disfavor dimerization.

Visualizing Reaction Pathways

The following diagrams illustrate the desired transformation versus the key side reaction pathways discussed.

G SM This compound + Coupling Partner Desired Desired Product (Cross-Coupling) SM->Desired   Desired Pathway (e.g., Suzuki, B-H) Dehalo Hydrodehalogenation Product (3-Aminophenanthrene) SM->Dehalo Side Reaction 1 Dimer Homocoupling Product (Biphenanthrene Dimer) SM->Dimer Side Reaction 2 Oxid Oxidation/Polymerization (Tar, Azo-compounds) SM->Oxid Side Reaction 3 TroubleshootingWorkflow start Low Yield or Complex Mixture? check_lcms Analyze crude reaction by LC-MS/TLC start->check_lcms sm_present Significant SM remains check_lcms->sm_present Yes sm_consumed SM consumed check_lcms->sm_consumed No action_sm Cause: Inactive Catalyst / Low Temp Solution: 1. Check catalyst/ligand quality. 2. Increase temperature. 3. Screen alternative catalysts. sm_present->action_sm identify_product Identify major byproduct(s) sm_consumed->identify_product is_dehalo Dehalogenated product? identify_product->is_dehalo Mass = -Br+H is_dimer Dimer / Homocoupling? identify_product->is_dimer Mass ~ 2x SM is_tar Tar / Baseline material? identify_product->is_tar Insoluble/Complex action_dehalo Cause: Hydrodehalogenation Solution: 1. Change ligand/base combination. 2. Use rigorously dry solvents. 3. Lower reaction temperature. is_dehalo->action_dehalo action_dimer Cause: Homocoupling Solution: 1. Lower catalyst loading. 2. Adjust stoichiometry. 3. Use bulkier ligands. is_dimer->action_dimer action_tar Cause: Oxidation Solution: 1. Improve degassing procedure. 2. Maintain strict inert atmosphere. 3. Reduce reaction time. is_tar->action_tar

Caption: A logical workflow for troubleshooting reactions.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Suzuki Coupling. Cambridge University Press. [Link]

  • 9-Bromophenanthrene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. PharmaCompass. [Link]

  • Phenanthrene-Extended Phenazine Dication: An Electrochromic Conformational Switch Presenting Dual Reactivity - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Wiley Online Library. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Oxidation of Amines by Flavoproteins - PMC - NIH. National Center for Biotechnology Information. [Link]

  • A kind of preparation method of 9-brophenanthrene - Google Patents.
  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen. University of Groningen Research Portal. [Link]

  • The Gabriel Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Suzuki cross-coupling reaction - YouTube. YouTube. [Link]

  • Reactions of Amines - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Dimerization reactions with oxidized brominated thiophenes | Request PDF - ResearchGate. ResearchGate. [Link]

  • Chemical aspects of amine oxidation by flavoprotein enzymes - RSC Publishing. Royal Society of Chemistry. [Link]

  • Synthesis of Partially and Fully Fused Polyaromatics by Annulative Chlorophenylene Dimerization - PubMed. National Center for Biotechnology Information. [Link]

  • Amine Reactivity - MSU chemistry. Michigan State University Department of Chemistry. [Link]

  • Dimerization reactions of aryl selenophen-2-yl-substituted thiocarbonyl S-methanides as diradical processes: a computational study - Beilstein Journals. Beilstein Journals. [Link]

  • Reactions of Amines - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling with 9-Bromophenanthren-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 9-bromophenanthren-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying this sterically hindered and electronically distinct substrate. Our goal is to provide not just protocols, but the underlying logic to empower you to make informed decisions in your experimental design and effectively troubleshoot common issues.

The structure of this compound presents a unique set of challenges. The polycyclic aromatic system is electron-rich, which can slow the rate-determining oxidative addition step in many catalytic cycles.[1] Furthermore, the presence of a primary amine introduces a potential coordinating group that can interact with the palladium catalyst, alongside the desired reactivity at the C-Br bond. This guide provides a systematic approach to selecting the right catalyst system and overcoming these hurdles.

Section 1: Catalyst System Selection: A Decision-Making Workflow

Choosing a catalyst system is not a one-size-fits-all process. The optimal conditions depend heavily on the desired transformation. We have found that a logical, step-wise approach to selecting your catalyst, ligand, and base provides the highest probability of success.

Below is a workflow to guide your initial catalyst screening.

Catalyst_Selection_Workflow cluster_start Step 1: Identify Reaction Type cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_sonogashira Sonogashira (C-C, alkyne) cluster_optimization Step 2: Troubleshoot & Optimize Reaction_Type What is your desired C-C or C-N bond? Suzuki_Catalyst Pd Source: Pd(OAc)2 or G3-XPhos Ligand: XPhos or SPhos Base: K3PO4 or K2CO3 Solvent: Toluene/H2O or Dioxane/H2O Reaction_Type->Suzuki_Catalyst Aryl-Aryl/ Alkyl Buchwald_Catalyst Pd Source: Pd2(dba)3 or G3-BrettPhos Ligand: BrettPhos or RuPhos Base: NaOtBu or LHMDS Solvent: Toluene or Dioxane Reaction_Type->Buchwald_Catalyst Aryl-Amine Sonogashira_Catalyst Pd Source: Pd(PPh3)4 or PdCl2(PPh3)2 Co-catalyst: CuI Base: Et3N or DIPEA Solvent: THF or DMF Reaction_Type->Sonogashira_Catalyst Aryl-Alkyne Troubleshoot Low Yield or Side Reactions? Suzuki_Catalyst->Troubleshoot Buchwald_Catalyst->Troubleshoot Sonogashira_Catalyst->Troubleshoot Solutions Consult Troubleshooting Guide: - Change Ligand - Screen Bases - Adjust Temperature Troubleshoot->Solutions

Caption: Catalyst selection workflow for this compound.

Frequently Asked Questions (FAQs) - Catalyst Selection

Q1: Why are bulky, electron-rich phosphine ligands (like Buchwald ligands) recommended for this substrate?

A: The carbon-bromine bond on the electron-rich phenanthrene ring is strong and less susceptible to oxidative addition by palladium(0), which is often the rate-limiting step of the catalytic cycle.[2] Sterically bulky and electron-donating ligands, such as the dialkylbiarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos, BrettPhos), are crucial for promoting this key step.[3][4] These ligands form highly active, monoligated palladium(0) species that are effective for coupling challenging aryl halides.[3]

Q2: What is a palladium precatalyst, and why is it preferable to mixing a palladium source and ligand myself?

A: Palladium precatalysts are stable, well-defined Pd(II) complexes that contain a 1:1 ratio of palladium to the desired phosphine ligand.[3] Using a precatalyst, such as a Buchwald G3 or G4 palladacycle, offers several advantages over generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand.[3][5]

  • Reliability and Reproducibility: Precatalysts ensure the formation of a consistent, active catalytic species, avoiding variability from incomplete ligand association or degradation.[3]

  • Air and Moisture Stability: Many precatalysts are bench-stable solids, simplifying reaction setup compared to air-sensitive Pd(0) sources.[6]

  • Efficiency: They often lead to faster reactions and lower catalyst loadings because they efficiently generate the active monoligated Pd(0) species upon activation by a base.

Q3: The substrate has an amine. Will this interfere with the reaction, and how do I choose a base?

A: Yes, the primary amine can potentially coordinate to the palladium center, acting as a competitive ligand and inhibiting catalysis. The choice of base is critical to mitigate this and other side reactions.

  • For Suzuki-Miyaura Coupling: A moderately weak inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is a good starting point. Stronger bases like alkoxides (e.g., NaOtBu) can promote side reactions. A small amount of water is often required for reactions involving inorganic bases to facilitate the transmetalation step.[1][7]

  • For Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the coupling amine. Sodium tert-butoxide (NaOtBu) is the most common choice. For substrates with base-sensitive functional groups, weaker bases or alternative conditions may be necessary.[5]

  • For Sonogashira Coupling: An organic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the terminal alkyne and often as a solvent or co-solvent.[8]

Section 2: Troubleshooting Guide

Even with the best starting conditions, challenges can arise. This section addresses the most common issues encountered when working with this compound.

Troubleshooting_Guide cluster_low_yield Low or No Conversion cluster_side_products Major Side Products Problem Initial Observation Cause_OA Poor Oxidative Addition Problem->Cause_OA Low Yield Cause_Inhibition Catalyst Inhibition (by substrate amine) Problem->Cause_Inhibition Low Yield Cause_Homo Homocoupling (of boronic acid or alkyne) Problem->Cause_Homo Side Products Cause_Debromo Debromination Problem->Cause_Debromo Side Products Solution_OA 1. Increase temperature. 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos -> RuPhos). 3. Use a precatalyst. Cause_OA->Solution_OA Solution_Inhibition 1. Increase catalyst/ligand loading. 2. Screen different ligand classes (e.g., bidentate like DPPF). 3. (Last resort) N-protection. Cause_Inhibition->Solution_Inhibition Solution_Homo 1. Ensure rigorous degassing of solvents. 2. Maintain a positive pressure of inert gas (N2 or Ar). 3. For Sonogashira, run copper-free if possible. Cause_Homo->Solution_Homo Solution_Debromo 1. Lower reaction temperature. 2. Screen alternative bases (e.g., K3PO4 -> K2CO3). 3. Use a ligand promoting faster reductive elimination. Cause_Debromo->Solution_Debromo

Caption: Logic tree for troubleshooting common cross-coupling issues.

Problem: My reaction shows very low conversion to the desired product.
  • Possible Cause & Explanation: The most likely culprit is inefficient oxidative addition of the palladium catalyst to the C-Br bond. As mentioned, the electron-rich nature of the phenanthrene system can make this step sluggish. Another possibility is catalyst deactivation or inhibition by the substrate's amine group.

  • Troubleshooting Steps:

    • Switch to a More Active Ligand: If you started with a general-purpose ligand like PPh₃, it is almost certainly not active enough. Move to a state-of-the-art Buchwald-type ligand. The choice of ligand can have a dramatic effect on reaction efficiency.[3] See the table below for suggestions.

    • Increase Temperature: Cross-coupling reactions are often temperature-sensitive. Increasing the temperature in 10-20 °C increments can significantly accelerate a slow oxidative addition step.

    • Use a Palladium Precatalyst: If you are not already, using a precatalyst ensures the efficient generation of the active Pd(0) species.[3][5]

    • Verify Reagent Quality: Ensure your solvent is anhydrous and properly degassed. Bases, especially inorganic ones, should be finely ground to maximize surface area.[5]

Problem: I am observing significant amounts of homocoupled byproducts.
  • Possible Cause & Explanation: Homocoupling, such as the formation of biphenyls from boronic acids in a Suzuki reaction or diynes in a Sonogashira reaction, is typically caused by the presence of oxygen.[5][9] Oxygen can interfere with the catalytic cycle, leading to oxidative coupling of your nucleophilic partner.

  • Troubleshooting Steps:

    • Improve Inert Atmosphere Technique: Ensure your reaction vessel is thoroughly purged of air. The most reliable method is to evacuate and backfill with an inert gas (like argon or nitrogen) three times.[5]

    • Degas Solvents Thoroughly: Solvents must be degassed before use. This can be achieved by sparging with an inert gas for 30-60 minutes, or through a series of freeze-pump-thaw cycles.

    • Consider Copper-Free Sonogashira: For Sonogashira couplings, the copper(I) co-catalyst is particularly sensitive to oxygen and is a primary driver of alkyne homocoupling (Glaser coupling).[9] Numerous copper-free protocols have been developed that can mitigate this side reaction.[9]

Section 3: Experimental Protocols and Data

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • G3-XPhos precatalyst (1-2 mol%)

  • XPhos ligand (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Toluene (solvent)

  • Deionized Water (co-solvent)

Procedure:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, G3-XPhos, additional XPhos ligand, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel on a vacuum manifold and backfill with argon or nitrogen. Repeat this cycle a total of three times to ensure an inert atmosphere.[5]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed toluene followed by degassed water via syringe to achieve a typical concentration of 0.1-0.2 M with respect to the limiting reagent. The solvent ratio is typically between 5:1 and 10:1 toluene:water.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 80-110 °C. Stir vigorously for the specified reaction time (typically 12-24 hours).

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Table 1: Comparison of Common Ligands for Challenging Couplings
Ligand NameClassKey FeaturesRecommended For
XPhos DialkylbiarylphosphineVery bulky, electron-rich. General purpose for difficult substrates.Suzuki, Buchwald-Hartwig (secondary amines)
SPhos DialkylbiarylphosphineSimilar to XPhos, sometimes shows complementary reactivity.Suzuki, Buchwald-Hartwig
RuPhos DialkylbiarylphosphineExtremely bulky and electron-rich. Often effective when others fail.Suzuki, Buchwald-Hartwig
BrettPhos DialkylbiarylphosphineSpecifically designed for coupling primary amines and ammonia equivalents.[10]Buchwald-Hartwig (primary amines)
P(t-Bu)₃ TrialkylphosphineVery electron-rich, but less sterically hindered than Buchwald ligands.Suzuki, Sonogashira[11][12]
DPPF Ferrocenyl PhosphineBidentate ligand. Can prevent catalyst dimerization and is effective in some systems.[13]Suzuki, Buchwald-Hartwig

References

  • Körsten, S., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal. Available at: [Link]

  • El-hady, O., et al. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. ResearchGate. Available at: [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Levin, M. D., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science. Available at: [Link]

  • Let's Talk Chemistry. (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube. Available at: [Link]

  • Watson, D. A., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. The Heck coupling reactions of aryl bromides with styrene. Available at: [Link]

  • Ma, D., et al. (2003). Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • Browne, D. L., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species. ACS Central Science. Available at: [Link]

  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available at: [Link]

  • Young, M. C., et al. (2022). Amine-directed Mizoroki–Heck arylation of free allylamines. Organic Chemistry Frontiers. Available at: [Link]

  • Avanthay, M., et al. (2022). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Macmillan Group. Aryl Acid-Alcohol Cross-Coupling. Available at: [Link]

  • Royal Society of Chemistry. RSC Advances. Available at: [Link]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions. Available at: [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Available at: [Link]

  • Young, M. C., et al. (2022). Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. Organic Chemistry Frontiers. Available at: [Link]

  • ResearchGate. Cross-couplings and related reactions of aryl or alkyl halides with.... Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines.... Available at: [Link]

  • ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling. Available at: [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination. YouTube. Available at: [Link]

  • Royal Society of Chemistry. Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. Available at: [Link]

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Technical Support Center: Solvent Effects on the Reactivity of 9-Bromophenanthren-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the critical role of solvents in modulating the reactivity of 9-Bromophenanthren-3-amine. Our goal is to equip you with the foundational knowledge and practical insights necessary to optimize your experimental outcomes.

Introduction: Why Solvent Choice is Critical

This compound is a valuable building block in medicinal chemistry and materials science, prized for its rigid, polycyclic aromatic hydrocarbon (PAH) scaffold. The reactivity of this compound is dominated by the interplay between the electron-donating amine group and the halo-substituent, making it a prime candidate for reactions like Nucleophilic Aromatic Substitution (SNAr). The success of these transformations—in terms of reaction rate, yield, and even mechanistic pathway—is profoundly dictated by the choice of solvent. Understanding these solvent effects is not merely an academic exercise; it is a prerequisite for rational reaction design and efficient troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction type for this compound, and how do solvents influence it?

A1: The most common and synthetically useful reaction for this compound is Nucleophilic Aromatic Substitution (SNAr) . In this reaction, a nucleophile (such as an amine, alcohol, or thiol) displaces the bromide leaving group on the aromatic ring.[1]

The SNAr mechanism typically proceeds through a two-step addition-elimination process:

  • Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex . This step is usually the rate-determining step.

  • Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring.

Solvents play a pivotal role by:

  • Stabilizing Intermediates: The charged Meisenheimer complex is highly polar. Polar solvents can stabilize this intermediate, thereby lowering the activation energy and accelerating the reaction.[2]

  • Modulating Nucleophile Reactivity: The solvent's ability to solvate the nucleophile can either enhance or diminish its reactivity. This is often the most significant factor to consider.[3]

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) TS1 Transition State 1 Reactants->TS1 Addition (Rate-Determining) Intermediate Meisenheimer Complex (Negatively Charged Intermediate) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination Products Substituted Product + Bromide (Br⁻) TS2->Products

Caption: The Addition-Elimination mechanism of SNAr reactions.

Q2: How does solvent polarity (protic vs. aprotic) impact reaction rates?

A2: This is the most crucial question for experimental design. The distinction between polar aprotic and polar protic solvents is fundamental to controlling SNAr reactivity.

  • Polar Aprotic Solvents (Recommended): Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are the preferred choice for SNAr reactions.[1][4] They possess large dipole moments, which allows them to dissolve polar reactants and stabilize the charged Meisenheimer complex. Crucially, they do not have acidic protons. This means they solvate the cation of a nucleophilic salt but leave the anionic nucleophile relatively "free" or "naked." This desolvation enhances the nucleophile's reactivity, leading to significantly faster reaction rates.

  • Polar Protic Solvents (Use with Caution): Solvents like water, ethanol, and methanol have acidic protons capable of hydrogen bonding. While they can stabilize the Meisenheimer complex, they also form a "solvent cage" around the anionic nucleophile through strong hydrogen bonds.[3][5] This solvation shell deactivates the nucleophile, drastically reducing its reactivity and slowing down the reaction.[4] In some cases, using a protic solvent can completely inhibit the reaction.

  • Nonpolar Solvents (Generally Unsuitable): Solvents like Toluene, Hexane, and Benzene are typically poor choices. This compound and most common nucleophiles exhibit very low solubility in these solvents, leading to heterogeneous mixtures and extremely slow or nonexistent reactions.[6][7]

Q3: What is the expected solubility profile of this compound in common lab solvents?
Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, NMPHighly Soluble Excellent at dissolving large, polarizable aromatic systems.[7]
Chlorinated Dichloromethane (DCM)Soluble Good for moderately polar organic compounds.
Ethers Tetrahydrofuran (THF)Soluble Moderately polar; effective for many organic reagents.
Ketones AcetoneModerately Soluble Polar aprotic nature is favorable.
Alcohols Ethanol, MethanolSparingly Soluble The large nonpolar backbone limits solubility despite the solvent's polarity.
Aromatic TolueneSparingly Soluble The aromatic nature helps, but polarity mismatch with the amine and bromide groups can limit solubility.
Aliphatic Hexane, HeptaneInsoluble Polarity mismatch is too great.[7]
Aqueous WaterInsoluble The large, hydrophobic phenanthrene core dominates.[8]

Troubleshooting Guide

Problem: My reaction is very slow or is not proceeding to completion.

This is the most common issue encountered and is frequently linked to solvent choice.

Troubleshooting_Workflow Start Reaction Failure: Low or No Conversion CheckSolvent Step 1: Analyze Solvent Choice Start->CheckSolvent IsProtic Is the solvent polar protic? (e.g., EtOH, H₂O) CheckSolvent->IsProtic Primary Check SwitchToAprotic Solution: Switch to a polar aprotic solvent (e.g., DMF, DMSO) IsProtic->SwitchToAprotic Yes CheckSolubility Are reactants fully dissolved? IsProtic->CheckSolubility No OtherIssues Step 2: Investigate Other Factors - Nucleophile strength? - Reaction temperature? - Catalyst needed? SwitchToAprotic->OtherIssues If still fails IncreaseTemp Solution: Gently increase temperature (e.g., 80-120 °C) CheckSolubility->IncreaseTemp No ChangeSolvent Solution: Try a different polar aprotic solvent with better solvating power (e.g., DMSO) CheckSolubility->ChangeSolvent No CheckSolubility->OtherIssues Yes IncreaseTemp->OtherIssues If still fails ChangeSolvent->OtherIssues If still fails

Caption: A logical workflow for troubleshooting failed reactions.

  • Cause 1: Inappropriate Solvent Type.

    • Diagnosis: You are using a polar protic solvent (e.g., ethanol, methanol). This is the most likely culprit. The solvent is forming hydrogen bonds with your nucleophile, deactivating it.[4]

    • Solution: Switch to a polar aprotic solvent. N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent starting points. They will enhance the nucleophile's reactivity and accelerate the reaction.[4]

  • Cause 2: Poor Solubility.

    • Diagnosis: Even in a suitable solvent, the reactants may not be fully dissolved at room temperature, leading to a slow, heterogeneous reaction.

    • Solution: Increase the reaction temperature. SNAr reactions often require heating to proceed at a reasonable rate. Temperatures between 80-140 °C are common.[4] Always ensure your reactants are stable at the chosen temperature. If solubility remains an issue, consider switching from a solvent like acetonitrile to a stronger one like DMF or DMSO.

  • Cause 3: Weak Nucleophile.

    • Diagnosis: If you have optimized the solvent and temperature but the reaction still fails, your nucleophile may not be strong enough.

    • Solution: If using a neutral nucleophile (e.g., a neutral amine), add a non-nucleophilic base (like K₂CO₃ or Cs₂CO₃) to deprotonate it in situ, thereby increasing its nucleophilicity.

Problem: I am observing significant side product formation.
  • Cause 1: Solvent-Mediated Degradation.

    • Diagnosis: High reaction temperatures in certain solvents can cause degradation of starting materials or products.

    • Solution: Try running the reaction at a lower temperature for a longer period. If that is not effective, consider a different polar aprotic solvent that may allow for lower reaction temperatures.

  • Cause 2: Amine Self-Aggregation in Aprotic Solvents.

    • Diagnosis: In less polar aprotic solvents, amine nucleophiles can self-associate through hydrogen bonding. This can lead to complex kinetics and potentially different reaction pathways.[9][10]

    • Solution: This is an advanced consideration. Using a highly polar aprotic solvent like DMSO can help break up these aggregates. If the issue persists, a detailed mechanistic study may be required.

Experimental Protocols & Data

Solvent Selection Guide for SNAr with this compound
Solvent ClassRecommendationProsCons
Polar Aprotic Excellent Maximizes nucleophile reactivity; good solvating power.[4]Can be difficult to remove under vacuum; requires anhydrous conditions.
Polar Protic Poor Inexpensive and readily available.Deactivates nucleophile via hydrogen bonding; slows reaction.[3]
Nonpolar Not Advised Easy to remove.Poor solubility for reactants; reaction is often impossible.[7]
General Protocol: SNAr of this compound with a Generic Amine Nucleophile

This protocol is a general starting point and must be optimized for your specific nucleophile and substrate.

Materials:

  • This compound (1.0 eq)

  • Amine Nucleophile (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous DMF via syringe, followed by the amine nucleophile.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF and salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Institutes of Health (NIH). Available at: [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. Royal Society of Chemistry (RSC). Available at: [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Available at: [Link]

  • Solvent Effects on the SN1 Reaction. Chemistry LibreTexts. Available at: [Link]

  • Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate. Available at: [Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Phenanthrene, 9-bromo-. Organic Syntheses. Available at: [Link]

  • A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents. ResearchGate. Available at: [Link]

  • A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. Scientific & Academic Publishing. Available at: [Link]

  • Acid-base reactions in organic solvents. Behavior of some halogenated derivatives of phenolsulfonephthalein with different class. National Institute of Standards and Technology (NIST). Available at: [Link]

  • Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube. Available at: [Link]

  • Are amines soluble in organic solvents?. Quora. Available at: [Link]

  • Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]

  • The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. ResearchGate. Available at: [Link]

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. Available at: [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 9-Bromophenanthren-3-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic properties of 9-Bromophenanthren-3-amine and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of how structural modifications influence spectroscopic signatures, offering both theoretical insights and practical experimental protocols.

Introduction

This compound is a functionalized polycyclic aromatic hydrocarbon (PAH) with a phenanthrene backbone. The presence of both an electron-donating amine group and an electron-withdrawing bromine atom on the aromatic system creates a unique electronic environment, making it an interesting candidate for various applications, including organic electronics and pharmaceutical development. Understanding the spectroscopic characteristics of this core molecule and how they are modulated by derivatization is crucial for its identification, characterization, and the rational design of novel compounds with tailored properties.

This guide will explore the application of key spectroscopic techniques—UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to elucidate the structural and electronic properties of this compound and its derivatives. We will examine how the interplay of substituents affects the spectral data, providing a framework for predicting and interpreting the spectroscopic behavior of related compounds.

I. UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic systems like phenanthrene, these transitions are typically π → π* in nature.

The UV-Vis spectrum of phenanthrene exhibits several absorption bands. The introduction of substituents, such as the amino and bromo groups in this compound, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift due to the extension of the conjugated system through its lone pair of electrons. Conversely, the bromo group, while also having lone pairs, can exert both inductive and resonance effects, leading to more complex spectral changes.

Comparative Analysis:

Derivatization of the amino group, for instance, through acylation to form an amide, will alter the electronic properties. The acetyl group is electron-withdrawing, which will reduce the electron-donating ability of the nitrogen atom, likely leading to a hypsochromic (blue) shift compared to the parent amine.

CompoundPredicted λmax (nm)Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹)Rationale for Spectral Shift
Phenanthrene~252, 293, 345[1][2]~69200, 14500, 250Reference spectrum of the core aromatic system.
9-Bromophenanthrene~255, 300, 350VariableThe bromo group causes a slight bathochromic shift.
This compound~260, 310, 365Increased εThe strong electron-donating amino group causes a significant bathochromic shift and increases absorption intensity.
N-(9-bromophenanthren-3-yl)acetamide~258, 305, 360Decreased εThe electron-withdrawing acetyl group reduces the electron-donating effect of the nitrogen, leading to a slight hypsochromic shift compared to the amine.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the analyte in a UV-grade solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to determine a concentration that gives an absorbance reading between 0.2 and 0.8.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the solvent to record a baseline.

    • Rinse the cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the spectrophotometer.

    • Scan a wavelength range from 200 to 400 nm.

    • Record the absorbance spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.[3]

II. Fluorescence Spectroscopy: Exploring Emission Properties

Fluorescence spectroscopy provides information about the electronic structure and environment of a molecule by measuring the light it emits after being excited by a higher energy photon. Aromatic compounds are often fluorescent, and the characteristics of their fluorescence are highly sensitive to their chemical structure and environment.

The introduction of an amino group to the phenanthrene core is expected to enhance fluorescence quantum yield and cause a red shift in the emission spectrum.[4] The bromine atom, due to the heavy-atom effect, may decrease the fluorescence quantum yield by promoting intersystem crossing to the triplet state.

Comparative Analysis:

Derivatization of the amino group will significantly impact the fluorescence properties. For example, acylation to form an amide can alter the emission wavelength and quantum yield.

CompoundPredicted Excitation λmax (nm)Predicted Emission λmax (nm)Predicted Quantum Yield (Φf)Rationale for Fluorescence Changes
Phenanthrene~345~365, 385~0.13Reference fluorescence of the core aromatic system.
9-Bromophenanthrene~350~370, 390< 0.13Heavy-atom effect of bromine can quench fluorescence.
This compound~365~400-450Higher than 9-bromophenanthreneThe amino group enhances fluorescence.
N-(9-bromophenanthren-3-yl)acetamide~360~390-430VariableThe acetyl group alters the electronic properties, affecting the emission.

Experimental Protocol: Fluorescence Spectroscopy

  • Sample Preparation: Prepare dilute solutions of the analyte in a fluorescence-grade solvent (e.g., ethanol) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Measurement:

    • Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.

    • Record the emission spectrum by exciting the sample at its λmax of absorption and scanning the emission wavelengths.

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard with a known quantum yield (e.g., quinine sulfate) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation stock Prepare Stock Solution dilute Prepare Dilute Solutions stock->dilute uv_vis UV-Vis Spectroscopy dilute->uv_vis fluorescence Fluorescence Spectroscopy dilute->fluorescence nmr NMR Spectroscopy dilute->nmr ms Mass Spectrometry dilute->ms uv_data λmax, ε uv_vis->uv_data fluor_data λex, λem, Φf fluorescence->fluor_data nmr_data δ, J-coupling nmr->nmr_data ms_data m/z, Fragmentation ms->ms_data

Caption: General workflow for spectroscopic analysis.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR provide valuable information about the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy: The chemical shifts (δ) of the protons in this compound will be influenced by the electronic effects of the amino and bromo substituents. The aromatic protons will appear in the downfield region (typically 7-9 ppm). The amino protons will likely appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the bromine atom will be influenced by its electronegativity and will appear at a specific chemical shift. The carbon attached to the amino group will be shielded and appear at a lower chemical shift compared to the unsubstituted phenanthrene.

Comparative Analysis:

Derivatization of the amino group will cause significant changes in the NMR spectra. For example, acylation will introduce new signals for the acetyl group (a singlet around 2.2 ppm in ¹H NMR and signals for the methyl and carbonyl carbons in ¹³C NMR). The chemical shifts of the aromatic protons and carbons adjacent to the nitrogen will also be affected.

CompoundPredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)Key Diagnostic Signals
9-BromophenanthreneAromatic protons: ~7.5-8.8Aromatic carbons: ~122-132, C-Br: ~120Complex aromatic multiplet pattern.
This compoundAromatic protons: ~6.8-8.7, NH₂: broad singlet ~3.5-4.5Aromatic carbons: ~110-145, C-NH₂: ~140Upfield shift of protons ortho and para to the amino group.
N-(9-bromophenanthren-3-yl)acetamideAromatic protons: ~7.0-8.8, NH: broad singlet ~8.0-9.0, CH₃: singlet ~2.2Aromatic carbons: ~115-140, C-NH: ~138, C=O: ~169, CH₃: ~24Appearance of acetyl proton and carbon signals; downfield shift of the NH proton.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5][6]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in signal assignment.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling constants to elucidate the structure.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

For this compound, the molecular ion peak (M⁺) will be observed. Due to the presence of bromine, a characteristic isotopic pattern will be seen for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[7]

Comparative Analysis:

Derivatization will result in a corresponding increase in the molecular weight. The fragmentation patterns will also change, providing clues about the structure of the derivative. For example, the acylated derivative will likely show a fragment corresponding to the loss of the acetyl group.

CompoundPredicted Molecular Ion (m/z)Key Fragmentation Pathways
9-Bromophenanthrene256/258 (M⁺)Loss of Br, loss of HBr
This compound271/273 (M⁺)Loss of Br, loss of NH₂, loss of HCN
N-(9-bromophenanthren-3-yl)acetamide313/315 (M⁺)Loss of CH₂CO (ketene), loss of Br, loss of the entire acetylamino group

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., electron ionization (EI) or electrospray ionization (ESI)).

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

fragmentation_pathway M [M]+• (m/z 313/315) N-(9-bromophenanthren-3-yl)acetamide M_minus_ketene [M - CH₂CO]+• (m/z 271/273) M->M_minus_ketene - CH₂CO M_minus_Br [M - Br]+ (m/z 234) M->M_minus_Br - Br• M_minus_acetylamino [M - NHCOCH₃]+ (m/z 254/256) M_minus_ketene->M_minus_acetylamino - H•

Caption: Plausible MS fragmentation of a derivative.

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a wealth of information about their electronic and structural properties. UV-Vis and fluorescence spectroscopy are sensitive probes of the electronic transitions and excited-state behavior, which are significantly influenced by the nature and position of substituents. NMR spectroscopy offers a detailed map of the molecular framework, allowing for unambiguous structure determination. Mass spectrometry confirms the molecular weight and provides valuable structural information through fragmentation analysis.

By systematically comparing the spectroscopic data of the parent compound with its derivatives, researchers can establish structure-property relationships that are essential for the design of new materials and therapeutic agents. The experimental protocols provided in this guide offer a starting point for the comprehensive spectroscopic characterization of these and other functionalized aromatic compounds.

References

  • Agilent Technologies. (2013). Quantification of Complex Polycyclic Aromatic Hydrocarbons or Petroleum Oils in Water with Cary Eclipse Fluorescence Spectrophotometer according to ASTM D 5412-93 (2000). [Link]

  • Bowen, J. M., et al. (2006). Fluorescence of aromatic amines and their fluorescamine derivatives for detection of explosive vapors. Applied Spectroscopy, 60(9), 958-963. [Link]

  • Gao, H., et al. (2011). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 34(12), 1435-1443. [Link]

  • Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Sciences, 13(3), 1-2. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Ruprecht-Karls-Universität Heidelberg. (n.d.). NMR Sample Preparation. [Link]

  • University of Cambridge. (n.d.). How to make an NMR sample. Department of Chemistry. [Link]

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. [Link]

  • NIST. (n.d.). Phenanthrene. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). Phenanthrene. National Center for Biotechnology Information. [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Pratiwi, H., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-10. [Link]

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A Comparative Guide to the Performance of 9-Bromophenanthren-3-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic selection of building blocks for the synthesis of complex molecular architectures is paramount. This guide provides an in-depth technical comparison of the performance of 9-Bromophenanthren-3-amine in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. By examining the interplay of electronic and steric factors inherent to the this compound scaffold, this document aims to provide field-proven insights and predictive analysis to guide your synthetic strategies.

Introduction: The Unique Reactivity of this compound

This compound is a valuable bifunctional building block, featuring a polycyclic aromatic hydrocarbon (PAH) core with two distinct reactive sites: a C-Br bond at the 9-position and an amino group at the 3-position. This unique arrangement imparts a specific reactivity profile in cross-coupling reactions. The phenanthrene system is an extended π-system, which can influence the electronic properties of the C-Br bond. The presence of the electron-donating amino group further modulates the electron density of the aromatic rings. Understanding these intrinsic properties is key to predicting and optimizing its performance in various synthetic transformations.

Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies on this compound across different cross-coupling reactions are not extensively documented in a single source, we can extrapolate its expected performance based on established principles of palladium-catalyzed reactions and data from structurally analogous compounds, such as other bromophenanthrene isomers and amino-substituted polycyclic aromatic halides.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[1][2][3] The reactivity of an aryl halide in the crucial oxidative addition step is a key determinant of the reaction's success.

Expected Performance of this compound:

The C-Br bond at the 9-position of the phenanthrene core is expected to be reactive in Suzuki-Miyaura coupling. The extended π-system of the phenanthrene can stabilize the transition state of the oxidative addition. The electron-donating amino group at the 3-position, being remote from the reaction center, is anticipated to have a modest electronic effect on the C-Br bond. However, its presence offers a handle for further functionalization post-coupling.

Comparison with Alternatives:

Compared to a simple 9-bromophenanthrene, the presence of the amino group in this compound might slightly decrease the reactivity of the C-Br bond due to its electron-donating nature. However, this effect is likely to be minor. In comparison to other isomers, such as 2-bromo- or 3-bromophenanthrene, the reactivity at the 9-position is generally considered favorable due to the electronic nature of the "K-region" of phenanthrene.

Quantitative Comparison of Suzuki-Miyaura Coupling Performance (Predicted)

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference (Analogous Systems)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95 (Predicted)[4]
9-BromophenanthrenePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8016~90[5]
2-BromoanilinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012~80-90
4-BromanilinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1008>95

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure adapted from literature for similar substrates.[6]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Degassed Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add a degassed 4:1 mixture of toluene and water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 9-phenylphenanthren-3-amine.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X This compound Ar-X->Oxidative_Addition Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7][8][9] The efficiency of this reaction is highly dependent on the choice of ligand and base.

Expected Performance of this compound:

This compound can act as the aryl halide partner in a Buchwald-Hartwig amination. The presence of the amino group on the phenanthrene backbone makes the substrate electron-rich, which can sometimes render the oxidative addition step more challenging compared to electron-poor aryl halides. However, the use of modern, bulky, and electron-rich phosphine ligands can overcome this.[10] The amino group on the substrate itself is unlikely to interfere with the coupling of another amine, especially if a less nucleophilic aniline is used as the coupling partner.

Comparison with Alternatives:

Compared to simple aryl bromides like bromobenzene, this compound is a more sterically hindered and electron-rich substrate. This necessitates the use of more sophisticated catalyst systems, such as those employing biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocene-based ligands.[7] Compared to other aminobromophenanthrene isomers, the steric environment around the 9-position is a key consideration.

Quantitative Comparison of Buchwald-Hartwig Amination Performance (Predicted)

Aryl HalideAmine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference (Analogous Systems)
This compound AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001880-90 (Predicted)[8][11]
BromobenzeneAnilinePd(OAc)₂ / BINAPNaOtBuToluene8012>95[7]
2-BromoanilineMorpholinePd(OAc)₂ / RuPhosK₃PO₄Dioxane11024~85
4-Bromoanisolen-HexylaminePd₂(dba)₃ / BrettPhosLiHMDSTHF8016>90[12]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol is a representative procedure based on established methods for electron-rich aryl bromides.[13]

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add this compound and anhydrous toluene.

  • Add aniline via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 18-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to yield the desired N-phenylphenanthren-3,9-diamine.

Visualizing the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Combine_Reagents Combine Aryl Halide, Catalyst, Ligand, Base Add_Solvent Add Anhydrous Solvent Combine_Reagents->Add_Solvent Add_Amine Add Amine Partner Add_Solvent->Add_Amine Heat_Stir Heat and Stir Add_Amine->Heat_Stir Monitor Monitor Progress (GC-MS/TLC) Heat_Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Heck Reaction: Vinylation of the Phenanthrene Core

The Heck reaction allows for the coupling of an aryl halide with an alkene to form a substituted alkene.[14][15] The regioselectivity and stereoselectivity of the reaction are important considerations.

Expected Performance of this compound:

This compound is expected to undergo Heck coupling with activated alkenes like styrenes and acrylates. The reaction will likely require a phosphine ligand to facilitate the catalytic cycle.[15] The electron-donating amino group may slightly decrease the rate of oxidative addition compared to an unsubstituted bromophenanthrene. Potential side reactions include the formation of regioisomers and, in some cases, reductive dehalogenation of the starting material.[16][17]

Comparison with Alternatives:

The reactivity of this compound in the Heck reaction is expected to be comparable to other electron-rich polycyclic aromatic bromides. The steric bulk at the 9-position of the phenanthrene core is a significant factor and may influence the efficiency of the coupling, particularly with more substituted alkenes.

Quantitative Comparison of Heck Reaction Performance (Predicted)

Aryl HalideAlkene PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference (Analogous Systems)
This compound StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1002470-85 (Predicted)[17][18]
9-BromophenanthreneStyrenePd(OAc)₂ / PPh₃K₂CO₃DMA12016~80
4-BromoanilineStyrenePd(OAc)₂Et₃NAcetonitrile8012>90[18]
1-Bromonaphthalenen-Butyl acrylatePd(OAc)₂ / PPh₃NaOAcDMF10010~90

Experimental Protocol: Heck Reaction of this compound with Styrene

This is a representative protocol adapted from general Heck reaction procedures.[18]

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, triethylamine, and styrene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired 3-amino-9-styrylphenanthrene.

Visualizing the Heck Reaction Logical Relationship

Heck_Reaction Start Start Oxidative_Addition Pd(0) inserts into C-Br bond Start->Oxidative_Addition Alkene_Coordination Alkene coordinates to Pd(II) complex Oxidative_Addition->Alkene_Coordination Migratory_Insertion Syn-addition of aryl group to alkene Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination Formation of C=C bond and Pd-H species Migratory_Insertion->Beta_Hydride_Elimination Reductive_Elimination Base-assisted regeneration of Pd(0) Beta_Hydride_Elimination->Reductive_Elimination Product Product Reductive_Elimination->Product

Caption: Key steps in the Heck reaction catalytic cycle.

Conclusion and Future Outlook

This compound is a versatile building block with significant potential in the synthesis of complex nitrogen-containing polycyclic aromatic compounds. Its performance in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions is predicted to be robust, provided that appropriate catalytic systems are employed. The electron-rich and sterically demanding nature of the phenanthrene core necessitates the use of modern, highly active palladium catalysts and ligands.

For Suzuki-Miyaura and Heck reactions, the amino group serves as a valuable point for further diversification. In Buchwald-Hartwig aminations, careful selection of ligands is crucial to achieve high yields with this electron-rich substrate. The predictive data and protocols provided in this guide offer a solid foundation for researchers to embark on the synthesis of novel functional materials and pharmaceutical candidates based on the 9-aminophenanthrene scaffold. Further experimental validation and optimization will undoubtedly unlock the full synthetic potential of this intriguing molecule.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Hartwig, J. F. (2010).
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Yin, J., & Buchwald, S. L. (2002). A general and practical palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 124(21), 6043-6048.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl bromides and chlorides. Tetrahedron, 57(35), 7449-7476.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • de Meijere, A., & Meyer, F. E. (1994). Fine feathers make fine birds: the Heck reaction in modern dress. Angewandte Chemie International Edition in English, 33(23‐24), 2379-2411.
  • Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(23), 31-44.
  • Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. ([Link])

  • Heck coupling reaction of different aryl halides with styrene. ([Link])

  • Palladium-Catalyzed Reactions. ([Link])

  • The Heck reaction of styrene with bromobenzene. ([Link])

  • Suzuki–Miyaura Cross Coupling Reactions of B-Allenyl-9-BBN. ([Link])

  • Optimization of ligands. ([Link])

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. ([Link])

  • Phenanthrene, 9-bromo-. ([Link])

  • Aminative Suzuki-Miyaura coupling. ([Link])

  • Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ([Link])

  • Aminative Suzuki–Miyaura coupling. ([Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ([Link])

  • Advances in Cross-Coupling Reactions. ([Link])

  • Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... ([Link])

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. ([Link])

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. ([Link])

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. ([Link])

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. ([Link])

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. ([Link])

  • Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation. ([Link])

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ([Link])

  • Direct Arylation of Polycyclic Aromatic Hydrocarbons through Palladium Catalysis. ([Link])

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ([Link])

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ([Link])

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A Researcher's Guide to the Validation of Theoretical Models for 9-Bromophenanthren-3-amine Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] Their rigid structures and conjugated π-systems give rise to unique electronic and physical properties that can be fine-tuned for specific applications, from organic electronics to novel therapeutic agents.[2] 9-Bromophenanthren-3-amine, a substituted phenanthrene, combines the characteristics of a PAH with the reactivity and basicity of an aromatic amine.[3] Aromatic amines are a crucial class of compounds in drug discovery, but their metabolic activation pathways can also lead to genotoxicity, making predictive modeling essential.[4]

For researchers and drug development professionals, accurately predicting the physicochemical and pharmacokinetic properties of such molecules is paramount.[5] Computational chemistry, particularly methods like Density Functional Theory (DFT), offers a powerful, cost-effective alternative to extensive empirical screening.[1][6] However, the predictive power of any theoretical model is only as reliable as its validation against robust experimental data.[7][8] A model that accurately reproduces known properties can then be used with greater confidence to predict unknown characteristics or to design novel molecules with desired attributes.

This guide provides a comprehensive framework for the validation of theoretical models against experimental data, using this compound as a case study. We will detail the necessary experimental protocols, outline a common theoretical approach, and present a clear workflow for comparative analysis, empowering researchers to bridge the gap between computational prediction and real-world application.

Part 1: Establishing the Experimental Benchmark

The foundation of any model validation is a set of high-quality, experimentally determined properties. While some data for this compound is available, a complete profile often requires dedicated laboratory work.

Physicochemical Properties

A summary of known and target experimental data is presented below. Theoretical models should aim to reproduce these values within an acceptable margin of error.

PropertyExperimental ValueData Source
Molecular Formula C₁₄H₁₀BrNChemNet[9]
Molecular Weight 272.14 g/mol ChemNet[9]
Boiling Point 463.3°C at 760 mmHgChemNet[9]
Density 1.545 g/cm³ChemNet[9]
Flash Point 234°CChemNet[9]
Melting Point Not readily availableN/A
Solubility Not readily availableN/A

Note: The lack of public data for properties like melting point and solubility highlights a common challenge. The following protocols outline standard methods for their determination.

Experimental Protocol 1: Melting Point Determination

Causality Statement: The melting point is a crucial indicator of purity and is sensitive to the intermolecular forces within the crystal lattice. An accurate theoretical prediction of lattice energy, which correlates with melting point, is a stringent test of a model's ability to handle non-covalent interactions.

  • Sample Preparation: A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For a pure compound, this range should be narrow (< 2°C).

Experimental Protocol 2: Spectroscopic Analysis (FT-IR and UV-Vis)

Causality Statement: Spectroscopic data provides direct insight into the molecule's electronic structure and vibrational modes. Infrared (IR) spectroscopy probes the energies of bond vibrations, while UV-Vis spectroscopy reveals electronic transitions between molecular orbitals. A robust theoretical model must accurately predict the energies and intensities of these transitions.

  • Sample Preparation (FT-IR): For solid-state analysis, a small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a transparent pellet.

  • FT-IR Spectroscopy: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. Key vibrational modes for aromatic amines include N-H stretching (typically two bands for primary amines around 3300-3500 cm⁻¹), N-H bending (1580-1650 cm⁻¹), and the aromatic C-N stretching (1250-1335 cm⁻¹).[10][11][12]

  • Sample Preparation (UV-Vis): A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane). A series of concentrations may be used to verify adherence to the Beer-Lambert law.[13]

  • UV-Vis Spectroscopy: The absorbance spectrum is recorded, typically from 200-400 nm. The wavelengths of maximum absorbance (λ_max) correspond to specific electronic transitions within the phenanthrene π-system, modulated by the bromo and amine substituents.[14]

Part 2: The Theoretical Modeling Framework

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for molecules of this size.[15][16]

Computational Protocol: DFT Calculations

Causality Statement: The choice of the functional and basis set is the most critical decision in a DFT calculation. The B3LYP functional is a hybrid functional known for its good performance in predicting the geometry and electronic properties of organic molecules. The 6-311G(d,p) basis set provides a flexible description of the electron distribution, including polarization functions (d,p) that are essential for accurately modeling the polar N-H bond and the effects of the electronegative bromine atom.

  • Structure Optimization:

    • The 3D structure of this compound is built using molecular modeling software.

    • A geometry optimization calculation is performed using the B3LYP functional and the 6-311G(d,p) basis set. This step finds the lowest energy (most stable) conformation of the molecule.

  • Frequency Calculation:

    • Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

      • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

      • It predicts the infrared vibrational frequencies, which can be directly compared to the experimental FT-IR spectrum.

  • Electronic Properties Calculation:

    • A time-dependent DFT (TD-DFT) calculation is performed to predict the electronic excitation energies and oscillator strengths. These values correspond to the λ_max and intensities observed in the experimental UV-Vis spectrum.

  • Other Properties:

    • Properties such as the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbital energies (HOMO/LUMO) are calculated from the optimized structure to provide further insight into the molecule's reactivity and intermolecular interactions.

Part 3: Comparative Analysis and Model Validation

The core of the validation process is the direct, objective comparison of computed results with experimental data.

Workflow for Model Validation

The following diagram illustrates the iterative process of validating a theoretical model.

G cluster_exp Experimental Workflow cluster_theory Theoretical Workflow exp_data Obtain Experimental Data (e.g., MP, FT-IR, UV-Vis) compare Compare Experimental vs. Predicted Data exp_data->compare exp_protocol Define & Execute Standard Protocols exp_protocol->exp_data model Select Model (e.g., DFT/B3LYP/6-311G(d,p)) calc Perform Calculations (Optimization, Freq, TD-DFT) model->calc pred_data Generate Predicted Data (e.g., Frequencies, λ_max) calc->pred_data pred_data->compare analysis Analyze Discrepancy (Error Margin < 5%?) compare->analysis validate Model Validated analysis->validate Yes refine Refine Model (Change Functional/Basis Set) analysis->refine No refine->model

Caption: Workflow for the validation of theoretical models against experimental data.

Quantitative Comparison

Data should be summarized in a clear, comparative table. The discrepancy between theory and experiment should be quantified, typically as a percentage error.

PropertyExperimental ValuePredicted (DFT B3LYP/6-311G(d,p))% Error
Major IR Peak 1 (N-H symm. stretch) ~3360 cm⁻¹ (Expected)Calculated ValueCalculate
Major IR Peak 2 (N-H asymm. stretch) ~3440 cm⁻¹ (Expected)Calculated ValueCalculate
Major IR Peak 3 (C-N stretch) ~1280 cm⁻¹ (Expected)Calculated ValueCalculate
UV-Vis λ_max 1 Experimental ValueCalculated ValueCalculate
UV-Vis λ_max 2 Experimental ValueCalculated ValueCalculate

Interpreting the Results:

  • Systematic Errors: DFT frequency calculations often systematically overestimate vibrational frequencies due to the harmonic approximation and basis set incompletion. It is common practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experiment.

  • Solvent Effects: Initial calculations are performed on an isolated molecule in the gas phase. Experimental UV-Vis spectra are recorded in solution. Discrepancies in λ_max can often be resolved by incorporating a solvent model (e.g., Polarizable Continuum Model - PCM) into the TD-DFT calculations.

  • Acceptable Error: For vibrational frequencies and electronic transitions, a discrepancy of less than 5% after appropriate scaling and solvent correction is generally considered good agreement, validating the chosen theoretical model for this class of molecule.

Qualitative Spectroscopic Comparison

Beyond peak positions, the overall spectral shape provides a qualitative check.

G exp_spec Experimental Spectrum FT-IR or UV-Vis Observed Peaks (Position, Intensity, Shape) compare Visual Overlay & Correlation Analysis exp_spec->compare calc_spec Calculated Spectrum DFT Freq. or TD-DFT Predicted Peaks (Frequency/λ_max, Intensity) calc_spec->compare validation_node Model Validation compare->validation_node

Caption: Logical flow for qualitative comparison of experimental and calculated spectra.

A successful model will not only predict the main peaks but also reproduce the relative intensities and general pattern of the experimental spectrum. This confirms that the model correctly describes the underlying electronic structure and vibrational modes of this compound.

Conclusion

The validation of theoretical models is not merely an academic exercise; it is a critical step in the modern drug discovery and materials design pipeline.[17][18] By rigorously comparing computational predictions against experimental data for key properties of this compound, researchers can establish a trustworthy and predictive in silico model. This validated model can then be confidently employed to explore structure-activity relationships, predict the properties of novel derivatives, and ultimately accelerate the design of next-generation molecules with tailored functionalities. This self-validating system, where experimental data informs and refines computational tools, ensures a synergistic approach that is both efficient and scientifically sound.

References

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A Comparative Guide to Phenanthrene-Based OLED Materials: From Molecular Design to Device Performance

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation displays and solid-state lighting, the field of Organic Light-Emitting Diodes (OLEDs) is a hotbed of innovation. The heart of these devices, the emissive layer, is where molecular engineering truly shines, and the choice of organic materials is paramount to achieving high efficiency, long operational lifetime, and pure, vibrant colors. Among the vast landscape of organic semiconductors, phenanthrene derivatives have carved out a significant niche, demonstrating remarkable versatility as blue emitters, robust host materials, and efficient thermally activated delayed fluorescence (TADF) emitters.[1]

This guide provides a comparative analysis of phenanthrene-based OLED materials, delving into their structure-property relationships, performance metrics against established alternatives, and the experimental protocols for their synthesis and device fabrication. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising class of materials.

The Allure of the Phenanthrene Core: A Structural Perspective

The phenanthrene moiety, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, offers a unique combination of properties that make it an attractive building block for OLED materials. Its rigid and planar structure contributes to high thermal stability and good charge carrier mobility.[1] Furthermore, the wide energy bandgap of the phenanthrene core makes it particularly suitable for developing deep-blue emitters, a critical component for full-color displays.[1]

The true strength of phenanthrene lies in its versatility for chemical modification. The various positions on the phenanthrene ring can be functionalized with electron-donating or electron-accepting groups to precisely tune the material's photophysical and electronic properties, including its emission color, quantum yield, and charge transport characteristics.[2][3]

Phenanthrene Derivatives in Action: A Comparative Performance Analysis

To contextualize the performance of phenanthrene-based materials, we will compare them across three key application areas in OLEDs: deep-blue emitters, host materials for phosphorescent OLEDs (PhOLEDs), and TADF emitters.

Deep-Blue Emitters: The Quest for Purity and Efficiency

Achieving stable and efficient deep-blue emission remains one of the most significant challenges in OLED technology. Phenanthrene's inherent blue fluorescence makes it a natural starting point for designing deep-blue emitters.

Emitter TypeMaterialMax. EQE (%)CIE Coordinates (x, y)Reference
Phenanthrene-Based Cz14.36(0.161, 0.035)[1]
Cz2-(0.161, 0.031)[1]
TPA1-(0.156, 0.037)[1]
PPIM-22F7.87(0.16, 0.10)[4]
Fluorene-Based CB~3 cd/A (Luminous Efficiency)(0.15, 0.15)[5]
Anthracene-Based tert-butylated derivative5.9(0.14, 0.12)
Pyrene-Benzimidazole Compound B4.3(0.148, 0.130)[6]

As the data suggests, phenanthrene-based emitters like Cz1 and PPIM-22F exhibit excellent color purity with CIE y-coordinates well below 0.10, which is crucial for high-quality displays.[1][4] While some fluorene and anthracene derivatives also achieve deep-blue emission, phenanthrene-based materials have demonstrated a competitive edge in balancing color purity and efficiency. The twisted molecular conformation and weak intramolecular charge transfer (ICT) in many phenanthrene designs contribute to their pure deep-blue emission.[1]

Host Materials: Nurturing the Triplet Excitons

In PhOLEDs, the host material plays a critical role in facilitating efficient energy transfer to the phosphorescent guest emitter. A good host must possess a high triplet energy to confine the excitons on the guest, as well as balanced charge transport properties. Phenanthrene's wide bandgap and high triplet energy make it a promising candidate for hosting blue and green phosphorescent emitters.

Host MaterialGuest EmitterMax. EQE (%)Triplet Energy (eV)Reference
Phenanthrene-Based Ir(ppy)₃12.9 (for Cz1 host)-[1]
Carbazole-Based Ir(dmpq)₂(acac)-CBP: 2.56, mCP: 2.90[7][8]
Fluorene-Spiro-Phenanthrenone PO-01 (Yellow)27.1-[9]

Carbazole derivatives like 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) and 1,3-bis(N-carbazolyl)benzene (mCP) are well-established host materials.[7][10][11] However, phenanthrene-based hosts have shown comparable, and in some cases, superior performance. For instance, phenanthrene-based fluorophores have been successfully employed as hosts for the green phosphorescent emitter Ir(ppy)₃, achieving a high external quantum efficiency (EQE) of 12.9%.[1] The rigid phenanthrene core can help suppress non-radiative decay pathways, leading to improved device efficiency.

Thermally Activated Delayed Fluorescence (TADF) Emitters: Harvesting All Excitons

TADF materials represent a third generation of OLED emitters that can theoretically achieve 100% internal quantum efficiency without relying on heavy metals. This is accomplished through the harvesting of triplet excitons via reverse intersystem crossing (RISC). The design of TADF molecules often involves a donor-acceptor (D-A) architecture to achieve a small singlet-triplet energy splitting (ΔEST).

Phenanthrene has been effectively utilized as a core component in D-A type TADF emitters. For example, derivatives based on a 2,3-dicyanopyrazino phenanthrene (DCPP) acceptor have demonstrated highly efficient long-wavelength TADF emission.[12]

TADF EmitterEmission ColorMax. EQE (%)CIE Coordinates (x, y)Reference
Phenanthrene-Based (DCPP derivatives) Yellow14.8(0.44, 0.54)[12]
Orange16.9(0.53, 0.46)[12]
Red10.1(0.60, 0.40)[12]
Deep-Red15.1(0.64, 0.36)[12]
Thianthrene-Based -High EQEs reported-[13]
Multi-Resonance (MR) Emitters ν-DABNA (Blue)34.4-[14]

The phenanthrene-based DCPP derivatives exhibit impressive EQEs for yellow to deep-red emission, rivaling the performance of many state-of-the-art TADF materials.[12] The large, rigid π-conjugated structure of the DCPP acceptor contributes to these high efficiencies.[12] While newer classes of TADF emitters, such as those based on multi-resonance effects, are pushing the boundaries of efficiency, phenanthrene-based TADF materials remain a highly relevant and promising area of research.[14]

Experimental Protocols: From Synthesis to Device Fabrication

To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis of a key phenanthrene derivative and the fabrication of a standard OLED device.

Synthesis of 9,10-Diphenylphenanthrene: A Representative Protocol

9,10-Diphenylphenanthrene is a common building block and a blue-emitting material in its own right. A common synthetic route is the Suzuki coupling reaction.

Materials:

  • 9,10-Dibromophenanthrene

  • Phenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 9,10-dibromophenanthrene and phenylboronic acid (2.2 equivalents) in a mixture of toluene and ethanol.

  • Add an aqueous solution of sodium carbonate (2 M).

  • Degas the mixture by bubbling with nitrogen or argon for 30 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-5 mol%).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 9,10-diphenylphenanthrene.

Synthesis_Workflow Reactants 9,10-Dibromophenanthrene + Phenylboronic Acid Reaction Suzuki Coupling (Reflux, Inert Atm.) Reactants->Reaction Catalyst Pd(PPh3)4 + Na2CO3 Catalyst->Reaction Solvent Toluene/Ethanol/Water Solvent->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 9,10-Diphenylphenanthrene Purification->Product

Synthetic workflow for 9,10-diphenylphenanthrene.
Fabrication of a Multilayer OLED via Thermal Evaporation

Vacuum thermal evaporation is a standard technique for depositing the thin organic layers and metal electrodes that constitute an OLED.[15]

Device Structure: ITO / HTL / EML / ETL / EIL / Al

  • ITO: Indium Tin Oxide (Anode)

  • HTL: Hole Transport Layer

  • EML: Emissive Layer (Phenanthrene-based material)

  • ETL: Electron Transport Layer

  • EIL: Electron Injection Layer

  • Al: Aluminum (Cathode)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use to improve the work function of the ITO.

  • Organic Layer Deposition: Place the cleaned substrates in a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

  • Deposit the organic layers sequentially by heating the source materials in crucibles. The deposition rate and thickness of each layer are monitored in-situ using a quartz crystal microbalance. Typical deposition rates are 1-2 Å/s.

    • Deposit the Hole Transport Layer (e.g., NPB, 40 nm).

    • Deposit the Emissive Layer (e.g., a phenanthrene derivative, 20 nm).

    • Deposit the Electron Transport Layer (e.g., Alq₃, 30 nm).

  • Cathode Deposition: Without breaking the vacuum, deposit the Electron Injection Layer (e.g., LiF, 1 nm) followed by the aluminum cathode (e.g., 100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation: Transfer the completed devices to a nitrogen-filled glovebox and encapsulate them using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.

OLED_Fabrication_Workflow cluster_0 Device Fabrication cluster_1 Device Characterization Substrate_Cleaning ITO Substrate Cleaning Organic_Deposition Organic Layer Deposition (HTL, EML, ETL) Substrate_Cleaning->Organic_Deposition Cathode_Deposition Cathode Deposition (EIL, Al) Organic_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation EL_Measurement Electroluminescence Spectra (CIE) Encapsulation->EL_Measurement IVL_Measurement Current-Voltage-Luminance (J-V-L) Characteristics Encapsulation->IVL_Measurement Efficiency_Calculation Efficiency Calculation (EQE, CE, PE) EL_Measurement->Efficiency_Calculation Efficiency_calculation Efficiency_calculation IVL_Measurement->Efficiency_calculation

Workflow for OLED fabrication and characterization.

Structure-Property Relationships: The Key to Rational Design

The performance of phenanthrene-based OLED materials is intrinsically linked to their molecular structure. Understanding these relationships is crucial for the rational design of new and improved materials.

  • Substitution Position: Functionalization at the 2, 7, 3, and 6 positions of the phenanthrene core can significantly influence the electronic properties. Attaching electron-donating groups at these positions can raise the Highest Occupied Molecular Orbital (HOMO) energy level, facilitating hole injection, while electron-withdrawing groups can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, aiding electron injection.

  • Steric Hindrance: Introducing bulky substituents, for example at the 9 and 10 positions, can create a twisted molecular structure.[1] This steric hindrance can prevent intermolecular aggregation and π-π stacking in the solid state, which often leads to concentration quenching and a red-shift in emission. This is a key strategy for maintaining pure blue emission.

  • Donor-Acceptor Architecture: For TADF materials, the spatial separation of the HOMO and LUMO is critical for achieving a small ΔEST. This is often realized by connecting a phenanthrene-based donor or acceptor unit to a complementary acceptor or donor moiety, sometimes through a twisted linkage to minimize orbital overlap.[12]

Illustrative energy level diagram of a multilayer OLED.

Conclusion and Future Outlook

Phenanthrene-based materials have firmly established themselves as a versatile and high-performing class of materials for OLED applications. Their utility as deep-blue emitters, robust host materials, and efficient TADF emitters underscores the vast potential of the phenanthrene core in molecular design. The ability to fine-tune their properties through synthetic modification will continue to drive innovation in this field.

Future research will likely focus on developing phenanthrene derivatives with even higher quantum efficiencies, improved operational stability, and simplified synthetic routes. The exploration of novel donor and acceptor moieties to append to the phenanthrene core will undoubtedly lead to the discovery of next-generation materials that push the boundaries of OLED performance. As our understanding of the intricate structure-property relationships deepens, so too will our ability to design and synthesize phenanthrene-based materials that meet the ever-increasing demands of the display and lighting industries.

References

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  • Chen, Y.-C., et al. (2023). Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials. Journal of Materials Chemistry C, 11(9), 3101-3111. [Link]

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  • Baron, C., et al. (2012). A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes. Journal of Materials Chemistry, 22(16), 7697-7705. [Link]

  • Li, M., et al. (2023). Rational Molecular Design of Phenanthroimidazole-Based Fluorescent Materials toward High-Efficiency Deep-Blue OLEDs by Molecular Isomer Engineering. ACS Applied Materials & Interfaces, 15(2), 3415–3424. [Link]

  • Lee, J., et al. (2024). Comprehensive Review on the Structural Diversity and Versatility of Multi-Resonance Fluorescence Emitters: Advance, Challenges, and Prospects toward OLEDs. ACS Materials Letters, 6(1), 1-28. [Link]

  • Jin, Y. (2022). The recent progress and state-of-art applications for thermally activated delayed fluorescence (TADF). Highlights in Science, Engineering and Technology, 5, 114-120. [Link]

  • Li, B., et al. (2024). Advances in High-Efficiency Blue OLED Materials. Materials, 17(18), 4065. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 9-Bromophenanthren-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental data. This guide provides an in-depth, technically-grounded framework for assessing the purity of 9-Bromophenanthren-3-amine, a bespoke phenanthrene derivative. Moving beyond a simple checklist of techniques, we will explore the rationale behind methodological choices, enabling you to develop a self-validating and robust purity assessment workflow.

The Synthetic Landscape: Anticipating Potential Impurities

A thorough purity assessment begins with a comprehensive understanding of the synthetic route. This compound is typically synthesized from its precursor, 9-bromophenanthrene. The introduction of the amino group is commonly achieved through a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination.[1][2][3][4] This synthetic pathway, while powerful, can introduce a predictable set of impurities that must be diligently screened for.

Diagram of the Synthetic Pathway and Potential Impurities

cluster_synthesis Synthesis of 9-Bromophenanthrene cluster_amination Synthesis of this compound cluster_impurities Potential Impurities Phenanthrene Phenanthrene 9-Bromophenanthrene 9-Bromophenanthrene Phenanthrene->9-Bromophenanthrene Bromination (e.g., Br2, CCl4) 9-Bromophenanthrene_start 9-Bromophenanthrene This compound This compound (Target) 9-Bromophenanthrene_start->this compound Buchwald-Hartwig Amination (Pd catalyst, ligand, base, amine source) Unreacted_Starting_Material Unreacted 9-Bromophenanthrene This compound->Unreacted_Starting_Material Isomeric_Aminophenanthrenes Isomeric Aminophenanthrenes (e.g., 2- or 4-isomers) This compound->Isomeric_Aminophenanthrenes Diarylamine Di(9-bromophenanthren-3-yl)amine This compound->Diarylamine Dehalogenated_Product 3-Aminophenanthrene This compound->Dehalogenated_Product Solvent_Residues Residual Solvents This compound->Solvent_Residues

Caption: Synthetic pathway and potential impurities.

Common Impurities to Consider:

  • Unreacted 9-Bromophenanthrene: Incomplete reaction will leave residual starting material.

  • Isomeric Aminophenanthrenes: If the starting phenanthrene for the bromination is not pure, isomeric bromophenanthrenes can form, which will then be converted to isomeric aminophenanthrenes.

  • Diarylamine Byproducts: A common side reaction in Buchwald-Hartwig amination is the formation of a diarylamine, where two phenanthrene units are linked by a nitrogen atom.[1]

  • Dehalogenated Product (3-Aminophenanthrene): Reductive dehalogenation of the starting material can occur as a side reaction, leading to the formation of 3-aminophenanthrene.

  • Catalyst and Ligand Residues: Trace amounts of the palladium catalyst and phosphine ligands may remain in the final product.

  • Residual Solvents: Solvents used in the reaction and purification steps can be retained in the final solid.

A Multi-Pronged Approach to Purity Assessment

No single analytical technique is sufficient to definitively determine the purity of a compound. A robust assessment relies on the convergence of data from multiple orthogonal methods.

Workflow for Purity Assessment

cluster_analysis Purity Analysis Crude_Product Crude Synthesized This compound Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product HPLC HPLC-UV/DAD Purified_Product->HPLC GCMS GC-MS Purified_Product->GCMS NMR 1H NMR Spectroscopy Purified_Product->NMR MP Melting Point Analysis Purified_Product->MP

Caption: Purity assessment workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5][6][7] For this compound, a reversed-phase HPLC method is generally most effective.

Rationale for Method Selection:

  • Stationary Phase: A C18 column is the standard choice for moderately polar to non-polar compounds, providing good retention and separation of aromatic molecules.[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to resolve compounds with a range of polarities.

  • Detection: A photodiode array (PDA) detector is invaluable as it allows for the acquisition of UV spectra for each peak. This is crucial for identifying impurities by comparing their spectra to that of the main component and can help distinguish between isomers which may have very similar retention times but slightly different UV maxima.

Experimental Protocol: Reversed-Phase HPLC

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and PDA scan (200-400 nm)
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase (50:50 A:B) to a concentration of ~1 mg/mL.

Data Interpretation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. Any peak with a different UV spectrum from the main peak is a potential impurity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides complementary information to HPLC. It separates compounds based on their volatility and provides mass-to-charge ratio (m/z) data, which is invaluable for identifying unknown impurities by their molecular weight and fragmentation patterns.[8][9]

Rationale for Method Selection:

  • Derivatization: Aromatic amines can sometimes exhibit poor peak shape in GC. Derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve volatility and chromatographic performance.[8]

  • Fragmentation Analysis: The electron ionization (EI) source in a GC-MS system will fragment the molecules in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that can be compared to spectral libraries for identification. For amines, a key characteristic is the presence of a molecular ion with an odd mass-to-charge ratio.[9]

Experimental Protocol: GC-MS

ParameterCondition
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min
MSD Transfer Line 280 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50-500 amu
Sample Preparation Dissolve sample in a suitable solvent (e.g., dichloromethane) to a concentration of ~1 mg/mL.

Data Interpretation: The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be analyzed to identify potential impurities. For example, a peak with a molecular ion corresponding to the starting material (9-bromophenanthrene) or the diarylamine byproduct would be a strong indicator of their presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for structural elucidation and can also be a powerful technique for purity assessment.[10][11][12] While it is less sensitive than chromatographic methods for detecting trace impurities, it provides a wealth of structural information about any significant impurities present.

Rationale for Method Selection:

  • Structural Confirmation: The ¹H NMR spectrum provides a unique fingerprint of the molecule, confirming the connectivity of protons and the overall structure. The chemical shifts and coupling constants of the aromatic protons will be characteristic of the substitution pattern on the phenanthrene core.

  • Impurity Identification: The presence of unexpected signals in the spectrum can indicate the presence of impurities. For example, signals corresponding to unreacted 9-bromophenanthrene would be readily identifiable.[10][13]

Expected ¹H NMR Features of this compound:

The spectrum will be complex due to the number of aromatic protons. However, key features to look for include:

  • A broad singlet for the -NH₂ protons, typically in the range of 3-5 ppm, which will exchange with D₂O.

  • A complex multiplet pattern in the aromatic region (typically 7-9 ppm). The exact chemical shifts and coupling constants will be specific to the substitution pattern.

Data Interpretation: A pure sample should exhibit a clean spectrum with well-resolved signals corresponding to the expected structure. The presence of additional peaks, particularly in the aromatic region, warrants further investigation.

Melting Point Analysis

Melting point is a fundamental physical property that can provide a quick and simple indication of purity. A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). The presence of impurities will generally depress the melting point and broaden the melting range.[14][15][16][17]

Procedure:

A small amount of the dried, powdered sample is packed into a capillary tube and the melting point is determined using a calibrated melting point apparatus.

Data Interpretation:

Compare the observed melting point to the literature value for the pure compound. A broad or depressed melting point suggests the presence of impurities. For comparison, the melting point of the precursor, 9-bromophenanthrene, is reported to be in the range of 60-64 °C.[14][15][16][17]

Purification Strategies: When Purity Falls Short

If the initial analysis reveals the presence of significant impurities, a purification step is necessary. The two most common and effective methods for solid organic compounds are recrystallization and column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[18] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Solvent Selection:

A systematic approach to solvent screening is recommended. Common solvents to evaluate for aminophenanthrenes include:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Mixed Solvent Systems: Hexane/Ethyl Acetate, Dichloromethane/Hexane

General Recrystallization Protocol:

  • Dissolve the crude solid in the minimum amount of hot solvent.

  • If the solution is colored, a small amount of activated carbon can be added to adsorb colored impurities.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Column Chromatography

For complex mixtures or when a suitable recrystallization solvent cannot be found, column chromatography is the preferred method of purification.[19][20][21][22][23]

Rationale for Method Selection:

  • Stationary Phase: For basic compounds like amines, standard silica gel can lead to poor separation due to strong interactions. Using an amine-functionalized silica or adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can significantly improve the chromatography.[19][20]

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used to elute the compounds from the column.

General Column Chromatography Protocol:

  • Prepare a slurry of the stationary phase in the initial mobile phase and pack the column.

  • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a solvent gradient of increasing polarity.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent.

Conclusion: A Commitment to Quality

References

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  • PubChem. (n.d.). 9-Bromophenanthrene.
  • PubMed. (1990). The mass spectra of 4-aminophenanthrene and its trifluoroacetic anhydride and perfluoropropionic anhydride derivatives. Biomedical & Environmental Mass Spectrometry.
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A Comparative Guide to the Biological Activity of 9-Bromophenanthren-3-amine and Structurally Related Phenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings, serves as a versatile scaffold in medicinal chemistry. The planar structure of the phenanthrene nucleus allows for potential intercalation with DNA, a mechanism that underpins the cytotoxic activity of many anticancer agents.[1] The biological profile of the phenanthrene core can be significantly modulated by the introduction of various functional groups, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2] This guide provides a comparative analysis of the anticipated biological activity of 9-Bromophenanthren-3-amine, a disubstituted phenanthrene derivative, in relation to its monosubstituted analogues and other structurally similar compounds. Due to the limited availability of direct experimental data for this compound, this comparison is built upon established structure-activity relationships (SAR) within the phenanthrene class and related aromatic systems.

The Phenanthrene Scaffold: A Foundation for Biological Activity

The inherent aromaticity and planarity of the phenanthrene ring system are key determinants of its biological potential. These characteristics facilitate non-covalent interactions with biological macromolecules, most notably the intercalation between the base pairs of DNA. This disruption of DNA structure and function can inhibit replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1] Consequently, phenanthrene derivatives have been a focal point in the development of novel chemotherapeutic agents.[1]

The Influence of Amino Group Substitution: A Focus on Aminophenanthrenes

The introduction of an amino (-NH₂) group onto the phenanthrene skeleton can profoundly influence its biological activity. The position of the amino group is critical in determining the nature and potency of the observed effects. Generally, the amino group, being an electron-donating group, can alter the electronic properties of the aromatic system, potentially enhancing interactions with biological targets.

While specific cytotoxicity data for 3-aminophenanthrene is not extensively reported in readily available literature, studies on various aminophenol analogues have demonstrated that the presence and positioning of an amino group are crucial for anticancer activity.[3] For instance, certain aminophenol derivatives exhibit potent, dose-dependent suppression of cancer cell growth, inducing apoptosis in cell lines such as HL-60 (leukemia).[3] It is plausible that aminophenanthrenes could exert similar cytotoxic effects through mechanisms involving the disruption of cellular processes and induction of programmed cell death.

The Role of Halogenation: Insights from Brominated Aromatic Compounds

The incorporation of a bromine atom at the 9-position of the phenanthrene ring introduces both steric and electronic modifications. Halogenation, in general, is a common strategy in drug design to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[4] Furthermore, the electronegativity of the bromine atom can alter the electron density of the phenanthrene ring system, potentially influencing its binding affinity to target molecules.

While direct and extensive biological activity data for 9-bromophenanthrene is limited, studies on other brominated aromatic compounds have shown a wide range of biological effects, including antimicrobial and anticancer activities.[5] The presence of bromine can sometimes enhance the toxicity of aromatic compounds.[6] However, the overall effect of bromination is highly dependent on the specific position of the halogen and the presence of other functional groups on the aromatic scaffold. For instance, some brominated phenanthrene derivatives have been investigated for their effects on adipogenesis, indicating a role in metabolic regulation.[7]

Predicted Biological Profile of this compound: A Synthesis of SAR Principles

Based on the established structure-activity relationships of substituted phenanthrenes, we can infer the potential biological activity of this compound. This molecule combines the features of both an aminophenanthrene and a bromophenanthrene.

  • Anticancer Potential: The presence of the 3-amino group is anticipated to be a key driver of cytotoxic activity. The amino group could participate in hydrogen bonding interactions with biological targets, such as enzymes or DNA. The 9-bromo substituent may further enhance this activity by increasing the compound's lipophilicity, thereby improving its cellular uptake. The combined electron-withdrawing nature of the bromine and the electron-donating nature of the amine will create a unique electronic distribution across the phenanthrene ring that could optimize its interaction with anticancer targets.

  • Mechanism of Action: It is hypothesized that this compound would exert its anticancer effects through a multi-faceted mechanism. This could include DNA intercalation, a hallmark of many planar aromatic compounds, as well as the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases or protein kinases.[5][8]

The following diagram illustrates the hypothesized structure-activity relationships contributing to the biological activity of this compound.

SAR_Hypothesis cluster_Phenanthrene Phenanthrene Scaffold cluster_Substituents Functional Groups cluster_Properties Physicochemical Properties cluster_Activity Predicted Biological Activity P Planar Aromatic System E Altered Electronic Properties P->E Base Structure A 3-Amino Group (-NH2) A->E Electron Donating B 9-Bromo Group (-Br) B->E Electron Withdrawing & Steric Effects L Increased Lipophilicity B->L Increases C Enhanced Cytotoxicity (Anticancer) E->C Modulates Target Interaction L->C Improves Cellular Uptake

Caption: Hypothesized structure-activity relationships for this compound.

Comparative Cytotoxicity Data of Structurally Related Phenanthrene Derivatives

While direct comparative data for this compound is lacking, the following table summarizes the cytotoxic activities of other substituted phenanthrene derivatives against various cancer cell lines to provide a contextual understanding of their potential potency.

CompoundCancer Cell LineIC50 (µM)Reference
2,3,8-trihydroxy-4,6-dimethoxyphenanthreneBrine Shrimp12.11 (LC50)[7]
2,3,8-trihydroxy-4,6-dimethoxy-9,10-dihydrophenanthreneBrine Shrimp12.11 (LC50)[7]
Calanquinone A (a phenanthrenequinone)MCF-7 (Breast)< 0.02 µg/mL[9]
6-Methoxycoelonin (a dihydrophenanthrene)UACC-62 (Melanoma)2.59[10]
(Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dioneHCT-116 (Colon)0.985[11]

Note: The data presented is from different studies and assays, and direct comparison of potency should be made with caution.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To empirically determine and compare the cytotoxic activity of this compound and its analogues, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard and reliable colorimetric method.[11]

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Harvest logarithmically growing cells and seed them into a 96-well microplate at a predetermined density (e.g., 5 x 10³ cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound, 3-aminophenanthrene, and 9-bromophenanthrene in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of each compound in the growth medium to achieve the desired final concentrations for testing.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compounds to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for an additional 4 hours at 37°C to allow for formazan crystal formation.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

The following diagram outlines the workflow for the MTT assay.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B D Treat Cells and Incubate for 48-72h C Prepare Serial Dilutions of Test Compounds C->D E Add MTT Solution and Incubate for 4h F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate % Cell Viability I Determine IC50 Value H->I

Sources

A Technical Guide to 9-Bromophenanthren-3-amine: Synthesis, Properties, and Emerging Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 9-Bromophenanthren-3-amine, a substituted phenanthrene derivative with potential applications in organic electronics, medicinal chemistry, and as a versatile building block in organic synthesis. Due to the limited specific literature on this particular isomer, this document combines available data with comparative analyses of related phenanthrene compounds to offer a foundational understanding of its synthesis, properties, and prospective uses. Detailed experimental protocols for the synthesis and characterization of analogous compounds are provided to guide researchers in their work with this and similar molecules.

Introduction: The Phenanthrene Scaffold and the Promise of this compound

Phenanthrene, a polycyclic aromatic hydrocarbon, and its derivatives are of significant interest due to their unique photophysical and electronic properties.[1] The strategic functionalization of the phenanthrene core with electron-donating and electron-withdrawing groups allows for the fine-tuning of these properties, making them valuable components in the design of advanced materials and biologically active molecules.

This compound (CAS 7473-67-8) is a trifunctional molecule featuring a phenanthrene backbone, a bromine atom at the 9-position, and an amino group at the 3-position.[2] This specific arrangement of functional groups offers a unique combination of reactivity and electronic characteristics. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. The amino group, a strong electron-donating group, can significantly influence the molecule's photophysical properties and provides a site for further derivatization.

This guide will explore the known properties of this compound, compare it with related compounds, and outline its potential applications, supported by generalized experimental protocols.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, purification, and use in chemical reactions.

PropertyValueReference
CAS Number 7473-67-8[2]
Molecular Formula C₁₄H₁₀BrN[2]
Molecular Weight 272.14 g/mol [2]
Boiling Point 463.3 °C at 760 mmHg[2]
Flash Point 234 °C[2]
Density 1.545 g/cm³[2]
Refractive Index 1.779[2]

Synthesis and Functionalization

A generalized workflow for the synthesis of a substituted aminophenanthrene is depicted below:

G Start Phenanthrene Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Bromination Bromination (e.g., Br₂/FeBr₃) Nitration->Bromination Reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Bromination->Reduction Product This compound Reduction->Product

A potential synthetic workflow for this compound.

Experimental Protocol: A General Method for the Bromination of Phenanthrene

The following protocol is adapted from a standard procedure for the synthesis of 9-bromophenanthrene and can be modified for the bromination of a nitrophenanthrene precursor.[3]

Materials:

  • Phenanthrene (or a nitrophenanthrene precursor)

  • Carbon tetrachloride (or a suitable alternative solvent)

  • Bromine

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve phenanthrene in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heat the solution to a gentle reflux.

  • Slowly add a solution of bromine in carbon tetrachloride to the refluxing mixture over a period of 1-2 hours.

  • Continue refluxing for an additional 2 hours after the addition is complete.

  • Cool the reaction mixture to room temperature and wash it with a 5% sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain purified 9-bromophenanthrene.

Potential Applications and Comparative Analysis

The unique structural features of this compound suggest its utility in several key areas of chemical research.

Building Block in Organic Synthesis: A Gateway to Complex Phenanthrenes

The presence of both an amino group and a bromine atom makes this compound a valuable bifunctional building block. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5][6] These reactions allow for the introduction of a wide variety of aryl, heteroaryl, or amino substituents at the 9-position, leading to the synthesis of highly functionalized phenanthrene derivatives with tailored electronic and steric properties.

G Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) Start->Buchwald Product1 9-Arylphenanthren-3-amine Suzuki->Product1 Product2 9-(Dialkylamino)phenanthren-3-amine Buchwald->Product2

Sources

A Methodological Guide for Benchmarking 9-Bromophenanthren-3-amine as a Precursor for Hole-Transport Materials in OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive framework for evaluating 9-Bromophenanthren-3-amine as a novel building block for advanced Hole-Transport Layer (HTL) materials in Organic Light-Emitting Diodes (OLEDs). Rather than a simple data sheet, this document provides the strategic rationale and detailed experimental protocols necessary for a rigorous, head-to-head comparison against established industry precursors. We will outline a complete research workflow, from molecular design and synthesis to device fabrication and performance characterization, enabling researchers to generate robust, publication-quality data.

The core hypothesis is that the rigid, planar phenanthrene core of this compound can be leveraged to synthesize next-generation hole-transport materials (HTMs) with superior thermal stability and charge-carrier mobility compared to materials derived from more flexible backbones. The bromine and amine functionalities offer versatile handles for synthetic modification, specifically for creating a target compound, Compound P1 , through a well-established Buchwald-Hartwig amination reaction. This guide will benchmark the proposed Compound P1 against a derivative of a widely-used carbazole precursor, illustrating a complete validation process.

Part 1: Strategic Rationale and Compound Selection

The performance of an OLED device is critically dependent on the efficiency of charge injection and transport between the layers. The HTL plays a pivotal role in facilitating the movement of holes from the anode to the emissive layer. An ideal HTM should possess high hole mobility, appropriate energy levels (HOMO/LUMO) for efficient charge injection, and high thermal and morphological stability to ensure long device lifetime.

This compound is an attractive starting scaffold for several reasons:

  • Rigid Phenanthrene Core: The inherent rigidity of the polycyclic aromatic hydrocarbon (PAH) structure can lead to improved morphological stability and potentially higher charge mobility compared to more flexible, twisted molecular structures.

  • Orthogonal Functionalization: The bromine atom at the 9-position and the amine group at the 3-position provide two distinct reaction sites. This allows for controlled, stepwise synthesis to build complex, asymmetric molecules. The bromine is ideal for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amine can be functionalized to tune solubility and electronic properties.

For a meaningful benchmark, we select a well-understood and high-performing class of HTM precursors based on the carbazole moiety. Specifically, we will propose a comparative synthesis using 3,6-dibromocarbazole to create Compound C1 , a representative material against which our novel phenanthrene-based Compound P1 will be evaluated.

Part 2: Experimental Design & Protocols

This section details the proposed synthetic routes and the subsequent characterization and device fabrication protocols. The workflow is designed to provide a comprehensive, side-by-side comparison of the phenanthrene- and carbazole-derived materials.

Synthesis Workflow

The synthesis of both Compound P1 and Compound C1 will be achieved via a palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for forming C-N bonds.[1][2] This choice of reaction allows for a direct comparison of the reactivity of the two different aryl bromide precursors under identical conditions. Microwave-assisted synthesis can be employed to significantly reduce reaction times and potentially improve yields compared to conventional heating.[3][4]

G P_precursor This compound P1 Compound P1 (Phenanthrene-based HTM) P_precursor->P1 C_precursor 3,6-dibromocarbazole C1 Compound C1 (Carbazole-based HTM) C_precursor->C1 Amine Di(p-tolyl)amine Amine->P1 Amine->C1 Catalyst Pd₂(dba)₃ / XPhos Base NaOtBu Solvent Toluene, 110°C or MW Solvent->P1 Solvent->C1

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 9-Bromophenanthren-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of 9-Bromophenanthren-3-amine (CAS No. 7473-67-8). As a polycyclic aromatic amine (PAA), this compound requires meticulous handling and disposal procedures to mitigate risks to personnel and the environment. The following guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, safety, and regulatory compliance.

Core Principles: Hazard Assessment and Risk Mitigation

This compound is a brominated polycyclic aromatic hydrocarbon containing an amine functional group. While specific toxicological data for this exact compound is limited, the known hazards of its constituent chemical classes—aromatic amines and brominated aromatics—mandate a highly cautious approach. Aromatic amines are a class of compounds known for their potential toxicity and carcinogenicity.[1] Their environmental impact can be significant, particularly on aquatic ecosystems.[1][2]

The foundational principle of this guide is waste minimization and containment . Under no circumstances should this compound or materials contaminated with it be disposed of via standard laboratory drains or general solid waste.[2][3][4] Such actions can lead to environmental contamination and pose a hazard to public health.[5][6] The only acceptable disposal route is through a licensed hazardous waste management company.[7]

Hazard ClassDescriptionPrimary Mitigation Strategy
Health Hazard Aromatic amines are readily absorbed through the skin and can cause irritation.[1] Many are suspected carcinogens or mutagens. Inhalation of dust or vapors may cause respiratory irritation.[1]Handle exclusively in a chemical fume hood. Utilize appropriate Personal Protective Equipment (PPE) at all times.
Environmental Hazard Aromatic amines can be toxic to aquatic life.[1][8] Brominated organic compounds can be persistent in the environment.Prevent any release to drains, soil, or air.[2][8][9] All waste must be collected as hazardous chemical waste.
Reactivity Hazard Amines are basic and can react exothermically with acids.[10] Brominated compounds may react with strong oxidizing agents.[11]Segregate waste from incompatible materials, particularly acids and strong oxidizers.[2][12]

Pre-Disposal Operations: Safe Handling and Waste Segregation

Proper disposal begins with safe handling and rigorous segregation at the point of generation. This proactive approach prevents accidental hazardous reactions and ensures regulatory compliance.[2]

Required Personal Protective Equipment (PPE)

All personnel handling this compound, including for disposal preparation, must wear the following PPE:

  • Eye Protection : Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[13][14]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.

  • Body Protection : A lab coat or chemical-resistant apron.[14]

  • Respiratory Protection : All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8]

Waste Segregation and Containerization

Segregation is a critical, non-negotiable step. Improperly mixed waste streams can lead to dangerous reactions and violate disposal regulations.

Protocol for Waste Segregation:

  • Designate a Specific Waste Stream : Establish a dedicated waste stream for "Halogenated Organic Waste" or, more specifically, "this compound Waste."

  • Select Compatible Containers : Use only sturdy, leak-proof containers made of a material chemically compatible with the waste. The original product container is often a suitable choice.[3][14] The container must have a secure, tightly sealing cap.[12][14]

  • Label Correctly and Immediately : As soon as a waste container is started, affix a hazardous waste label. The label must clearly state "Hazardous Waste," list all chemical constituents (including this compound and any solvents), and indicate the primary hazards (e.g., Toxic, Environmental Hazard).

  • Avoid Mixing : Do NOT mix this waste with:

    • Non-halogenated organic solvents.

    • Acids or bases.[2]

    • Oxidizing agents.[11]

    • Aqueous waste streams.

Step-by-Step Disposal Protocol

This section outlines the procedures for handling different forms of this compound waste.

Disposal of Unused or Expired Pure Compound

Surplus or non-recyclable pure this compound must be disposed of as hazardous waste.[7]

  • Ensure the original container is securely sealed and in good condition.

  • If the original label is damaged, re-label the container clearly.

  • Place the container in a secondary containment bin.

  • Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[2][7]

Disposal of Contaminated Solid Waste

This category includes items such as gloves, weighing papers, absorbent pads, and contaminated silica gel.

  • In the fume hood, place all contaminated solid materials into a designated, lined, and properly labeled solid hazardous waste container.

  • Keep the container closed except when adding waste.

  • Once full, securely seal the container and arrange for EHS pickup.

Decontamination and Disposal of Empty Containers

An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.

  • Triple Rinsing : The standard procedure is to triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[3]

  • Collect Rinsate : Crucially, all rinsate from the first three rinses must be collected as liquid hazardous waste. [3][12] Dispense this rinsate into your labeled "Halogenated Organic Waste" container.

  • Final Disposal : After triple rinsing and air-drying, obliterate or remove the original chemical label.[3] The now-decontaminated container can typically be disposed of in a designated glass disposal box or according to institutional policy.

Management of Dilute Solutions and Rinsate

Solutions containing this compound (e.g., from experiments or the rinsate collected in Step 3.3) must be disposed of as liquid hazardous waste.

  • Carefully pour the waste solution into a designated and properly labeled "Halogenated Organic Waste" container.

  • Use a funnel to prevent spills.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.[12]

  • Keep the container securely capped and stored in a secondary containment tray in a well-ventilated, designated waste accumulation area.[2][14]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to ensure safety.

Spill Cleanup Protocol:

  • Alert and Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE : Before addressing the spill, don the full PPE detailed in Section 2.1.

  • Containment : For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. For a liquid spill, contain it with absorbent pads or dikes.[1]

  • Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7][8]

  • Decontamination : Clean the spill area with a suitable solvent and paper towels. Collect all cleaning materials as contaminated solid waste.

  • Label and Dispose : Seal and label the container with all its contents and dispose of it through your institution's EHS department.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation (this compound) ppe Step 1: Don Full PPE (Goggles, Gloves, Lab Coat) start->ppe pure_solid Pure Solid / Surplus label_liquid Containerize & Label 'Liquid Halogenated Waste' pure_solid->label_liquid Treat as high concentration liquid/solid contaminated_solid Contaminated Solids (Gloves, Paper, Tips) label_solid Containerize & Label 'Solid Halogenated Waste' contaminated_solid->label_solid liquid_waste Liquid Waste (Solutions, Rinsate) liquid_waste->label_liquid empty_container Empty Container triple_rinse Step 3: Triple Rinse with appropriate solvent empty_container->triple_rinse segregate Step 2: Segregate Waste (Halogenated Organics Only) ppe->segregate segregate->pure_solid Is it pure solid? segregate->contaminated_solid Is it contaminated solid? segregate->liquid_waste Is it liquid waste? segregate->empty_container Is it an empty container? ehs_pickup Store in Satellite Accumulation Area for EHS Pickup label_solid->ehs_pickup label_liquid->ehs_pickup collect_rinsate Collect Rinsate triple_rinse->collect_rinsate deface_label Step 4: Deface Original Label & Air Dry triple_rinse->deface_label collect_rinsate->label_liquid glass_disposal Dispose of Clean Container in Glass Waste deface_label->glass_disposal

Caption: Workflow for segregation and disposal of this compound.

References

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Gore, A. S., et al. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Transactions on Ecology and The Environment, Vol 192. Retrieved from [Link]

  • Sharma, R. K., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]

  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromophenanthrene. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • IEAGHG. (n.d.). Environmental impacts of amines and their degradation products: Current status and knowledge gaps. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Amines. Retrieved from [Link]

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Mastering Safety: A Researcher's Guide to Handling 9-Bromophenanthren-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the novel molecule 9-Bromophenanthren-3-amine presents exciting opportunities. However, its complex structure—a brominated polycyclic aromatic hydrocarbon containing an amine group—necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and care, ensuring both personal safety and the integrity of your research.

Hazard Profile: Understanding the Risks

While a comprehensive toxicological profile for this compound is not yet widely established, we can infer its potential hazards by examining its structural components: a phenanthrene backbone, a bromine substituent, and an amine functional group.

  • Phenanthrene Moiety: The basic phenanthrene structure is known to be an irritant to the skin, eyes, and respiratory tract.[1][2] Prolonged or repeated exposure can lead to photosensitization, where skin becomes more susceptible to sunburn.[2]

  • Aromatic Amine Group: Aromatic amines as a class of compounds can vary in toxicity, but many are known to be skin and eye irritants, and some are systemic toxins.

  • Bromine Substitution: The presence of bromine can enhance the irritant properties of the molecule. Furthermore, combustion of brominated organic compounds can lead to the release of hazardous gases, including hydrogen bromide and nitrogen oxides.[3]

Given these characteristics, it is prudent to treat this compound as a substance that is, at a minimum, a severe irritant to the eyes, skin, and respiratory system, and potentially harmful if ingested or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the compound or solvents, which could cause serious eye irritation or burns.[1][3] A face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Given the potential for skin irritation and burns, gloves should be inspected before use and changed immediately if contaminated.[4]
Body Protection A flame-retardant lab coat, fully buttoned, with tight-fitting cuffs.Protects against incidental skin contact and splashes. Flame-retardant material is a crucial precaution should a fire occur.
Respiratory Protection A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates.Due to the irritant nature of the phenanthrene backbone, respiratory protection is necessary, especially when handling the solid compound or creating solutions.[1][5]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimizing exposure and ensuring safe handling. The following diagram and procedural steps outline a comprehensive operational plan.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Handling handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_reaction Conduct Experiment in Closed System handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Complete Experiment cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose->cleanup_remove_ppe

Caption: A workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Before entering the lab, ensure you are wearing appropriate laboratory attire, including long pants and closed-toe shoes.

    • Don all required PPE as outlined in the table above.

    • Work exclusively in a certified chemical fume hood with proper airflow.

    • Have a spill kit readily accessible.

  • Handling the Compound:

    • When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • All manipulations of the compound should be done within the fume hood.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of this compound. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, weigh boats, and pipette tips, should be placed in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container for halogenated organic liquid waste.

  • Disposal Method: Halogenated organic wastes are typically disposed of via incineration at a licensed hazardous waste facility.[6] Never dispose of this compound down the drain, as it can be harmful to aquatic life.[1][2]

By adhering to these rigorous safety protocols, researchers can confidently explore the potential of this compound while maintaining a safe and secure laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.

References

  • EFSA CONTAM Panel (EFSA Panel on Contaminants in the Food Chain). (2023). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 21(10), e08293.
  • New Jersey Department of Health. (n.d.). Phenanthrene - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Al-attar, L. S., & Ali, S. A. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.